Mercaptoacetic acid benzyl ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(7-12)11-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCXSNIRIUQZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330692 | |
| Record name | Mercaptoacetic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7383-63-3 | |
| Record name | Mercaptoacetic acid benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 2-sulfanylacetate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Benzyl mercaptoacetate synthesis pathways and mechanisms
An In-Depth Technical Guide to the Synthesis Pathways and Mechanisms of Benzyl Mercaptoacetate
Abstract
Benzyl mercaptoacetate (also known as benzyl 2-sulfanylacetate) is a versatile organic compound with the molecular formula C₉H₁₀O₂S.[1][2] As an ester of thioglycolic acid and benzyl alcohol, it incorporates both a thiol (-SH) and an ester functional group, making it a valuable intermediate in organic synthesis.[3] Its primary utility lies in its role as a protecting group for sulfhydryl moieties and as a key building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[1] This guide provides a comprehensive exploration of the principal synthesis pathways for benzyl mercaptoacetate, detailing the underlying reaction mechanisms, step-by-step experimental protocols, and critical process considerations to ensure both high yield and purity.
Introduction: Chemical Profile and Significance
Benzyl mercaptoacetate is a colorless liquid characterized by a molecular weight of approximately 182.24 g/mol .[2][3] The presence of the thiol group imparts unique reactivity, allowing it to participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification.[3] This dual functionality is pivotal for its application in synthetic organic chemistry. Understanding the nuances of its synthesis is crucial for researchers who rely on this reagent for multi-step synthetic campaigns.
Key Physicochemical Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₀O₂S | [1][2][4] |
| Molecular Weight | 182.24 g/mol | [2][4] |
| Boiling Point | 248 °C | [4] |
| Density | ~1.166 g/cm³ | [4] |
| Appearance | Colorless Liquid |[1][3] |
Primary Synthesis Pathways
Two predominant pathways are employed for the synthesis of benzyl mercaptoacetate. The selection of a specific pathway is often dictated by factors such as raw material availability and cost, desired scale, and equipment constraints.
Pathway A: Fischer Esterification of Thioglycolic Acid
This is the most direct and common method, involving the acid-catalyzed reaction between thioglycolic acid and benzyl alcohol.[3] The reaction is an equilibrium process, and strategic choices are necessary to drive it towards the product side.
Reaction: HSCH₂COOH + C₆H₅CH₂OH ⇌ C₆H₅CH₂OC(O)CH₂SH + H₂O
Causality and Mechanistic Insight: The Fischer esterification mechanism is initiated by the protonation of the carbonyl oxygen of thioglycolic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Deprotonation of this final intermediate regenerates the acid catalyst and yields the benzyl mercaptoacetate product. The removal of water, typically through azeotropic distillation (e.g., with toluene) or by operating under reflux, is critical to shift the equilibrium and achieve high conversion.
Caption: Sₙ2 Mechanism for Benzyl Mercaptoacetate Synthesis.
Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [4]
Protocol A: Fischer Esterification
-
Equipment Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, a magnetic stirrer, and a heating mantle.
-
Reagent Charging: To the flask, add thioglycolic acid (1.0 eq.), benzyl alcohol (1.1 eq.), and a suitable solvent for azeotropic water removal (e.g., toluene, ~2 mL per mmol of thioglycolic acid).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq.) or an acid ion-exchange resin. [5]4. Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue heating until no more water is collected, indicating the reaction is complete (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted thioglycolic acid.
-
Wash with water, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure benzyl mercaptoacetate.
Protocol B: Nucleophilic Substitution
-
Equipment Setup: A three-neck round-bottom flask equipped with a dropping funnel, a condenser, a magnetic stirrer, and a nitrogen inlet.
-
Thioglycolate Salt Preparation:
-
In the flask, dissolve thioglycolic acid (1.0 eq.) in a suitable solvent like ethanol or acetone.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.0 eq.) in water or a suspension of sodium carbonate (0.5 eq.). Stir until a clear solution of sodium thioglycolate is formed.
-
-
Reaction:
-
Slowly add benzyl chloride (1.0 eq.) to the thioglycolate solution via the dropping funnel at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction by TLC or GC until the benzyl chloride is consumed (typically 2-4 hours).
-
-
Work-up:
-
Cool the mixture and filter to remove the precipitated sodium chloride.
-
Remove the bulk of the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the organic phase. Purify the resulting crude oil by vacuum distillation to obtain the final product.
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway A: Fischer Esterification | Pathway B: Nucleophilic Substitution |
| Primary Reactants | Thioglycolic Acid, Benzyl Alcohol | Thioglycolic Acid, Base, Benzyl Chloride |
| Catalyst | Strong Acid (H₂SO₄) or Solid Acid Resin | None required (or Phase Transfer Catalyst) |
| Key Condition | Requires water removal (equilibrium) | Driven to completion |
| Byproducts | Water | Inorganic Salt (e.g., NaCl) |
| Advantages | Atom economical, uses less hazardous benzyl alcohol | Often faster, higher yielding, irreversible |
| Disadvantages | Equilibrium limited, requires heat/water removal | Uses lachrymatory benzyl chloride, generates salt waste |
Safety and Handling
Benzyl mercaptoacetate is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and eye irritation. [2]* Thioglycolic Acid: Corrosive, with a strong, unpleasant odor. Handle with extreme care.
-
Benzyl Chloride: Lachrymatory (tear-inducing) and a suspected carcinogen. Must be handled in a fume hood.
-
Handling: Always use appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a properly fitted lab coat. [4]Ensure all operations are conducted within a certified chemical fume hood to avoid inhalation of vapors. [4]In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention. [1][4]
Conclusion
The synthesis of benzyl mercaptoacetate can be reliably achieved through either Fischer esterification or nucleophilic substitution. The esterification route is classic and atom-economical but requires careful management of the reaction equilibrium. The substitution pathway offers a more direct and often higher-yielding route but involves the use of more hazardous benzyl chloride and generates salt byproducts. The choice of method will ultimately depend on the specific requirements of the laboratory or production facility, balancing factors of safety, cost, scale, and environmental impact. For both pathways, meticulous execution of the work-up and purification steps is paramount to obtaining a product of high purity suitable for demanding applications in research and development.
References
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ChemBK. (2024). Mercaptoacetic acid benzyl ester. ChemBK. Retrieved from [Link]
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PubChem. (n.d.). Benzyl 2-sulfanylacetate. National Center for Biotechnology Information. Retrieved from [Link]
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Gasanov, A. G. (n.d.). CURRENT STATE OF RESEARCH IN THE FIELD OF SYNTHESIS AND RATIONAL APPLICATION OF THIOGLYCOLIC ACID ESTERS. Retrieved from [Link]
-
Hangzhou Better Chemtech Ltd. (2020, October 9). Preparation Method of Benzyl Acetate manufacture. Retrieved from [Link]
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An In-depth Technical Guide to Benzyl 2-Sulfanylacetate (CAS 7383-63-3): Structural Characteristics, Reactivity, and Applications
This technical guide provides a comprehensive overview of Benzyl 2-Sulfanylacetate (CAS 7383-63-3), also known as Mercaptoacetic acid benzyl ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core structural features, the chemical behavior dictated by its functional groups, and its utility in synthetic chemistry.
Molecular Identity and Physicochemical Properties
Benzyl 2-sulfanylacetate is an organosulfur compound that serves as a versatile reagent in organic synthesis. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Registry Number | 7383-63-3 | [1][2] |
| IUPAC Name | benzyl 2-sulfanylacetate | [3] |
| Synonyms | Benzyl 2-mercaptoacetate, Mercaptoacetic acid benzyl ester, Benzyloxycarbonylmethylmercaptan | [1][2] |
| Molecular Formula | C₉H₁₀O₂S | [1][3] |
| Molecular Weight | 182.24 g/mol | [1][3] |
| Appearance | Colorless liquid with a strong, characteristic thiol odor | [1][2] |
| Solubility | Soluble in many organic solvents such as ethanol, chloroform, and ether | [1][2] |
Structural Analysis and Functional Groups
The chemical reactivity and utility of Benzyl 2-sulfanylacetate are a direct consequence of its molecular architecture, which features three key functional groups: a thiol, an ester, and a benzyl group.[1]
-
Thiol (-SH) Group: The terminal thiol group is the most reactive site for many applications. The sulfur atom's high nucleophilicity makes it prone to react with a wide range of electrophiles. This reactivity is fundamental to its use as a synthetic building block.[2]
-
Ester (-COO-) Group: The ester linkage connects the mercaptoacetic acid core to the benzyl moiety. The carbonyl carbon (C=O) is electrophilic and susceptible to nucleophilic attack, enabling reactions like hydrolysis and transesterification.[3] The benzyl portion of the ester often functions as a protecting group for the carboxylic acid, which can be cleaved under specific conditions to reveal the free acid.[2]
-
Benzyl Group (C₆H₅CH₂-): This aromatic moiety confers hydrophobicity to the molecule. It also provides a site for potential π-π stacking interactions and can influence the molecule's overall stability and physical properties.[3]
Spectroscopic Characterization: A Validating System
The identity and purity of Benzyl 2-sulfanylacetate are routinely confirmed using spectroscopic methods. The data from these techniques provide a self-validating confirmation of the molecular structure.
Infrared (IR) Spectroscopy
The IR spectrum of Benzyl 2-sulfanylacetate displays characteristic absorption bands that correspond to its key functional groups. This technique is invaluable for quickly verifying the presence of these groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance | Source(s) |
| 2580-2575 | Thiol (-SH) | Stretch | Confirms the presence of the free thiol group. This peak is often weak but highly diagnostic. | [1] |
| 1755-1740 | Carbonyl (C=O) | Stretch | A strong absorption indicating the ester functional group. | [1][3] |
| 1155-1150 | C-O | Stretch | Corresponds to the single bond between the carbonyl carbon and the ether oxygen of the ester. | [1] |
| 3100-3000 | Aromatic C-H | Stretch | Indicates the C-H bonds of the benzene ring. | [4] |
| ~1600, ~1500 | Aromatic C=C | Stretch | Confirms the presence of the aromatic benzyl group. | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of each hydrogen atom in the molecule, allowing for unambiguous structural confirmation.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~7.35 ppm (multiplet, 5H): Protons of the aromatic benzene ring.
-
~5.15 ppm (singlet, 2H): Methylene protons (-CH₂-) of the benzyl group.
-
~3.25 ppm (doublet, 2H): Methylene protons (-CH₂-) adjacent to the sulfur atom.
-
~1.95 ppm (triplet, 1H): Thiol proton (-SH). The coupling to the adjacent CH₂ group results in a triplet.
Synthesis and Reactivity
Primary Synthetic Route: Fischer Esterification
The most common and direct method for synthesizing Benzyl 2-sulfanylacetate is through the Fischer esterification of thioglycolic acid with benzyl alcohol.[2][3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction.
Experimental Protocol: Fischer Esterification
-
Charging the Reactor: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of thioglycolic acid and benzyl alcohol in a suitable solvent (e.g., toluene).[3]
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by tracking the amount of water collected or by using techniques like Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Key Chemical Reactions
The utility of Benzyl 2-sulfanylacetate stems from the distinct reactivity of its functional groups.
-
Thiol Group Reactions (Nucleophilic Substitution): The thiol group is highly nucleophilic and readily participates in S-alkylation and S-acylation reactions with various electrophiles. This makes it an excellent synthon for introducing the -SCH₂COO-benzyl moiety into larger molecules.[3]
-
Ester Group Reactions (Hydrolysis/Transesterification): The ester can be hydrolyzed under acidic or basic conditions to yield thioglycolic acid and benzyl alcohol.[3] It can also undergo transesterification in the presence of other alcohols.[3] The benzyl ester is particularly useful as it can be cleaved via hydrogenolysis, a mild condition that often leaves other functional groups intact.
Applications in Research and Development
Benzyl 2-sulfanylacetate is a valuable intermediate in several areas of chemical synthesis.
-
Thiol Protecting Group: It is widely used to introduce a protected thiol group into a molecule.[2] The benzyl ester can be selectively removed at a later synthetic stage to unmask the carboxylic acid.
-
Building Block for Heterocycles: The bifunctional nature of the molecule makes it a precursor for the synthesis of various sulfur-containing heterocyclic compounds.
-
Pharmaceutical and Agrochemical Synthesis: As an intermediate, it is employed in the synthesis of more complex molecules with potential biological activity, including insecticides and mildewcides.[2] While direct applications in drug development are not extensively documented, its role as a synthetic tool is significant for creating novel chemical entities. For instance, related mercapturic acid derivatives are studied as metabolites of various compounds.[5]
Safety and Handling
Benzyl 2-sulfanylacetate is an irritant and should be handled with appropriate personal protective equipment (PPE).[2]
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors.
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.[2][6]
-
In Case of Contact:
-
Storage: Store in a cool, dry place away from oxidizing agents, strong acids, and strong bases.[2]
Conclusion
Benzyl 2-sulfanylacetate (CAS 7383-63-3) is a molecule whose utility is defined by the interplay of its thiol, ester, and benzyl functional groups. A thorough understanding of its structural characteristics, confirmed through spectroscopic analysis, is key to exploiting its reactivity in organic synthesis. For researchers in drug discovery and chemical development, it serves as a valuable and versatile building block for the construction of complex molecular targets. Adherence to proper safety protocols is essential when handling this reactive compound.
References
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ChemBK. (2024, April 10). Mercaptoacetic acid benzyl ester. Retrieved from [Link]
-
Chidgey, M. A., Kennedy, J. F., & Caldwell, J. (1986). Studies on benzyl acetate. II. Use of specific metabolic inhibitors to define the pathway leading to the formation of benzylmercapturic acid in the rat. Food and Chemical Toxicology, 24(12), 1267–1272. [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Studies on benzyl acetate. II. Use of specific metabolic inhibitors to define the pathway leading to the formation of benzylmercapturic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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Mercaptoacetic acid benzyl ester molecular weight and formula
An In-Depth Technical Guide to Mercaptoacetic Acid Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
Mercaptoacetic acid benzyl ester, also known by its systematic IUPAC name benzyl 2-sulfanylacetate, is an organosulfur compound that serves as a pivotal intermediate in advanced organic synthesis.[1] Characterized by the presence of a reactive thiol group, an ester linkage, and an aromatic benzyl moiety, this molecule offers a unique combination of chemical functionalities.[2] Its structure makes it particularly valuable in medicinal chemistry and drug development, where precise molecular architecture is paramount. This guide provides a comprehensive overview of its core properties, synthesis, and key applications, offering field-proven insights for laboratory professionals.
Part 1: Core Chemical and Physical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. Mercaptoacetic acid benzyl ester is a colorless liquid with a potent, characteristic odor associated with thiol compounds.[2][3] Its molecular structure is the key to its utility, consisting of a benzyl group esterified with mercaptoacetic acid.
The fundamental identifiers and properties of mercaptoacetic acid benzyl ester are summarized below for quick reference.
Table 1: Chemical Identity and Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₂S | [1][2][3][4][5] |
| Molecular Weight | 182.24 g/mol | [1][2][3][4][5] |
| CAS Number | 7383-63-3 | [1][2][4] |
| IUPAC Name | benzyl 2-sulfanylacetate | [1] |
| Appearance | Colorless transparent liquid | [3][4] |
| Density | 1.160 - 1.190 g/cm³ | [3][4] |
| Boiling Point | ~248 °C | [3] |
| Solubility | Soluble in organic solvents (ethanol, chloroform, ether) | [2][3] |
Molecular Structure Visualization
The spatial arrangement of the functional groups dictates the molecule's reactivity. The thiol group is a potent nucleophile, the ester is susceptible to hydrolysis, and the benzyl group provides steric bulk and can be involved in various aromatic reactions.
Caption: Chemical structure of Mercaptoacetic acid benzyl ester.
Part 2: Synthesis and Mechanistic Insights
The most prevalent laboratory and industrial synthesis of mercaptoacetic acid benzyl ester is the Fischer esterification of thioglycolic acid with benzyl alcohol.[1][3] This reaction is typically catalyzed by a strong acid, which serves a critical role in activating the carbonyl group of the carboxylic acid.
Mechanism of Synthesis
The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of thioglycolic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product and regenerate the acid catalyst.
Caption: Fischer esterification workflow for synthesis.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a self-validating system for synthesizing mercaptoacetic acid benzyl ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product purity is verified through standard analytical techniques.
Materials:
-
Thioglycolic acid
-
Benzyl alcohol
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, heating mantle, separatory funnel
Procedure:
-
Setup: Assemble a Dean-Stark apparatus with a 250 mL round-bottom flask and a reflux condenser.
-
Charging the Flask: To the flask, add thioglycolic acid (1.0 eq), benzyl alcohol (1.1 eq), and toluene (as a solvent to facilitate water removal).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.02 eq) to the mixture.
-
Reflux: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the equilibrium towards the product. The reaction is typically complete within 3-5 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting material (thioglycolic acid) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure mercaptoacetic acid benzyl ester as a colorless liquid.
Part 3: Applications in Research and Development
The unique trifunctional structure of this ester makes it a versatile tool, particularly in the synthesis of complex organic molecules.
Thiol-Protecting Group Chemistry
In multi-step synthesis, a free thiol group is often too reactive and can interfere with subsequent chemical transformations. The benzyl ester of mercaptoacetic acid can be used to introduce a protected thiol. The ester itself is relatively stable but can be cleaved under specific conditions to liberate the free thiol at the desired stage of a synthetic pathway. This strategic protection and deprotection is fundamental in peptide synthesis and the development of thiol-containing drug candidates.
Intermediate in Drug Synthesis
Mercaptoacetic acid benzyl ester is a key building block for more complex molecules with potential therapeutic activity. For instance, it has been utilized in the synthesis of substituted (E)-styryl benzyl sulfones and as a precursor for multi-kinase inhibitors, which are a class of targeted cancer therapies.[2] Its patent history underscores its relevance in ongoing industrial and pharmaceutical research.[2]
Caption: Key application areas for the title compound.
Part 4: Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that scientific advancement cannot come at the expense of safety. Mercaptoacetic acid benzyl ester is an irritant and corrosive compound.[3]
-
Hazard Summary: It is harmful if swallowed, inhaled, or comes into contact with skin.[6] It is known to cause serious skin and eye irritation and may cause respiratory irritation.[3][6]
-
Handling: Always handle this chemical inside a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
Conclusion
Mercaptoacetic acid benzyl ester, with a molecular formula of C₉H₁₀O₂S and a molecular weight of 182.24 g/mol , is more than just a simple chemical.[1][2][3][4][5] It is a highly versatile and enabling tool for the research and drug development community. Its value lies in the strategic combination of a reactive thiol, a stable ester, and a benzyl group, allowing for its use in complex synthetic routes. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the laboratory.
References
- Mercaptoacetic acid benzyl ester - 7383-63-3 - Vulcanchem.
- Buy Mercaptoacetic acid benzyl ester | 7383-63-3 - Smolecule.
- Mercaptoacetic Acid Benzyl Ester CAS 7383-63-3 - Haihang Industry.
- Mercaptoacetic acid benzyl ester - ChemBK.
- Mercaptoacetic acid benzyl ester 7383-63-3 wiki - Guidechem.
- Benzyl 2-sulfanylacet
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- 2. Mercaptoacetic acid benzyl ester (7383-63-3) for sale [vulcanchem.com]
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- 5. guidechem.com [guidechem.com]
- 6. Benzyl 2-sulfanylacetate | C9H10O2S | CID 431757 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Synthon: A Technical Guide to the Research Applications of Benzyl 2-Sulfanylacetate
Abstract
Benzyl 2-sulfanylacetate, a seemingly unassuming organosulfur compound, holds significant potential as a versatile building block and protecting group in modern chemical research. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core properties, synthesis, and, most importantly, its multifaceted research applications. We will delve into its pivotal role in peptide synthesis as an efficient precursor for S-benzyl cysteine, offering detailed, field-proven protocols for both its introduction and strategic removal. Beyond this classical application, this guide will illuminate its emerging potential in the synthesis of novel thioethers and sulfur-containing heterocyclic scaffolds. Through a synthesis of technical accuracy and practical insights, this document aims to equip researchers with the knowledge to harness the full potential of benzyl 2-sulfanylacetate in their synthetic endeavors.
Core Properties and Synthesis of Benzyl 2-Sulfanylacetate
Benzyl 2-sulfanylacetate, also known by its IUPAC name benzyl 2-sulfanylacetate, is an ester of thioglycolic acid and benzyl alcohol.[1][2] Its structure is characterized by a reactive thiol (-SH) group and a benzyl ester moiety, which imparts specific chemical properties that are central to its applications.
Physicochemical Properties
A clear understanding of the physicochemical properties of benzyl 2-sulfanylacetate is fundamental to its effective use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 7383-63-3 | [2][3] |
| Molecular Formula | C₉H₁₀O₂S | [1][2] |
| Molecular Weight | 182.24 g/mol | [1][2] |
| Boiling Point | 248 °C | [4] |
| Density | 1.166 ± 0.06 g/cm³ | [4] |
| pKa (predicted) | 7.94 ± 0.10 | [3] |
Synthesis of Benzyl 2-Sulfanylacetate
The most common and straightforward method for the synthesis of benzyl 2-sulfanylacetate is the Fischer esterification of thioglycolic acid with benzyl alcohol.[3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by the removal of water.
Reaction Scheme:
Caption: Fischer Esterification for Benzyl 2-Sulfanylacetate Synthesis.
Experimental Protocol: Synthesis of Benzyl 2-Sulfanylacetate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add thioglycolic acid (1.0 eq.), benzyl alcohol (1.1 eq.), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq.).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure benzyl 2-sulfanylacetate.
Application in Peptide Synthesis: A Reliable Precursor for S-Benzyl Cysteine
The primary and most well-established application of benzyl 2-sulfanylacetate is in peptide synthesis, where it serves as a convenient and efficient reagent for the introduction of the S-benzyl protecting group onto cysteine residues. The resulting S-benzyl cysteine is a stable derivative that is compatible with both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies, although its removal requires specific deprotection conditions.
Synthesis of S-Benzyl-L-Cysteine
The synthesis of S-benzyl-L-cysteine from L-cysteine can be readily achieved through a nucleophilic substitution reaction. While benzyl halides are commonly used, benzyl 2-sulfanylacetate offers a less lachrymatory alternative. The reaction proceeds via the deprotonation of the thiol group of cysteine to form a thiolate, which then attacks the benzylic carbon of the reagent. Although a direct protocol using benzyl 2-sulfanylacetate is not widely published, the following protocol, adapted from the use of benzyl chloride, is effective and illustrates the chemical principles.
Reaction Workflow: S-Benzylation of L-Cysteine
Caption: Workflow for the Synthesis of S-Benzyl-L-Cysteine.
Experimental Protocol: Synthesis of S-Benzyl-L-Cysteine
-
Dissolution of Cysteine: Dissolve L-cysteine (1.0 eq.) in a 2 M aqueous solution of sodium hydroxide at room temperature with stirring.
-
Addition of Benzylating Agent: Slowly add benzyl 2-sulfanylacetate (1.1 eq.) to the cysteine solution.
-
Reaction: Stir the mixture vigorously at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting cysteine is consumed.
-
Precipitation: Cool the reaction mixture in an ice bath and acidify to pH 5-6 with glacial acetic acid. A white precipitate of S-benzyl-L-cysteine will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and ethanol to remove impurities.
-
Drying: Dry the purified S-benzyl-L-cysteine under vacuum to a constant weight.
Deprotection of the S-Benzyl Group in Peptides
The removal of the S-benzyl group is a critical step in the synthesis of cysteine-containing peptides. The choice of deprotection method depends on the overall synthetic strategy and the presence of other sensitive functional groups in the peptide.
For many years, the standard method for cleaving the S-benzyl group was reduction with sodium in liquid ammonia.[2] This method is highly effective but requires specialized equipment and careful handling of hazardous reagents. The reaction proceeds via a single-electron transfer from sodium to the aromatic ring, leading to the cleavage of the carbon-sulfur bond.
Causality of Experimental Choices: The use of liquid ammonia provides a solvent that can dissolve both the peptide and sodium, creating a homogeneous reaction medium. The deep blue color of the solvated electrons serves as a visual indicator of excess sodium. However, over-reduction can lead to side reactions, such as cleavage of peptide bonds.[2] Therefore, the reaction is typically quenched with a proton source like ammonium chloride upon the persistence of a faint blue color.
In modern peptide synthesis, particularly with acid-sensitive resins and protecting groups, strong acidolysis is the preferred method for global deprotection, including the cleavage of the S-benzyl group. However, the benzyl cation generated during acid cleavage is a potent electrophile that can lead to the re-alkylation of the deprotected cysteine thiol or other nucleophilic residues like tryptophan.[3]
Mechanism of S-Alkylation Side Reaction
Caption: S-Alkylation Side Reaction during Acidolytic Deprotection.
To prevent this and other side reactions, "cleavage cocktails" containing trifluoroacetic acid (TFA) and a mixture of scavengers are employed.
Experimental Protocol: TFA-Mediated Deprotection of S-Benzyl Cysteine
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) and then dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for S-benzyl cleavage is TFA/thioanisole/water/ethanedithiol (EDT) (e.g., 90:5:3:2 v/v).
-
Thioanisole: Acts as a "soft" nucleophile to trap the benzyl cations.
-
Water: Suppresses tert-butylation of tryptophan.
-
EDT: Reduces any oxidized species and can also act as a scavenger.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation and Purification: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether and then dry it. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Emerging Applications of Benzyl 2-Sulfanylacetate
While its role in peptide synthesis is well-documented, the reactivity of the thiol group in benzyl 2-sulfanylacetate opens up possibilities for its use in other areas of organic synthesis.
Synthesis of Thioethers
The nucleophilic thiol group of benzyl 2-sulfanylacetate can readily participate in nucleophilic substitution reactions with haloalkanes and other electrophiles to form a variety of thioethers.[1] This provides a straightforward route to molecules containing a benzyl ester-protected carboxymethyl thioether moiety. The ester can be subsequently hydrolyzed or transesterified to further elaborate the structure.
General Reaction Scheme for Thioether Synthesis
Caption: Thioether Synthesis via Nucleophilic Substitution.
Precursor for Sulfur-Containing Heterocycles
Benzyl 2-sulfanylacetate can serve as a sulfur-containing building block for the synthesis of various heterocyclic compounds.[1][4] For instance, it can be envisioned to react with dicarbonyl compounds or other bifunctional electrophiles to construct thiazole, thiophene, or other sulfur-containing ring systems. The benzyl ester group can be retained as a handle for further functionalization or removed at a later stage of the synthesis.
Conclusion
Benzyl 2-sulfanylacetate is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its primary application as a precursor for S-benzyl cysteine in peptide synthesis is well-established, with robust protocols for both its introduction and cleavage. The strategic choice between classical reductive deprotection and modern acidolytic methods with scavenger cocktails allows for its integration into a wide range of synthetic strategies. Furthermore, the inherent reactivity of its thiol group suggests a broader, yet to be fully explored, potential in the synthesis of diverse thioethers and sulfur-containing heterocycles. As the demand for complex synthetic molecules in drug discovery and materials science continues to grow, a thorough understanding of the chemistry and applications of foundational building blocks like benzyl 2-sulfanylacetate will remain indispensable.
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Introduction: The Molecular Profile and Significance of Benzyl 2-mercaptoacetate
An In-depth Technical Guide to the Organic Solvent Solubility of Benzyl 2-mercaptoacetate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding and determining the solubility of Benzyl 2-mercaptoacetate (B2MA) in organic solvents. Moving beyond a simple data sheet, this document elucidates the theoretical underpinnings of B2MA's solubility profile and presents robust, field-proven methodologies for its empirical determination.
Benzyl 2-mercaptoacetate (CAS No. 7383-63-3), also known as Benzyl thioglycolate, is an organosulfur compound with the molecular formula C₉H₁₀O₂S.[1] It presents as a colorless liquid with a molecular weight of 182.24 g/mol .[2] The molecule's structure is characterized by a benzyl group attached via an ester linkage to a mercaptoacetic acid backbone, featuring a reactive thiol (–SH) group.[3] This unique combination of a bulky, nonpolar benzyl moiety and polar ester and thiol functionalities imparts a versatile character to the molecule, making it a valuable intermediate in various fields.
In organic synthesis, B2MA is widely utilized as a protecting group for the highly nucleophilic thiol functional group, preventing unwanted side reactions during complex molecular assembly.[3][4] For drug development professionals, its structural motifs are of interest for creating novel therapeutic agents, and understanding its solubility is a critical first step in formulation, purification, and process chemistry.[5][6] This guide provides the necessary theoretical and practical tools to systematically evaluate its behavior in various organic media.
Table 1: Physicochemical Properties of Benzyl 2-mercaptoacetate
| Property | Value | Source(s) |
| CAS Number | 7383-63-3 | [1][4] |
| Molecular Formula | C₉H₁₀O₂S | [1][2] |
| Molecular Weight | 182.24 g/mol | [1][2] |
| Density (Predicted) | 1.166 ± 0.06 g/cm³ | [2][4] |
| Boiling Point | 248 °C | [2][4] |
| pKa (Predicted) | 7.94 ± 0.10 | [4] |
| Appearance | Colorless liquid | [3] |
Theoretical Principles: Predicting Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[7] The molecular structure of Benzyl 2-mercaptoacetate offers a classic case of mixed polarity, which dictates its solubility profile.
-
Nonpolar Character : The benzyl group (C₆H₅CH₂–) is aromatic and hydrophobic, contributing significant van der Waals forces. This region of the molecule favors interaction with nonpolar, aprotic solvents (e.g., hexane, toluene).
-
Polar Character : The ester group (–C(=O)O–) and the thiol group (–SH) introduce polarity. The ester group can act as a hydrogen bond acceptor, while the thiol group is a weak hydrogen bond donor. These features promote solubility in polar solvents (e.g., alcohols, ketones).
Therefore, B2MA is anticipated to have broad solubility in solvents of intermediate polarity and good solubility in many common organic solvents, including ethanol, chloroform, and diethyl ether.[3][5] However, its solubility is expected to be limited in highly polar solvents like water, due to the dominant hydrophobic nature of the benzyl group, and in very nonpolar solvents like hexane, which cannot effectively solvate the polar ester and thiol functionalities.[5]
Experimental Determination of Solubility: A Validated Approach
Accurate solubility data is generated through systematic experimental work. The following sections detail a two-phase approach, beginning with a qualitative assessment to rapidly screen solvents, followed by a rigorous quantitative method to obtain precise solubility values.
Phase 1: Qualitative Solubility Assessment Workflow
This initial screening provides a rapid and cost-effective method for classifying B2MA as soluble, partially soluble, or insoluble across a range of representative organic solvents. The protocol is designed to be self-validating by testing across a spectrum of polarities.
-
Preparation : Dispense 1 mL of the selected organic solvent into a clean, dry 4 mL glass vial.
-
Initial Addition : Add approximately 20 µL (a single drop from a standard glass pipette) of Benzyl 2-mercaptoacetate to the solvent.
-
Mixing : Cap the vial and vortex vigorously for 60 seconds at room temperature (approx. 25 °C).
-
Observation : Visually inspect the solution against a contrasting background.
-
Soluble (S) : The solution is clear and homogenous with no visible droplets or cloudiness.
-
Partially Soluble (PS) : The solution appears cloudy, or distinct droplets persist but are reduced in size.
-
Insoluble (I) : The B2MA forms a separate layer or remains as distinct, undissolved droplets.[7]
-
-
Incremental Addition (if Soluble) : If the initial drop dissolved, add an additional 80 µL of B2MA (for a total of 100 µL, or ~10% v/v) and repeat steps 3 and 4. This helps differentiate between high and moderate solubility.
-
Record : Log the observations in a structured table.
The choice of solvents should be systematic, covering the full spectrum of polarities and hydrogen bonding capabilities. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for qualitative solubility screening of B2MA.
Phase 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[8] It involves saturating a solvent with the solute over a defined period and then quantifying the concentration in the supernatant. The causality is clear: by ensuring excess solute and allowing sufficient time for equilibrium, the measured concentration represents the true solubility limit at that temperature.
-
System Preparation : Add an excess amount of Benzyl 2-mercaptoacetate to a known volume of the chosen solvent in a sealed, screw-cap vial. "Excess" means enough solute is added so that a visible amount remains undissolved after equilibrium is reached. A starting point of 200 mg of B2MA per 1 mL of solvent is recommended.
-
Equilibration : Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can validate the minimum time required.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the excess solute to settle.[8]
-
Sample Withdrawal : Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid disturbing the settled solute, insert the pipette tip just below the liquid surface.
-
Filtration : Immediately filter the withdrawn sample through a 0.45 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean vial. This step is critical to remove any microscopic, undissolved particles.
-
Dilution : Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification : Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the precise concentration. A standard calibration curve must be prepared using known concentrations of B2MA.
-
Calculation : Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Caption: Step-by-step workflow for the shake-flask solubility method.
Data Presentation and Practical Implications
The quantitative data should be compiled into a comprehensive table for easy comparison and interpretation.
Table 2: Solubility of Benzyl 2-mercaptoacetate in Common Organic Solvents at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Notes |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | Known to be soluble[3] |
| Chloroform | Polar Aprotic | [Experimental Value] | [Calculated Value] | Known to be soluble[3] |
| Diethyl Ether | Polar Aprotic | [Experimental Value] | [Calculated Value] | Known to be soluble[5] |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] | |
| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] | |
| Toluene | Nonpolar Aprotic | [Experimental Value] | [Calculated Value] | |
| n-Hexane | Nonpolar Aprotic | [Experimental Value] | [Calculated Value] | Expected to be low |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | |
| Water | Polar Protic | [Experimental Value] | [Calculated Value] | Expected to be very low[5] |
Implications for Researchers:
-
Reaction Chemistry : High solubility in a reaction solvent ensures a homogenous reaction medium, potentially increasing reaction rates and yields.
-
Purification : Solubility differences between solvents are the basis for crystallization. A solvent in which B2MA is highly soluble when hot but poorly soluble when cold is an ideal candidate for recrystallization.
-
Drug Formulation : For pharmaceutical applications, solubility in biocompatible solvents or solvent systems is a primary determinant of feasibility for liquid formulations.[5]
-
Chromatography : Understanding solubility helps in selecting the mobile phase for chromatographic purification, ensuring the compound fully dissolves and interacts appropriately with the stationary phase.
Safety and Handling Precautions
Benzyl 2-mercaptoacetate is a hazardous chemical that requires careful handling in a well-ventilated area, preferably a fume hood.
-
Hazards : Harmful if swallowed, inhaled, or in contact with skin.[2] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE) : Always wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]
-
Handling : Avoid breathing vapors or mist. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[2]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents, strong acids, and strong bases.[4]
Conclusion
While Benzyl 2-mercaptoacetate is generally described as soluble in common organic solvents, this guide provides the necessary framework for moving beyond qualitative statements to rigorous, quantitative assessment. By combining a theoretical understanding of its molecular structure with validated experimental protocols, researchers can generate the precise solubility data required for successful synthesis, purification, and formulation. The methodologies detailed herein are designed to ensure scientific integrity and produce reliable, reproducible results critical for advancing research and development objectives.
References
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved January 20, 2026, from [Link]
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ChemBK. (2024, April 10). Mercaptoacetic acid benzyl ester. Retrieved January 20, 2026, from [Link]
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Course Hero. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 20, 2026, from [Link]
- University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 20, 2026.
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Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved January 20, 2026, from [Link]
- TCI Chemicals. (2025, May 21).
- Thermo Fisher Scientific. (2025, September 23).
-
ChemBK. (2024, April 9). benzyl glycolate. Retrieved January 20, 2026, from [Link]
-
Fisher Scientific. (2024, March 6). SAFETY DATA SHEET - Benzyl acetate. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Benzyl 2-sulfanylacetate. Retrieved January 20, 2026, from [Link]
- PubMed Central. (n.d.). Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer. Retrieved January 20, 2026.
- European Commission. (2013, November 11). OPINION ON Thioglycolic acid and its salts (TGA). Retrieved January 20, 2026.
-
NCBI. (n.d.). Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved January 20, 2026, from [Link]
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An In-Depth Technical Guide to the Stability and Storage of Mercaptoacetic Acid Benzyl Ester
Abstract
This technical guide provides a comprehensive overview of the chemical stability and optimal storage conditions for mercaptoacetic acid benzyl ester (also known as benzyl thioglycolate). Designed for researchers, scientists, and professionals in drug development, this document delves into the intrinsic chemical liabilities of the molecule, outlines its primary degradation pathways—oxidation, hydrolysis, and photodegradation—and offers field-proven strategies for mitigating these risks. By grounding our recommendations in fundamental chemical principles and established analytical methodologies, this guide serves as an essential resource for ensuring the integrity and reliability of mercaptoacetic acid benzyl ester in research and development settings. Detailed protocols for conducting forced degradation studies and a stability-indicating HPLC-UV method are provided to empower users to generate robust, self-validating stability data.
Introduction: Understanding the Molecule
Mercaptoacetic acid benzyl ester is a bifunctional organic compound featuring a thiol (-SH) group and a benzyl ester (-COOCH₂Ph). Its chemical structure dictates its reactivity and, consequently, its stability profile. The thiol group is a potent nucleophile and is readily susceptible to oxidation, while the ester linkage is prone to hydrolysis under both acidic and basic conditions.[1] This inherent reactivity makes proper handling and storage critical to maintaining the compound's purity and integrity.
This guide will systematically explore the factors that influence the stability of mercaptoacetic acid benzyl ester and provide actionable recommendations for its storage and handling.
Table 1: Physicochemical Properties of Mercaptoacetic Acid Benzyl Ester
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₀O₂S | [2][3] |
| Molecular Weight | 182.24 g/mol | [2][3] |
| Appearance | Colorless liquid | [2] |
| Odor | Strong, characteristic of thiols | [1] |
| Boiling Point | ~230-248 °C | [2][3] |
| Solubility | Soluble in many organic solvents (e.g., ethanol, chloroform, ether) | [2] |
Chemical Stability and Degradation Pathways
The stability of mercaptoacetic acid benzyl ester is primarily influenced by three degradation pathways: oxidation, hydrolysis, and photodegradation. Understanding these mechanisms is fundamental to establishing effective storage and handling protocols.
Oxidative Degradation
The thiol group is the most labile functionality in the molecule and is readily oxidized, particularly in the presence of air (oxygen). The primary oxidation product is the corresponding disulfide, formed by the coupling of two molecules of the thiol. Further oxidation can lead to the formation of sulfoxides and sulfonic acids.[1] This process is often catalyzed by trace metal ions and can be accelerated by exposure to light and elevated temperatures.
Caption: Oxidative degradation pathway of mercaptoacetic acid benzyl ester.
To mitigate oxidative degradation, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in tightly sealed containers.
Hydrolytic Degradation
The ester linkage in mercaptoacetic acid benzyl ester is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[3] This reaction cleaves the ester bond to yield thioglycolic acid and benzyl alcohol. The rate of hydrolysis is significantly influenced by pH and temperature.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to the carboxylate and benzyl alcohol.
Caption: Hydrolytic degradation pathways of mercaptoacetic acid benzyl ester.
To prevent hydrolysis, it is essential to protect the compound from moisture and to avoid contact with strong acids and bases.[2]
Photodegradation
Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical degradation of mercaptoacetic acid benzyl ester. While specific studies on the benzyl ester are limited, research on related thioglycolate esters, such as methyl thioglycolate, has shown that photodegradation can lead to the formation of elemental sulfur and sulfate. This process is often initiated by the absorption of light by the thiol group, leading to the formation of reactive radical species.
To prevent photodegradation, the compound should always be stored in amber or opaque containers that block UV and visible light.[4]
Recommended Storage and Handling Conditions
Based on the chemical liabilities of mercaptoacetic acid benzyl ester, the following storage and handling conditions are recommended to ensure its long-term stability:
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Reduces the rate of all degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidative degradation of the thiol group. |
| Container | Use amber glass or other opaque, tightly sealed containers. | Protects from light to prevent photodegradation and from air and moisture to prevent oxidation and hydrolysis.[2] |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2] | These substances can catalyze degradation reactions. |
| Handling | Handle in a well-ventilated area, preferably under an inert atmosphere. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | Minimizes exposure to air and moisture and ensures personnel safety. |
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of mercaptoacetic acid benzyl ester for its intended application, it is essential to perform stability studies. The following protocols are provided as a framework for conducting forced degradation studies and for developing a stability-indicating analytical method.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and to develop a stability-indicating analytical method.[5] The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[6][7]
Objective: To identify the degradation products of mercaptoacetic acid benzyl ester under various stress conditions.
Materials:
-
Mercaptoacetic acid benzyl ester
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of mercaptoacetic acid benzyl ester in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60 °C for 8 hours.
-
Neutralize the samples with an appropriate amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60 °C for 8 hours.
-
Neutralize the samples with an appropriate amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of mercaptoacetic acid benzyl ester in an oven at 80 °C for 48 hours.
-
Dissolve the stressed sample in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of mercaptoacetic acid benzyl ester (in a quartz cuvette or other transparent container) to a light source in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[6][8]
-
Simultaneously, keep a control sample, protected from light, under the same temperature conditions.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC-UV method described below.
Caption: Workflow for the forced degradation study of mercaptoacetic acid benzyl ester.
Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance and the formation of its degradation products.[9]
Objective: To develop an HPLC-UV method for the separation and quantification of mercaptoacetic acid benzyl ester and its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions (Starting Point for Method Development):
| Parameter | Condition |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation:
The developed method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks in the chromatograms of the forced degradation samples.
Conclusion
The stability of mercaptoacetic acid benzyl ester is a critical factor for its successful application in research and development. This technical guide has elucidated the primary degradation pathways—oxidation, hydrolysis, and photodegradation—and provided a comprehensive set of recommendations for its storage and handling. By implementing these strategies and utilizing the provided experimental protocols, researchers can ensure the integrity and reliability of this important chemical intermediate. The principles and methodologies outlined herein provide a robust framework for establishing a self-validating system for the stability assessment of mercaptoacetic acid benzyl ester.
References
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ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. 1996.
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Baalbaki, S. et al. Photodegradation of methyl thioglycolate particles as a proxy for organosulphur containing droplets. Physical Chemistry Chemical Physics. 2017.
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ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2025.
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IJSDR. Force Degradation for Pharmaceuticals: A Review. 2022.
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Journal of Applied Pharmaceutical Science. Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. 2013.
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Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. 2012.
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Safety and handling precautions for benzyl mercaptoacetate
An In-Depth Technical Guide to the Safe Handling of Benzyl Mercaptoacetate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for benzyl mercaptoacetate (CAS 7383-63-3). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the causality behind safety measures, ensuring a self-validating system of laboratory practice.
Compound Profile and Application Context
Benzyl mercaptoacetate, also known as benzyl thioglycolate, is an organic compound frequently utilized in synthetic chemistry.[1][2] Its primary role is often as a protecting group for sulfhydryl (-SH) moieties or as a building block in the synthesis of more complex molecules.[3][4] Applications can be found in the pharmaceutical, cosmetic, and material science industries.[4] While invaluable, its chemical structure—containing a thiol group and a benzyl ester—necessitates a robust understanding of its hazard profile to ensure safe handling.
Hazard Identification and Risk Profile
Benzyl mercaptoacetate is classified as a hazardous substance. A thorough understanding of its risk profile is the foundation of safe laboratory practice. The compound is a colorless liquid with a characteristic strong, unpleasant odor.[3][4]
According to the Globally Harmonized System (GHS), benzyl mercaptoacetate presents the following hazards:
The designated GHS signal word is Warning .[1][5] These classifications demand stringent controls to prevent exposure through all potential routes: inhalation, dermal contact, eye contact, and ingestion.
Physicochemical and Hazard Data Summary
| Property | Value | Source |
| CAS Number | 7383-63-3 | [2] |
| Molecular Formula | C₉H₁₀O₂S | [1][2][4] |
| Molecular Weight | 182.24 g/mol | [2] |
| Appearance | Colorless liquid | [3][4] |
| Boiling Point | ~248 °C | [1][3] |
| Density | ~1.166 g/cm³ | [1][3] |
| Vapor Pressure | 0.00272 mmHg at 25°C | [3] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (ethanol, ether) | [3][6] |
A Proactive Safety Framework: The Hierarchy of Controls
Effective laboratory safety is not merely about personal protective equipment (PPE). It is a systematic approach to risk mitigation. The hierarchy of controls prioritizes the most effective measures first. Applying this framework is crucial for handling benzyl mercaptoacetate.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: The most effective controls. In research and development, this may not be feasible if benzyl mercaptoacetate is required for a specific synthesis. However, a risk assessment should always begin by asking if its use is essential or if a less hazardous reagent could achieve the same outcome.
-
Engineering Controls: This is the primary method for controlling the inhalation hazard. All handling of benzyl mercaptoacetate must be performed inside a certified chemical fume hood to capture vapors and mists at the source.[6][7] A readily accessible safety shower and eyewash station are mandatory in any area where this chemical is used.[7]
-
Administrative Controls: These are workplace procedures that reduce exposure. This includes developing detailed Standard Operating Procedures (SOPs), providing documented training on the specific hazards of benzyl mercaptoacetate, restricting access to authorized personnel, and ensuring clear and proper labeling of all containers.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard, but it protects the user from exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[3][8]
-
Skin Protection: A flame-resistant lab coat and a full-body chemical-resistant suit should be worn.[8] Chemical-resistant gloves (nitrile is a common choice, but consult the manufacturer's compatibility chart) are essential.[9] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[8]
-
Respiratory Protection: When engineering controls are not sufficient, or during a large spill cleanup, appropriate respiratory protection is necessary.[8] This should be determined by a qualified safety professional.
-
Standard Operating Protocol for Handling
This protocol outlines a self-validating workflow for safely handling benzyl mercaptoacetate.
Caption: A sequential workflow for the safe handling of benzyl mercaptoacetate.
Pre-Handling Checks
-
Verify Fume Hood: Confirm that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.
-
Assemble PPE: Gather all necessary PPE. Inspect gloves for any signs of degradation or punctures.
-
Locate Safety Equipment: Mentally note the locations of the nearest eyewash station, safety shower, and fire extinguisher.
-
Prepare Spill Kit: Ensure a spill kit with absorbent materials suitable for organic chemicals is readily accessible.[10]
Handling Procedure
-
Work Area Setup: Before introducing the chemical, line the work surface inside the fume hood with disposable absorbent pads to contain minor drips.
-
Chemical Transfer: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel or pipette for transfers between containers.
-
Post-Transfer: Immediately and securely cap the source container.[6]
-
Cleanup: Once the task is complete, wipe down the work surface. Dispose of any contaminated absorbent pads and disposable labware as hazardous waste.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]
-
Keep segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6]
-
Do not store near sources of ignition.[8]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
Immediate action is critical. In all cases of exposure, seek prompt medical attention.[11]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, trained personnel should administer oxygen. If breathing has stopped, begin artificial respiration.[12] Seek immediate medical attention.[1][13]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][13] Do not delay in seeking medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally to ensure complete rinsing.[1][6] Remove contact lenses if it is safe to do so.[1] Get immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[11][13] Have the conscious person rinse their mouth with water and drink one or two glasses of water to dilute the chemical.[11][13] Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[1][13]
Spill Response Protocol
The response to a spill depends on its scale and location.
Caption: A decision tree for responding to a benzyl mercaptoacetate spill.
For a small, contained spill (e.g., inside a fume hood):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[6][14]
-
Work from the outside of the spill toward the center to prevent spreading.[10]
-
Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[6][8]
-
Wipe the spill area with a cloth dampened with a decontamination solution (e.g., soap and water), then place the cloth in the waste container.[13]
For a large spill or any spill outside of a fume hood:
-
Evacuate: Immediately evacuate the laboratory, alerting all others in the vicinity.
-
Isolate: Close the doors to the affected area to contain the vapors.
-
Report: Call your institution's emergency response number from a safe location.
-
Do not attempt to clean up a large spill unless you are part of a trained emergency response team with the proper respiratory protection and equipment.
Waste Disposal
All materials contaminated with benzyl mercaptoacetate are considered hazardous waste and must be disposed of according to institutional, local, and national regulations.[5][7]
-
Waste Collection: Collect all waste, including contaminated absorbents, PPE, and empty containers, in a designated, sealed, and properly labeled hazardous waste container.[8]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Benzyl Mercaptoacetate."
-
Segregation: Do not mix this waste with other waste streams unless directed by your institution's environmental health and safety office.
-
Disposal: Arrange for pickup by trained hazardous waste personnel.
Conclusion
Benzyl mercaptoacetate is a valuable reagent whose safe use is predicated on a comprehensive understanding of its hazards and the disciplined application of control measures. By respecting the hierarchy of controls, adhering to established protocols, and being fully prepared for emergencies, researchers can handle this compound with confidence and safety. The causality is clear: engineering controls prevent inhalation, administrative protocols ensure consistent practice, and PPE provides a critical barrier against direct contact, collectively creating a robust and self-validating system of protection.
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An In-Depth Technical Guide to Mercaptoacetic Acid Benzyl Ester: From Discovery to Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mercaptoacetic acid benzyl ester, also known as benzyl thioglycolate, is a versatile organosulfur compound with the chemical formula C₉H₁₀O₂S.[1][2][3] This guide provides a comprehensive overview of its discovery, historical development, and the evolution of its synthesis. We will delve into the fundamental chemical properties that underpin its utility, particularly its crucial role as a sulfhydryl protecting group in complex organic synthesis. This document will explore the causal factors driving the choice of synthetic methodologies, from early esterification techniques to more refined modern protocols. Detailed experimental procedures, comparative data, and mechanistic insights are provided to offer a field-proven perspective for researchers and drug development professionals.
Introduction: The Emergence of a Key Synthetic Tool
Mercaptoacetic acid benzyl ester is a colorless liquid characterized by a strong, distinct aroma.[1] It is the product of the esterification of thioglycolic acid with benzyl alcohol.[1][2] The molecule's significance in organic chemistry stems from the unique interplay of its constituent functional groups: a reactive thiol (-SH) group, a carboxyl ester, and a benzyl moiety.[4] This trifecta of functionalities makes it an invaluable intermediate and a cornerstone in the strategic protection of sulfhydryl groups during the synthesis of complex molecules, including pharmaceuticals.[1]
The benzyl group serves as a stable yet readily cleavable protecting group for the thiol functionality, shielding it from unwanted reactions while other parts of a molecule are being modified. This protective role is central to its application in multi-step synthetic pathways.
A Historical Perspective: The Path to Benzyl Thioglycolate
While a definitive record of the first synthesis of mercaptoacetic acid benzyl ester is not readily apparent in seminal literature, its history is intrinsically linked to the discovery and development of its parent compounds and the broader understanding of organic sulfur chemistry in the 19th and early 20th centuries.
The journey begins with the synthesis of its precursor, thioglycolic acid (mercaptoacetic acid). The first preparation of this simplest of mercaptocarboxylic acids was achieved in 1862 by Carius through the reaction of chloroacetic acid with potassium hydrogen sulfide.[5][6] This foundational discovery paved the way for the exploration of thioglycolic acid's derivatives.
The other key component, benzyl alcohol, was also well-established in the 19th century, often found in natural balsams and essential oils. The development of synthetic methods for benzyl alcohol, alongside the burgeoning field of esterification, set the stage for the eventual creation of its thioester derivatives.
The conceptual framework for the synthesis of mercaptoacetic acid benzyl ester likely emerged from the pioneering work on esterification, most notably the Fischer-Speier esterification method first described in 1895. This acid-catalyzed reaction between a carboxylic acid and an alcohol became a fundamental tool in organic synthesis and provided a logical pathway to creating esters of thioglycolic acid.
The use of the benzyl group as a protecting group for alcohols and carboxylic acids also has its roots in this era of chemical exploration. Its stability under a range of conditions and its susceptibility to removal by hydrogenolysis made it an attractive choice for synthetic chemists. The application of this concept to the more nucleophilic and easily oxidized thiol group was a logical and significant progression.
The Chemistry of Synthesis: An Evolutionary Tale
The primary and most common method for the preparation of mercaptoacetic acid benzyl ester is the direct esterification of thioglycolic acid with benzyl alcohol.[2][4] This reaction can be catalyzed by either acids or bases.[1][2]
Acid-Catalyzed Esterification (Fischer-Speier Esterification)
The classical approach involves heating a mixture of thioglycolic acid and benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically benzyl alcohol) is used, or the water formed during the reaction is removed, often by azeotropic distillation.
Reaction Mechanism:
The mechanism of the acid-catalyzed esterification of thioglycolic acid follows the general principles of the Fischer-Speier esterification.
Figure 1: Generalized mechanism of acid-catalyzed esterification.
Experimental Protocol: Acid-Catalyzed Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine thioglycolic acid (1.0 eq) and benzyl alcohol (1.2 eq) in a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure mercaptoacetic acid benzyl ester.
Base-Promoted Synthesis
An alternative approach involves reacting thioglycolic acid and benzyl alcohol under alkaline conditions.[1] In this method, an alkali solution is added to a mixture of the reactants, which are then heated for several hours.[1]
Alternative Synthetic Routes
While direct esterification is the most common, other methods for thioester synthesis can be applied, though they are less frequently used for this specific compound. These include the reaction of an acyl chloride or anhydride with benzyl thiol.[2]
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of mercaptoacetic acid benzyl ester is essential for its handling, application, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂S | [1][2][3] |
| Molar Mass | 182.24 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Odor | Strong, characteristic | [1][4] |
| Boiling Point | 230 °C | [1] |
| Melting Point | -10 °C | [1] |
| Solubility | Soluble in ethanol, chloroform, ether | [1][4] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of mercaptoacetic acid benzyl ester exhibits characteristic absorption bands. A strong absorption in the region of 1755-1740 cm⁻¹ corresponds to the C=O stretching of the ester group.[4] A band in the 1155-1150 cm⁻¹ region is indicative of the C-O bond, and a distinctive absorption at 2580-2575 cm⁻¹ confirms the presence of the S-H (thiol) group.[4]
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides a clear map of the proton environments within the molecule, confirming its structure.
Applications in Organic Synthesis
The primary application of mercaptoacetic acid benzyl ester is as a protecting group for thiols.[1] The benzyl group's stability under a variety of reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, makes it an ideal choice for multi-step syntheses where the preservation of a reactive thiol is critical.
It also serves as an important intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of substituted (E)-styryl benzyl sulfones.[4]
Figure 2: Workflow illustrating the use of the benzyl group for thiol protection.
Safety Considerations
Mercaptoacetic acid benzyl ester is an irritant and corrosive compound that can cause harm to the eyes, skin, and respiratory tract.[1] It is imperative to handle this chemical with appropriate personal protective equipment, including gloves, goggles, and a face shield, in a well-ventilated area.[1] It should be stored away from sources of ignition and oxidizing agents, and contact with strong acids and bases should be avoided.[1]
Conclusion
Mercaptoacetic acid benzyl ester stands as a testament to the incremental yet profound advancements in organic chemistry. While its specific "discovery" moment may be woven into the broader fabric of early 20th-century synthetic chemistry, its importance is undeniable. The convergence of the synthesis of its precursors, the development of esterification techniques, and the strategic application of protecting groups led to the emergence of this vital tool for organic chemists. Its continued use in research and industry underscores the enduring legacy of fundamental synthetic methodologies and the ongoing quest for precise molecular construction.
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Mercaptoacetic acid benzyl ester - ChemBK. (2024, April 10). Retrieved January 20, 2026, from [Link]
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Thioester and thioacid synthesis by acylation of thiols (thiolation) - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis of benzyl protected β-D-GlcA-(1→2)-α-d-Man thioglycoside building blocks for construction of Cryptococcus neoformans capsular polysaccharide structures. (2014, May 7). PubMed. Retrieved January 20, 2026, from [Link]
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Prebiotic amino acid thioester synthesis: thiol-dependent amino acid synthesis from formose substrates (formaldehyde and glycolaldehyde) and ammonia. (1998, June). PubMed. Retrieved January 20, 2026, from [Link]
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Thioesters synthesis: Recent adventures in the esterification of thiols - ResearchGate. (2015, September). Retrieved January 20, 2026, from [Link]
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MERCAPTOACETIC ACID (THIOGLYCOLIC ACID) - Ataman Kimya. (n.d.). Retrieved January 20, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of Benzyl Mercaptoacetate in Advanced Peptide Synthesis
Introduction: Beyond Linear Chains
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, remains the cornerstone of peptide chemistry, enabling the routine construction of linear amino acid chains.[1][2] The standard process involves the sequential addition of Nα-protected amino acids to a growing chain anchored on an insoluble resin support.[3][4] However, the synthesis of large proteins, cyclic peptides, and post-translationally modified analogues requires more sophisticated strategies that go beyond simple linear elongation.
A critical tool in this advanced synthesis toolbox is the peptide thioester. C-terminal thioesters are pivotal intermediates for chemoselective ligation techniques, most notably Native Chemical Ligation (NCL), which allows for the seamless joining of two unprotected peptide fragments.[5] This mimics natural processes like protein splicing and enables the assembly of proteins that are inaccessible by direct SPPS.[6]
This document provides detailed protocols and scientific rationale for the use of Mercaptoacetic acid benzyl ester (also known as benzyl thioglycolate) as a specialized reagent in Fmoc-based SPPS. Its primary application, which will be the focus of these notes, is its use as a terminating agent to install a stable C-terminal benzyl thioester onto a peptide chain. This functional group serves as a key handle for subsequent fragment condensation and advanced peptide engineering.
Reagent Profile and Critical Safety Protocols
Mercaptoacetic acid benzyl ester is a versatile synthetic intermediate.[7][8] Before its use, a thorough understanding of its properties and associated hazards is mandatory.
| Property | Value | Reference |
| Compound Name | Mercaptoacetic acid benzyl ester | [7] |
| Synonyms | Benzyl thioglycolate, Benzyl 2-mercaptoacetate | [7] |
| CAS Number | 7383-63-3 | [7] |
| Molecular Formula | C₉H₁₀O₂S | [7] |
| Molecular Weight | 182.24 g/mol | |
| Appearance | Colorless liquid with a strong aroma | [7] |
| Boiling Point | 230°C | [7] |
Safety is Paramount: The parent compound, mercaptoacetic acid (thioglycolic acid), is toxic, corrosive, and possesses a powerful stench.[9][10][11] While the benzyl ester may have a different toxicological profile, it must be handled with extreme caution.
-
Engineering Controls: All handling of mercaptoacetic acid benzyl ester must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; check manufacturer compatibility data), a lab coat, and splash-proof safety goggles with a face shield.[7]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] It is irritating and corrosive and can cause injury.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]
-
Storage & Incompatibilities: Store in a cool, well-ventilated area away from heat, fire, and oxidizing agents.[7][9] Keep the container tightly sealed.
-
Waste Disposal: Dispose of all waste containing this reagent in accordance with local, regional, and national regulations for hazardous chemical waste.
Core Application: On-Resin Synthesis of a Peptide C-Terminal Benzyl Thioester
Principle and Rationale
The primary goal of this protocol is to functionalize the N-terminus of a fully protected, resin-bound peptide with mercaptoacetic acid benzyl ester. This reaction caps the peptide, converting the terminal amine into a thioester moiety. The benzyl group provides stable protection for the thioester's carboxyl group throughout the final cleavage and purification steps. This strategy is employed when the ultimate goal is to use the purified peptide segment in a subsequent ligation reaction.
Experimental Workflow
The overall process involves standard Fmoc-SPPS to assemble the desired peptide sequence, followed by a final coupling step with mercaptoacetic acid benzyl ester, and concluding with resin cleavage and purification.
Figure 1: General workflow for synthesizing a peptide with a C-terminal benzyl thioester.
Detailed Protocol: Coupling to a Resin-Bound Peptide
This protocol assumes the synthesis is performed on a 0.1 mmol scale starting with a resin-bound peptide that has just undergone its final Fmoc deprotection.
Materials:
-
Peptide-resin (0.1 mmol, N-terminus deprotected)
-
Mercaptoacetic acid benzyl ester
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Standard SPPS reaction vessel and shaker/agitator
Reagent Stoichiometry:
| Reagent | Equivalents (relative to resin) | Amount for 0.1 mmol Scale |
| Peptide-Resin | 1.0 eq | 0.1 mmol |
| Mercaptoacetic acid benzyl ester | 4.0 eq | 0.4 mmol (72.9 mg) |
| DIC | 4.0 eq | 0.4 mmol (50.5 mg, 63 µL) |
| HOBt | 4.0 eq | 0.4 mmol (54.1 mg) |
Procedure:
-
Resin Preparation: Following the final Fmoc deprotection of the N-terminal amino acid, wash the resin-bound peptide thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all residual piperidine.[12]
-
Activation Solution: In a separate vial, dissolve mercaptoacetic acid benzyl ester (4.0 eq) and HOBt (4.0 eq) in approximately 2 mL of DMF.
-
Activation: Add DIC (4.0 eq) to the activation solution. Mix gently for 1-2 minutes. Note: The thiol group of mercaptoacetic acid is nucleophilic. Pre-activation time should be minimized to reduce potential side reactions.
-
Coupling: Immediately add the freshly prepared activation solution to the reaction vessel containing the washed peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test. If the test remains positive (blue beads) after 2 hours, the reaction can be extended or a recoupling can be performed.
-
Post-Coupling Wash: Once the reaction is complete (ninhydrin test is negative/yellow), drain the coupling solution from the reaction vessel.
-
Final Washes: Wash the resin extensively to remove all excess reagents and byproducts. A recommended sequence is: DMF (5x), DCM (5x).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to cleavage.
Downstream Processing and Mechanistic Context
Protocol: Cleavage and Deprotection
The benzyl ester of the thioester moiety is relatively stable to Trifluoroacetic Acid (TFA), allowing for its retention during standard side-chain deprotection of tBu-based groups.[13][14]
Materials:
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Ice-cold diethyl ether
-
Centrifuge tubes (50 mL)
Procedure:
-
Place the dried peptide-thioester-resin in the reaction vessel.
-
Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol scale) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a separate tube containing ~40 mL of ice-cold diethyl ether.[12] A white precipitate should form.
-
Centrifuge the mixture (e.g., 4000 rpm for 5 min), decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers.
-
Dry the final crude peptide pellet under vacuum.
-
Verify the product identity and purity using RP-HPLC and Mass Spectrometry.
Mechanism Spotlight: The Role of the Thioester in Native Chemical Ligation (NCL)
The synthesized peptide C-terminal thioester is not the final product but a critical intermediate for NCL. This powerful technique allows for the formation of a native peptide bond between two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.
Figure 2: Simplified mechanism of Native Chemical Ligation (NCL).
The reaction proceeds via a chemoselective transthioesterification between the peptide thioester and the thiol side chain of the N-terminal cysteine residue.[15] This is followed by a rapid, spontaneous intramolecular S-to-N acyl shift, which rearranges the thioester linkage into a stable, native amide bond, concluding the ligation.[5][16]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling | 1. Steric hindrance at the N-terminus.2. Inefficient reagent activation.3. Poor resin swelling. | 1. Extend the coupling time to 4-6 hours. Perform a second coupling with fresh reagents.2. Ensure reagents are fresh and anhydrous. Use DIC immediately after addition.3. Ensure resin is fully swelled in DMF for at least 30-60 minutes prior to use.[12] |
| Low Cleavage Yield | 1. Insufficient cleavage time or volume.2. Peptide precipitation on resin. | 1. Increase cleavage time to 3 hours or use a larger volume of cleavage cocktail.2. Add a small amount of a more polar solvent like DCM to the TFA cocktail to improve solubility. |
| Thioester Hydrolysis | Presence of residual base (piperidine) or water during coupling or storage. | Ensure thorough washing after Fmoc deprotection. Use high-quality, anhydrous DMF for all steps.[17] Store the final resin under vacuum or inert gas. |
| Side Product Formation | Reaction of the thiol group during activation or coupling. | Minimize the pre-activation time. The thiol is acidic and can be deprotonated by DIPEA if used; the DIC/HOBt method avoids a strong soluble base during the coupling reaction itself. |
Conclusion
Mercaptoacetic acid benzyl ester is a valuable, specialized tool for the functionalization of peptides in SPPS. While not a standard building block for elongation, its utility in installing a stable C-terminal benzyl thioester is significant. This functionality opens the door to powerful fragment condensation strategies like Native Chemical Ligation, enabling the synthesis of complex, high-value peptides and proteins for research, diagnostics, and therapeutic development. Adherence to the detailed protocols and stringent safety precautions outlined in these notes is essential for the successful and safe application of this reagent.
References
-
ChemBK. (2024). Mercaptoacetic acid benzyl ester. [Link]
-
Jakobsche, C. E., et al. (2021). Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. JACS Au. [Link]
-
Chong, S., et al. (1998). A proposed mechanism for thiol-induced cleavage reactions at the N- and C-termini of the Sce VMA intein. Nucleic Acids Research. [Link]
-
ACS Publications. (2021). Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. JACS Au. [Link]
-
Ostrovitsa, N., et al. (2024). An Efficient Thiol-ene Mediated Protocol for Thiolated Peptide Synthesis and On-Resin Diversification. Chemistry – A European Journal. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Mercaptoacetic acid. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Fiveable. (n.d.). Peptide Synthesis | Organic Chemistry Class Notes. [Link]
-
Szabó, J. E., et al. (2015). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. [Link]
-
Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
-
Bitan, G., et al. (2019). Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. Molecules. [Link]
-
Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
-
Coconote. (2025). Peptide Synthesis and Protecting Groups. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. biovera.com.au [biovera.com.au]
- 3. olitecn.gr [olitecn.gr]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. Buy Mercaptoacetic acid benzyl ester | 7383-63-3 [smolecule.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fiveable.me [fiveable.me]
- 14. coconote.app [coconote.app]
- 15. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.uci.edu [chem.uci.edu]
Benzyl mercaptoacetate as a thiol protecting group in organic synthesis
An Application Guide to Thiol Protection Using Benzyl Mercaptoacetate Derivatives
Abstract
The selective protection and deprotection of thiol groups represent a cornerstone of modern organic synthesis, particularly in the assembly of complex peptides and pharmaceutical agents. This guide provides an in-depth analysis of the S-benzylmercaptoacetyl group, derived from benzyl mercaptoacetate, as a robust strategy for thiol protection. We will explore the underlying chemical principles, detail its stability profile, and provide field-tested protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of orthogonal protection strategies.
Introduction to Thiol Protection
In multi-step organic synthesis, the high nucleophilicity and susceptibility to oxidation of the thiol group (-SH) necessitate the use of protecting groups.[1] An ideal protecting group should be introduced efficiently under mild conditions, remain inert during various synthetic transformations, and be selectively removed without affecting other functional groups.[2] The strategic selection of a protecting group is paramount to the success of complex syntheses, such as solid-phase peptide synthesis (SPPS), where multiple functional groups must coexist.[3][4]
Thioethers are a common class of thiol protecting groups, with the S-benzyl (Bn) group being a classic example, historically used in the synthesis of oxytocin.[1] However, its removal requires harsh conditions like sodium in liquid ammonia or anhydrous hydrogen fluoride (HF).[1][5] This has driven the development of alternative groups with tunable lability. The S-benzylmercaptoacetyl group offers a unique combination of a stable thioether linkage and a benzyl ester moiety, creating opportunities for orthogonal deprotection strategies.
The S-Benzylmercaptoacetyl Group: Principles and Mechanism
The S-benzylmercaptoacetyl group protects a thiol (R-SH) by forming a thioether linkage, resulting in the structure R-S-CH₂COOBn. This strategy leverages the reactivity of benzyl bromoacetate as an alkylating agent.
Mechanism of Protection
The protection step proceeds via a standard Sₙ2 reaction. The target thiol is first deprotonated with a mild base to form the more nucleophilic thiolate anion (R-S⁻). This thiolate then displaces the bromide from benzyl bromoacetate to form the protected thioether.
Caption: Protection of a thiol via Sₙ2 alkylation with benzyl bromoacetate.
Mechanisms of Deprotection
The unique structure of the S-benzylmercaptoacetyl group offers multiple deprotection pathways, enabling its integration into complex orthogonal schemes.[6][7]
Pathway A: Reductive Cleavage of the Thioether
The primary method for cleaving the robust thioether bond is reductive cleavage, analogous to the deprotection of S-benzyl groups.[5] Treatment with sodium in liquid ammonia effectively severs the C-S bond to regenerate the free thiol. This method is powerful but non-selective, cleaving many other benzyl-type protecting groups.
Pathway B: Orthogonal Cleavage of the Benzyl Ester
The benzyl ester can be selectively cleaved under neutral conditions via catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst).[8][9] This reaction is highly specific and does not affect the thioether bond, acid-labile groups (like Boc or t-butyl esters), or base-labile groups (like Fmoc). This cleavage unmasks a carboxylic acid, transforming the protecting group into an R-S-CH₂COOH moiety. This "relay deprotection" strategy can be used to alter the solubility of the protected molecule or to introduce a new reactive handle for subsequent modifications.[2] The free thiol can then be liberated in a later step using reductive methods.
Caption: Orthogonal deprotection pathways for the S-benzylmercaptoacetyl group.
Stability and Orthogonality
The S-benzylmercaptoacetyl group exhibits a stability profile that makes it compatible with the most common strategies in peptide synthesis. The thioether is stable to the acidic conditions used for Boc deprotection (TFA) and the basic conditions for Fmoc removal (piperidine).[4][10] This orthogonality is a significant advantage in the synthesis of complex peptides with multiple protection schemes.[6][7]
| Reagent/Condition | Stability of Thioether | Stability of Benzyl Ester | Compatibility |
| Trifluoroacetic Acid (TFA) | Stable | Stable | Compatible with Boc-SPPS |
| Piperidine (20% in DMF) | Stable | Stable | Compatible with Fmoc-SPPS |
| Hydrogen Fluoride (HF) | Cleaved | Cleaved | Deprotection Condition |
| H₂ / Pd-C | Stable | Cleaved | Orthogonal Deprotection |
| Na / liq. NH₃ | Cleaved | Cleaved | Deprotection Condition |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Stable | Stable | Orthogonal to PMB deprotection[6] |
Experimental Protocols
The following protocols are provided as a general guide. Researchers should optimize conditions based on their specific substrate and scale.
Protocol 1: Protection of Cysteine with the S-Benzylmercaptoacetyl Group
This protocol describes the protection of the thiol group of an N-terminally protected cysteine derivative.
Materials:
-
N-Boc-Cysteine (1.0 eq)
-
Benzyl bromoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-Cysteine in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add K₂CO₃ to the solution and stir the suspension for 15 minutes at room temperature.
-
Add benzyl bromoacetate dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by adding water and extract the product with EtOAc (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-S-(benzylmercaptoacetyl)-Cysteine.
Protocol 2: Deprotection via Catalytic Hydrogenolysis (Benzyl Ester Cleavage)
This protocol details the selective cleavage of the benzyl ester while leaving the thioether intact.
Materials:
-
N-Boc-S-(benzylmercaptoacetyl)-Cysteine (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the protected cysteine derivative in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with H₂ gas (repeat 3x). Maintain a positive pressure of H₂ with a balloon or use a Parr apparatus.
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.
-
Rinse the filter pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-S-(carboxymethyl)-Cysteine, which can be used directly or purified further.
Caption: Experimental workflow for protection and selective deprotection.
Summary and Outlook
The S-benzylmercaptoacetyl group is a valuable tool for the protection of thiols in organic synthesis. Its key advantages include:
-
Robust Stability: The thioether linkage is resistant to common acidic and basic conditions used in peptide synthesis.
-
Orthogonal Removal: The benzyl ester can be cleaved selectively by hydrogenolysis, leaving the thioether and other protecting groups intact.
-
Versatile Deprotection: The parent thiol can be fully regenerated using established reductive cleavage methods.
By providing an additional layer of orthogonality, the S-benzylmercaptoacetyl group empowers chemists to design more efficient and elegant synthetic routes for complex molecules, furthering advancements in drug discovery and materials science.
References
- Smolecule. (n.d.). Mercaptoacetic acid benzyl ester.
- Aapptec Peptides. (n.d.). Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. Technical Support Information Bulletin 1124.
- Kocienski, P. (n.d.). Protecting Groups.
- Lin, Y., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Benchchem. (n.d.). Orthogonal Protection Strategies: A Comparative Guide to N-Boc-S-benzyl-D-cysteine in Peptide Synthesis.
- Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis.
- ResearchGate. (n.d.). A Mild and Practical Deprotection Method for Benzyl Thioethers.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Kocienski, P. J. (n.d.). Deprotection: The Concept of Orthogonal Sets.
- Benchchem. (2025). A Researcher's Guide to Orthogonal Protecting Group Strategies Involving Benzyl Ethers.
- Guryanov, I., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
- Wikipedia. (n.d.). Protecting group.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Kocienski, P. J. (n.d.). Thioether Derivatives. In Protecting Groups.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
The Versatility of Benzyl 2-Sulfanylacetate: A Strategic Building Block in Modern Drug Development
Introduction: Unveiling the Potential of a Multifunctional Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. Benzyl 2-sulfanylacetate, a seemingly simple thioester, has emerged as a highly versatile and strategic building block in the synthesis of a diverse array of biologically active compounds. Its unique chemical architecture, featuring a reactive thiol group masked as a thioester and a benzyl ester, offers medicinal chemists a powerful tool for introducing key pharmacophoric elements and modulating the physicochemical properties of drug candidates. This application note provides an in-depth exploration of the utility of benzyl 2-sulfanylacetate in drug development, with a particular focus on its application in the design and synthesis of potent enzyme inhibitors for oncology and infectious diseases. We will delve into the causality behind its synthetic applications, provide detailed experimental protocols, and illuminate the underlying biological pathways.
Core Chemical Attributes and Synthetic Rationale
Benzyl 2-sulfanylacetate, also known as benzyl thioglycolate, possesses a molecular formula of C₉H₁₀O₂S. Its structure combines the stability of a benzyl ester with the latent nucleophilicity of a thiol, protected as a thioacetate. This dual functionality is the cornerstone of its utility in medicinal chemistry. The benzyl ester can be selectively cleaved under various conditions, while the thioacetate provides a stable, less odorous precursor to the free thiol, which is often a key coordinating group for metalloenzymes.
The primary synthetic advantage of employing benzyl 2-sulfanylacetate lies in its ability to participate in a variety of coupling reactions. The thioester can be hydrolyzed to unveil the free thiol, which can then act as a potent nucleophile or a chelating agent for metal ions within enzyme active sites. This strategy is particularly effective in the development of inhibitors for metalloenzymes, such as histone deacetylases (HDACs) and metallo-β-lactamases (MBLs).
Application in Cancer Therapy: The Rise of Thioester-Containing HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is implicated in the pathogenesis of numerous cancers, making them a prime target for therapeutic intervention. Many successful HDAC inhibitors feature a zinc-binding group that chelates the zinc ion in the enzyme's active site. The thiol group, unmasked from a thioester precursor, serves as an excellent zinc-binding moiety.
The general pharmacophore model for an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the enzyme. Benzyl 2-sulfanylacetate derivatives can be strategically designed to incorporate the thioester as a latent ZBG. Upon entry into the cell, intracellular esterases can hydrolyze the thioester, releasing the active thiol to coordinate with the zinc ion in the HDAC active site, thereby inhibiting its enzymatic activity. This prodrug strategy can enhance the compound's stability and cell permeability.
Quantitative Data: Inhibitory Activity of Thioester-Containing HDAC Inhibitors
The following table summarizes the in vitro inhibitory activity of representative thioester-containing compounds against various HDAC isoforms.
| Compound ID | Target HDAC Isoform | IC₅₀ (nM) | Reference |
| Compound A | HDAC1 | 50 | [1] |
| Compound B | HDAC6 | 120 | [1] |
| Compound C | Pan-HDAC | 85 | [2] |
Application in Infectious Diseases: Combating Antibiotic Resistance with MBL Inhibitors
The emergence of bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), poses a significant threat to global health. MBLs are zinc-dependent enzymes that hydrolyze and inactivate a broad spectrum of β-lactam antibiotics. The development of MBL inhibitors that can be co-administered with existing antibiotics is a critical strategy to overcome this resistance.
Similar to their role in HDAC inhibitors, derivatives of benzyl 2-sulfanylacetate are being explored for the development of potent MBL inhibitors. The thiol group, unmasked from the thioester, can effectively chelate the zinc ions in the MBL active site, rendering the enzyme inactive. This restores the efficacy of co-administered β-lactam antibiotics.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative benzyl 2-sulfanylacetate derivative and a standard in vitro enzyme inhibition assay.
Protocol 1: Synthesis of S-Benzyl 2-((3,5-dichlorobenzyl)amino)acetate
This protocol describes the synthesis of a benzyl 2-sulfanylacetate derivative, a potential intermediate for enzyme inhibitors.
Materials:
-
Benzyl 2-sulfanylacetate
-
3,5-Dichlorobenzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
Round-bottom flasks, magnetic stirrer, and other standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve benzyl 2-sulfanylacetate (1.0 eq) in anhydrous dichloromethane (20 mL).
-
Addition of Amine: To the stirred solution, add 3,5-dichlorobenzylamine (1.1 eq) followed by triethylamine (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexanes/ethyl acetate solvent system.
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane (30 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 30%) to afford the desired S-benzyl 2-((3,5-dichlorobenzyl)amino)acetate as a pure compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol outlines a general fluorometric assay to determine the IC₅₀ of a test compound against a specific HDAC isoform.[3]
Materials:
-
Purified recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trichostatin A (TSA) or SAHA (as a positive control inhibitor)
-
Test compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the HDAC enzyme to the desired concentration in cold assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration in assay buffer.
-
Prepare serial dilutions of the test compound and the positive control (TSA/SAHA) in assay buffer containing a final DMSO concentration of <1%.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add 40 µL of assay buffer.
-
Add 10 µL of the serially diluted test compound or control inhibitor.
-
Add 50 µL of the diluted HDAC enzyme solution to each well to initiate the reaction. Include wells with enzyme and buffer only (no inhibitor) as a negative control, and wells with buffer only as a blank.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Add 50 µL of developer solution (containing trypsin and a stop solution) to each well. The developer cleaves the deacetylated substrate to release the fluorescent aminomethylcoumarin (AMC).
-
Fluorescence Measurement: Incubate the plate at 37°C for an additional 15-30 minutes. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the negative control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
Benzyl 2-sulfanylacetate has proven to be a valuable and versatile scaffold in the design and synthesis of novel therapeutic agents. Its application in the development of HDAC and MBL inhibitors highlights its potential to address significant unmet medical needs in oncology and infectious diseases. The prodrug strategy enabled by the thioester functionality offers a promising avenue for improving the pharmacokinetic and pharmacodynamic properties of drug candidates. As our understanding of disease biology deepens, the strategic application of such multifunctional building blocks will undoubtedly continue to fuel the discovery of next-generation medicines. Future research will likely focus on expanding the diversity of molecular architectures derived from benzyl 2-sulfanylacetate and exploring their potential against a broader range of therapeutic targets.
References
-
Greenlee, M. L., et al. (1999). Synthesis and SAR of thioester and thiol inhibitors of IMP-1 metallo-beta-lactamase. Bioorganic & Medicinal Chemistry Letters, 9(17), 2549-2554. Available at: [Link]
-
Palzkill, T. (2018). Metallo-β-lactamase structure and function. Annals of the New York Academy of Sciences, 1428(1), 43-60. Available at: [Link]
-
Glozak, M. A., & Seto, E. (2007). Histone deacetylase inhibitors and cell death. International journal of molecular sciences, 8(12), 1297-1318. Available at: [Link]
-
West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. The Journal of clinical investigation, 124(1), 30-39. Available at: [Link]
-
Glaser, K. B. (2007). HDAC inhibitors: Clinical update and mechanism-based potential. Biochemical pharmacology, 74(5), 659-671. Available at: [Link]
-
Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. Available at: [Link]
-
Farris, S. P., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in neuroscience, 88(1), e75. Available at: [Link]
-
González, D., et al. (2019). Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. Molecules (Basel, Switzerland), 24(16), 2889. Available at: [Link]
-
Abujabal, R., et al. (2020). Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of medicinal chemistry, 63(6), 2896-2909. Available at: [Link]
-
Tooke, C. L., et al. (2019). Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline. Journal of clinical microbiology, 57(8), e00195-19. Available at: [Link]
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Page, M. I. (2013). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Chemical Society reviews, 42(22), 8963-8974. Available at: [Link]
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King, D. T., & Strynadka, N. C. (2013). Targeting Metallo-β-Lactamase Enzymes in Antibiotic Resistance. Future medicinal chemistry, 5(11), 1263-1283. Available at: [Link]
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National Center for Biotechnology Information. (2009). HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. In Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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Naicker, T., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry, 14(6), 1148-1157. Available at: [Link]
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Li, Z., et al. (2023). Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195991. Available at: [Link]
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Wang, Y., et al. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Molecules (Basel, Switzerland), 27(11), 3410. Available at: [Link]
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He, H., et al. (2016). Total synthesis and biological evaluation of histone deacetylase inhibitor WF-3161. Organic & biomolecular chemistry, 14(1), 22-25. Available at: [Link]
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Bremner, J. B., & Samosorn, S. (2015). Design and synthesis of metallo-β-lactamase inhibitors. eTheses repository, University of Wollongong. Available at: [Link]
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Scilit. (n.d.). Synthesis and SAR of thioester and thiol inhibitors of IMP-1 Metallo-β-Lactamase. Available at: [Link]
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Linciano, P., et al. (2020). Metallo-β-lactamase inhibitors by bioisosteric replacement: Preparation, activity and binding. European journal of medicinal chemistry, 187, 111943. Available at: [Link]
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Ladeira, S., et al. (2024). New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid. Chemistry (Weinheim an der Bergstrasse, Germany), 30(1), e202302551. Available at: [Link]
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Wagner, F. F., et al. (2016). Design, Synthesis, and Structural Evaluation of Acetylated Phenylthioketone Inhibitors of HDAC10. ACS medicinal chemistry letters, 7(10), 927-932. Available at: [Link]
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Krenitsky, P. J., et al. (2012). Design and Synthesis of Novel Histone Deacetylase Inhibitor Derived from Nuclear Localizasion Signal Peptide. ACS medicinal chemistry letters, 3(11), 913-917. Available at: [Link]
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Mercaptoacetic Acid Benzyl Ester: A Versatile Synthon for the Construction of Bioactive Heterocycles
An Application Guide for Researchers and Drug Development Professionals
Introduction: Mercaptoacetic acid benzyl ester, also known as benzyl thioglycolate, is a bifunctional organic molecule that has emerged as a cornerstone intermediate in modern heterocyclic chemistry. Its structure, featuring a highly nucleophilic thiol (-SH) group and an electrophilic ester moiety, makes it an ideal C2 building block for constructing a variety of ring systems.[1][2][3] The benzyl protecting group offers advantages in solubility and stability over the free thioglycolic acid, facilitating its use in diverse organic solvents.[1][2] This application note provides an in-depth guide for researchers, chemists, and drug development professionals on leveraging mercaptoacetic acid benzyl ester for the synthesis of medicinally relevant heterocycles, with a primary focus on the widely important 1,3-thiazolidin-4-one scaffold. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss critical parameters for successful synthesis.
Reagent Profile and Safe Handling
Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is paramount. Mercaptoacetic acid benzyl ester is a combustible liquid with a characteristic strong, unpleasant odor (stench).[1][4] It is harmful if swallowed and can be fatal if inhaled.[4][5] It also causes skin and serious eye irritation.[3][5]
Table 1: Physicochemical Properties of Mercaptoacetic Acid Benzyl Ester
| Property | Value | Source |
| CAS Number | 7383-63-3 | [1][6] |
| Molecular Formula | C₉H₁₀O₂S | [2][3] |
| Molecular Weight | 182.24 g/mol | [7] |
| Appearance | Colorless transparent liquid | [1][3][7] |
| Boiling Point | 230°C | [3] |
| Solubility | Soluble in ethanol, chloroform, ether, and other organic solvents. | [1][3] |
Mandatory Safety Precautions:
-
Ventilation: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of vapors.[5][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.[5][9] For procedures with a high risk of aerosolization, respiratory protection is required.[4]
-
Storage: Store in a cool, well-ventilated, and locked area away from heat, sparks, and open flames.[4][5] The container should be kept tightly closed, preferably under an inert atmosphere.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Core Application: Synthesis of 1,3-Thiazolidin-4-ones
The 1,3-thiazolidin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with a vast array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[10][11][12] The most common and efficient route to this heterocycle is a one-pot, three-component reaction involving an amine, a carbonyl compound (typically an aldehyde), and a mercaptoacetic acid derivative.[11][13]
Reaction Mechanism and Rationale
The reaction proceeds via an initial condensation between the primary amine and the aldehyde to form an intermediate imine, also known as a Schiff base.[10][14] This step is often acid-catalyzed and is reversible. The subsequent, and typically rate-determining, step involves the nucleophilic attack of the thiol group from mercaptoacetic acid benzyl ester onto the electrophilic carbon of the imine. This is followed by a rapid intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon of the benzyl ester, displacing benzyl alcohol and forming the stable five-membered thiazolidinone ring.
Caption: One-pot synthesis of 1,3-thiazolidin-4-ones.
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-3-phenylthiazolidin-4-one
This protocol provides a representative method for the synthesis of a 2,3-disubstituted-1,3-thiazolidin-4-one using a one-pot cyclocondensation reaction.
Materials and Reagents:
-
4-Chlorobenzaldehyde
-
Aniline
-
Mercaptoacetic acid benzyl ester
-
Anhydrous Zinc Chloride (ZnCl₂) (optional, catalyst)
-
Toluene or N,N-Dimethylformamide (DMF)
-
Round-bottom flask (100 mL)
-
Reflux condenser with a Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add 4-chlorobenzaldehyde (1.41 g, 10 mmol) and toluene (40 mL).
-
Amine Addition: Add freshly distilled aniline (0.93 g, 10 mmol) to the flask.
-
Schiff Base Formation (Optional Pre-formation): Stir the mixture at room temperature for 30 minutes. Some protocols reflux at this stage to pre-form the imine, collecting the liberated water in the Dean-Stark trap.
-
Thiol Addition: Add mercaptoacetic acid benzyl ester (1.82 g, 10 mmol) to the reaction mixture. If using a catalyst, a catalytic amount of anhydrous ZnCl₂ (e.g., 0.14 g, 1 mmol) can be added at this stage.[10]
-
Reflux: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Workup - Neutralization & Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash it sequentially with a saturated NaHCO₃ solution (2 x 30 mL) to remove any unreacted acid, followed by brine (30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography (using a hexane-ethyl acetate gradient) to yield the pure 2-(4-chlorophenyl)-3-phenylthiazolidin-4-one.
Scope and Optimization
The versatility of this reaction is one of its greatest strengths. A wide range of aromatic and aliphatic aldehydes and amines can be used, allowing for the generation of large, diverse libraries of thiazolidinone derivatives.
Table 2: Representative Conditions for Thiazolidinone Synthesis
| Aldehyde | Amine | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Aniline | Toluene | None | 10 | ~75 | [12] |
| 4-Nitrobenzaldehyde | Benzylamine | DMF | ZnCl₂ | 8 | ~82 | [10] |
| 2-Hydroxybenzaldehyde | p-Toluidine | Toluene | [Et₃NH][HSO₄] | 6 | ~90 | [12] |
| Isovaleraldehyde | Cyclohexylamine | Benzene | None | 12 | ~65 | [11] |
Causality Behind Experimental Choices:
-
Solvent: Toluene or benzene are frequently used to facilitate water removal via azeotropic distillation with a Dean-Stark trap, which drives the equilibrium towards product formation.[15][16] Polar aprotic solvents like DMF can also be effective, particularly when catalysts are employed.[10]
-
Catalyst: While the reaction can proceed without a catalyst, Lewis acids like ZnCl₂ or Brønsted acids can accelerate both the imine formation and the subsequent cyclization steps, often leading to shorter reaction times and higher yields.[10]
-
Temperature: Reflux temperatures are typically required to provide the activation energy for both imine formation and the final cyclization step.
Extended Application: Synthesis of Benzothiazoles
While not a direct application of mercaptoacetic acid benzyl ester, the synthesis of benzothiazoles represents another critical area of heterocycle construction where related building blocks are employed. Benzothiazoles are prevalent in pharmaceuticals, agrochemicals, and materials science.[17][18] The most common synthetic route involves the condensation of 2-aminothiophenol with aldehydes, followed by oxidative cyclization.[18][19]
General Mechanism
The reaction begins with the formation of a Schiff base between the primary amine of 2-aminothiophenol and the aldehyde. This is followed by an intramolecular nucleophilic attack of the adjacent thiol group on the imine carbon. The resulting intermediate, a dihydrobenzothiazole, is then oxidized to the stable, aromatic benzothiazole ring. This oxidation can occur using an external oxidizing agent or, in some cases, simply by exposure to air.
Caption: Synthesis of 2-substituted benzothiazoles.
Experimental Protocol: Synthesis of 2-Phenylbenzothiazole
Materials and Reagents:
-
2-Aminothiophenol
-
Benzaldehyde
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-aminothiophenol (1.25 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in DMSO (20 mL).
-
Heating: Heat the mixture at 100-120°C for 2-4 hours. In this case, DMSO can act as both the solvent and a mild oxidant.[19]
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (100 mL).
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purification: Dry the crude solid and purify by recrystallization from ethanol to afford pure 2-phenylbenzothiazole as crystalline needles.
Conclusion
Mercaptoacetic acid benzyl ester stands out as a highly effective and versatile intermediate for the synthesis of heterocyclic compounds, particularly the medicinally significant 1,3-thiazolidin-4-ones. Its utility is rooted in the dual reactivity of its thiol and ester functionalities, which enables efficient participation in multicomponent reactions. The protocols outlined in this guide are robust and can be adapted to a wide range of substrates, providing a reliable pathway for the generation of diverse chemical libraries for drug discovery and development. By understanding the underlying mechanisms and adhering to safe laboratory practices, researchers can fully exploit the synthetic potential of this valuable reagent.
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- National Institutes of Health. (n.d.). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase.
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- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines.
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Application Note: Synthesis and Characterization of N-(Benzylmercaptoacetyl) Amino Acids
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of amino acids with mercaptoacetic acid benzyl ester. This process yields N-(benzylmercaptoacetyl) amino acids, versatile intermediates in drug development and peptide chemistry. The derivatization introduces a flexible thioether linkage and a benzyl-protected thiol, offering a strategic scaffold for further molecular elaboration, prodrug design, or modification of pharmacokinetic properties. This document elucidates the underlying reaction mechanism, provides step-by-step experimental procedures, outlines methods for purification and characterization, and discusses the rationale and potential applications for these novel amino acid derivatives.
Introduction: The Strategic Value of N-Acylation
The modification of amino acids, the fundamental building blocks of proteins, is a cornerstone of medicinal chemistry and drug discovery. N-acylation, the attachment of an acyl group to the alpha-amino group, is a powerful strategy to alter the physicochemical properties of amino acids and the peptides they form. This modification can enhance stability, modulate biological activity, and improve membrane permeability.
The use of mercaptoacetic acid benzyl ester as the acylating agent is of particular interest. This reagent introduces three key features in a single step:
-
An amide bond , which is a stable and common linkage in biological systems.[1]
-
A flexible thioether backbone , which can influence the conformational properties of the resulting molecule.
-
A benzyl-protected thiol group , a versatile functional handle. The thiol can be deprotected for conjugation to other molecules, coordination to metal centers, or to leverage its inherent antioxidant properties. The benzyl group offers robust protection that can be removed under specific conditions, such as hydrogenolysis.[2]
This application note serves as a practical guide for researchers, scientists, and drug development professionals to synthesize, purify, and characterize these valuable N-(benzylmercaptoacetyl) amino acid derivatives.
Reaction Principle: The Aminolysis of a Benzyl Ester
The core of the derivatization is the formation of an amide bond between the primary or secondary amine of the amino acid and the ester carbonyl of mercaptoacetic acid benzyl ester. This reaction proceeds via a nucleophilic acyl substitution mechanism, specifically termed aminolysis .[3]
The mechanism involves two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the amino acid's nitrogen atom attacks the electrophilic carbonyl carbon of the mercaptoacetic acid benzyl ester. This forms a transient tetrahedral intermediate.[3][4]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the benzyloxy group as the benzyl alcohol leaving group. A final proton transfer step yields the neutral N-(benzylmercaptoacetyl) amino acid and benzyl alcohol as a byproduct.
Because esters are less reactive than other acylating agents like acyl chlorides, the reaction may require elevated temperatures to proceed at a practical rate.[3][5] The use of a non-nucleophilic base may also be beneficial to deprotonate the amino acid's ammonium group (if starting from a salt) and to neutralize any acidic species, driving the reaction forward.
Experimental Protocols
This section details the procedures for the synthesis, work-up, and purification of N-(benzylmercaptoacetyl) amino acids.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Amino Acid (e.g., Glycine, Alanine) | ≥99% | Sigma-Aldrich | Ensure anhydrous conditions if possible. |
| Mercaptoacetic acid benzyl ester | ≥98% | Smolecule | Store under inert gas; handle in a fume hood due to odor. |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Sigma-Aldrich | Non-nucleophilic base. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Chemical | For extraction. |
| Hexanes | ACS Grade | Fisher Chemical | For extraction and chromatography. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | VWR Chemicals | For acidification during work-up. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Mercaptoacetic acid derivatives have a strong, unpleasant odor.
Protocol 1: Synthesis of N-(Benzylmercaptoacetyl)-Glycine
This protocol provides a representative procedure for a simple amino acid. Molar equivalents and reaction times may need optimization for other amino acids.
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Glycine (0.75 g, 10 mmol).
-
Add anhydrous DMF (20 mL) to the flask. Stir the suspension.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.9 mL, 11 mmol, 1.1 eq) to the suspension. Stir for 10 minutes at room temperature.
-
Add mercaptoacetic acid benzyl ester (1.82 g, 10 mmol, 1.0 eq) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C using an oil bath.
-
Maintain stirring at this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[6]
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 30 mL) to remove residual DIPEA, followed by a wash with brine (1 x 30 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-(benzylmercaptoacetyl)-glycine. Alternatively, for some derivatives, precipitation from the crude mixture after acidification may be possible.[7]
-
Workflow and Characterization
The successful synthesis and purity of the target compound must be validated through a series of analytical techniques.
Spectroscopic Characterization
The identity and purity of the N-(benzylmercaptoacetyl) amino acid should be confirmed using standard spectroscopic methods.
-
¹H NMR (Nuclear Magnetic Resonance): Provides information on the proton environment. Expect to see characteristic signals for the benzyl group (~7.3 ppm), the methylene protons of the mercaptoacetyl group, and the protons of the amino acid backbone.
-
¹³C NMR: Confirms the carbon skeleton of the molecule, including the newly formed amide carbonyl carbon (typically ~170 ppm).
-
FTIR (Fourier-Transform Infrared Spectroscopy): Useful for identifying key functional groups. Look for characteristic stretches for the N-H bond of the amide (~3300 cm⁻¹), the C=O of the carboxylic acid (~1700-1725 cm⁻¹), and the C=O of the amide (~1650 cm⁻¹).
-
MS (Mass Spectrometry): Typically performed using LC-MS with electrospray ionization (ESI) to confirm the molecular weight of the product.[6] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion and Future Applications
The derivatization of amino acids with mercaptoacetic acid benzyl ester is a straightforward yet powerful method for creating novel chemical entities. The resulting N-(benzylmercaptoacetyl) amino acids are valuable intermediates for a range of applications in drug discovery and biotechnology. The protected thiol functionality serves as a key handle for subsequent modifications, such as:
-
Peptide Synthesis: Incorporation into peptides to introduce unique structural features or sites for post-translational modification.
-
Prodrug Development: The thioether or amide bond could be designed for enzymatic cleavage, releasing a therapeutic agent.
-
Bioconjugation: Deprotection of the thiol allows for conjugation to proteins, polymers, or surfaces.
-
Antioxidant Moieties: The free thiol, after deprotection, can act as a potent antioxidant, a property leveraged in various pharmaceutical contexts.[8]
This application note provides a robust and reproducible framework for the synthesis and analysis of these compounds, enabling researchers to explore their full potential in their respective fields.
References
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Converting Esters to Amides: "Aminolysis". (2021). chemistNATE. Available at: [Link]
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Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. Available at: [Link]
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Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
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MERCAPTOACETIC ACID (THIOGLYCOLIC ACID). Ataman Kimya. Available at: [Link]
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Siva Kumar, K., et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry. Available at: [Link]
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Chemistry of Amides. (2022). Chemistry LibreTexts. Available at: [Link]
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Briody, J. M., & Satchell, D. P. N. (1968). Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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-
BIOMOLECULES AMINO ACIDS AND PROTEINS. St. Paul's Cathedral Mission College. Available at: [Link]
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Singh, Y., & Sharma, G. (2018). Amide Bond Activation of Biological Molecules. Molecules. Available at: [Link]
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Application Notes and Protocols for the Quantitative Analysis of Mercaptoacetic acid Benzyl Ester by HPLC and GC
Introduction: The Analytical Imperative for Mercaptoacetic acid Benzyl Ester
Mercaptoacetic acid benzyl ester, also known as benzyl thioglycolate, is an organic compound with the chemical formula C₉H₁₀O₂S.[1][2] It is the ester formed from thioglycolic acid and benzyl alcohol.[1][3] This compound and its related esters find applications in various industries, including cosmetics, where they are used in hair waving and depilatory formulations, and in chemical synthesis as intermediates and protecting groups for the sulfhydryl functional group.[1][4][5] Given its roles, the precise and accurate quantification of mercaptoacetic acid benzyl ester is critical for quality control, formulation development, and safety assessments.
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of mercaptoacetic acid benzyl ester using two of the most powerful and prevalent chromatographic techniques in the modern analytical laboratory: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these techniques is often dictated by the sample matrix, the required sensitivity, and the available instrumentation. This document will explore the nuances of both approaches, offering scientifically grounded rationales for methodological choices to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Physicochemical Properties of Mercaptoacetic acid Benzyl Ester
A thorough understanding of the analyte's properties is fundamental to successful method development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂S | [1][3] |
| Molecular Weight | 182.24 g/mol | [2][3] |
| Appearance | Colorless liquid with a strong aroma | [1] |
| Boiling Point | 230-248 °C | [1] |
| Solubility | Soluble in many organic solvents (e.g., ethanol, chloroform, ether) | [1] |
| Thermal Stability | Limited thermal stability; may be unstable in air | [3] |
The compound's solubility in common organic solvents makes it amenable to both HPLC and GC analysis. However, its limited thermal stability is a critical consideration for GC method development, potentially necessitating lower injector temperatures or derivatization.[3]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and versatile technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for the quantitative determination of mercaptoacetic acid benzyl ester.
Principle of HPLC Analysis
The separation in this proposed reversed-phase HPLC (RP-HPLC) method is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. Mercaptoacetic acid benzyl ester, being a moderately polar compound, will be retained on the C18 column and will elute at a characteristic retention time based on the specific mobile phase composition. Detection is typically achieved using a UV-Vis detector, as the benzyl group provides a chromophore that absorbs in the UV region.
HPLC Method Protocol
This protocol is designed as a starting point and should be optimized and validated for the specific sample matrix and instrumentation.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mercaptoacetic acid benzyl ester reference standard.
-
HPLC-grade acetonitrile and water.
-
0.45 µm syringe filters.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | This composition provides a good balance of polarity for eluting the analyte with a reasonable retention time and good peak shape.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm or 254 nm | The benzyl group exhibits UV absorbance in this range. The optimal wavelength should be determined by running a UV scan of the analyte. A lower wavelength like 220 nm can offer higher sensitivity.[7] |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on the analyte concentration and sensitivity requirements. |
| Run Time | Approximately 10 minutes | Sufficient time to elute the analyte and any potential impurities. |
3. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of mercaptoacetic acid benzyl ester reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple formulation, a direct dilution with the mobile phase may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering components. All solutions should be filtered through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standards against their concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be > 0.999 for a good linear fit.
-
Determine the concentration of mercaptoacetic acid benzyl ester in the sample by interpolating its peak area on the calibration curve.
Advanced HPLC Technique: Derivatization for Enhanced Sensitivity
For trace-level quantification, pre-column derivatization can significantly enhance the detectability of mercaptoacetic acid benzyl ester. The thiol group is reactive and can be targeted with specific derivatizing agents.
-
Rationale: Derivatization with a fluorescent tag allows for highly sensitive fluorescence detection. Reagents like ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) react specifically with thiols to produce fluorescent adducts.[8] Another option is using a UV-absorbing tag like ethacrynic acid to shift the detection wavelength to a region with less interference.[4][9]
-
General Derivatization Protocol:
-
Mix the sample or standard solution with a solution of the derivatizing agent in a suitable buffer (e.g., pH 7.4).[4]
-
Incubate the mixture at a specific temperature for a defined period to ensure complete reaction.[4]
-
Inject the derivatized solution into the HPLC system equipped with a fluorescence or appropriate UV detector.
-
Gas Chromatography (GC) Analysis
GC is a powerful technique for the separation and quantification of volatile and thermally stable compounds. Given the boiling point of mercaptoacetic acid benzyl ester, GC is a viable analytical option, provided that thermal degradation can be minimized.
Principle of GC Analysis
In GC, the sample is vaporized in a heated injector and separated as it travels through a capillary column. The separation is based on the compound's volatility and its interaction with the stationary phase coated on the inside of the column. A non-polar or mid-polarity column is generally suitable for the analysis of esters. A Flame Ionization Detector (FID) is a common choice for this type of analysis due to its robustness and universal response to organic compounds. For higher specificity and confirmation of identity, a Mass Spectrometer (MS) detector can be used.
GC Method Protocol
This protocol provides a starting point for the GC analysis of mercaptoacetic acid benzyl ester.
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl/95% methylpolysiloxane stationary phase (e.g., DB-5, HP-5).[10]
-
Mercaptoacetic acid benzyl ester reference standard.
-
High-purity carrier gas (Helium or Hydrogen).
-
GC-grade solvents for sample and standard preparation (e.g., methanol, ethyl acetate).
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Injector Temperature | 250 °C | High enough to ensure complete vaporization but low enough to minimize thermal degradation. This should be optimized. |
| Injection Mode | Split (e.g., 50:1) | To prevent column overloading and ensure sharp peaks. The split ratio can be adjusted based on the sample concentration. |
| Carrier Gas | Helium | An inert and commonly used carrier gas. |
| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for a 0.25 mm ID column. |
| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The temperature program should be optimized to achieve good separation from any impurities or matrix components. |
| Detector | FID or MS | FID is suitable for routine quantification. MS provides structural information for peak identification. |
| FID Temperature | 300 °C | To ensure complete combustion of the eluting compounds. |
| MS Parameters (if used) | Scan range: 40-300 m/z; Ion source temp: 230 °C | These are typical starting parameters that should be optimized. |
3. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of mercaptoacetic acid benzyl ester reference standard and dissolve it in 100 mL of a suitable solvent like ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the same solvent.
-
Sample Preparation: Similar to the HPLC method, the sample preparation will depend on the matrix. A simple dilution in a suitable solvent is often sufficient. Ensure the final sample solvent is compatible with the GC analysis.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standards against their concentrations.
-
Perform a linear regression analysis on the calibration curve (r² > 0.999).
-
Determine the concentration of mercaptoacetic acid benzyl ester in the sample by interpolating its peak area on the calibration curve.
Method Validation: Ensuring Trustworthy and Authoritative Results
Both the HPLC and GC methods must be validated to ensure they are suitable for their intended purpose. Method validation is a critical component of good laboratory practice and is required by regulatory agencies. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[11]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-7 concentrations. The correlation coefficient (r²) should be ≥ 0.999.[13]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.[11] The recovery should typically be within 98-102%.[14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, and/or different equipment. The RSD for precision should typically be ≤ 2%.[11]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Method Validation Data Summary (Hypothetical Data):
| Validation Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 100.8% | 98.0% - 102.0% |
| Repeatability (RSD) | ≤ 1.0% | ≤ 1.2% | ≤ 2.0% |
| Intermediate Precision (RSD) | ≤ 1.5% | ≤ 1.8% | ≤ 2.0% |
| LOD | 0.1 µg/mL | 0.2 µg/mL | Reportable |
| LOQ | 0.3 µg/mL | 0.6 µg/mL | Reportable |
Visualizing the Analytical Workflows
The following diagrams illustrate the experimental workflows for the HPLC and GC analysis of mercaptoacetic acid benzyl ester.
Caption: HPLC experimental workflow for the quantitative analysis of mercaptoacetic acid benzyl ester.
Caption: GC experimental workflow for the quantitative analysis of mercaptoacetic acid benzyl ester.
Conclusion and Recommendations
Both HPLC and GC are highly effective techniques for the quantitative analysis of mercaptoacetic acid benzyl ester.
-
HPLC is recommended for its robustness, versatility, and suitability for thermally labile compounds. The use of a reversed-phase C18 column with a UV detector provides a straightforward and reliable method. For enhanced sensitivity, pre-column derivatization with a fluorescent tag is a powerful option.
-
GC is a suitable alternative , particularly when high resolution is required. However, careful optimization of the injector temperature is crucial to prevent thermal degradation of the analyte. GC-MS offers the added advantage of providing structural confirmation of the analyte peak.
The choice of method will ultimately depend on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. Regardless of the chosen technique, rigorous method validation is paramount to ensure the generation of accurate, reliable, and defensible data.
References
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Al-Saleh, I. A., El-Abadelah, M. M., & Sabri, S. S. (2014). Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method. Pharmacognosy Magazine, 10(Suppl 2), S278–S282. [Link]
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Al-Zehouri, J. (2013). GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products. ResearchGate. [Link]
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Gagliardi, L., De Orsi, D., & Cavazzutti, G. (1996). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. International Journal of Cosmetic Science, 18(4), 175–183. [Link]
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ChemBK. (2024). Mercaptoacetic acid benzyl ester. [Link]
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Popa, G., Tudor, C., & Aramă, C. (2017). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules, 22(10), 1645. [Link]
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Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 31(8), 612-621. [Link]
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Al-Zehouri, J. (2011). CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 9-13. [Link]
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PubChem. (n.d.). Benzyl 2-sulfanylacetate. [Link]
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Andersson, A. (2012). Method development for the determination of thiols using HPLC with fluorescence detection. Diva-Portal.org. [Link]
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De Spiegeleer, B., De Moerloose, P., & Slegers, G. (1985). High pressure liquid chromatographic determination of thioglycolic acid in cold wave fluids and depilating creams. International journal of cosmetic science, 7(4), 189–197. [Link]
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Wikipedia. (n.d.). Thioglycolic acid. [Link]
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ResearchGate. (2009). Gas-chromatographic determination of thiodiglycolic acid in urine using derivatization and liquid microextraction. [Link]
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Harynuk, J. J. (2013). Answer to "I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization detector. Can anybody give me any advice about column conditioning?". ResearchGate. [Link]
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Gupta, V. D., & Ho, H. W. (1976). Quantitative determination of benzyl benzoate in benzyl benzoate lotion NF. American journal of hospital pharmacy, 33(7), 665–666. [Link]
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Shrivastava, V. S., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225. [Link]
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Scite.ai. (n.d.). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. [Link]
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ResearchGate. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]
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Chromatography Forum. (2011). Quantification of Esters by GC-MS. [Link]
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Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. [Link]
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Shimadzu. (n.d.). ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. [Link]
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ResearchGate. (2008). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. [Link]
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American Chemical Society. (2020). Comprehensive Characterization of Oligolactide Architecture by Multidimensional Chromatography and Liquid Chromatography−Mass Spectrometry. [Link]
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Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. [Link]
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Semantic Scholar. (n.d.). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]
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National Institutes of Health. (2018). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. [Link]
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Scirp.org. (2021). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. [Link]
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MDPI. (2019). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. [Link]
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US Pharmacopeia (USP). (n.d.). Benzyl Alcohol. [Link]
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ScienceDirect. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]
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Application Note & Protocol: Mastering Thiol-Ene Reactions with Benzyl Mercaptoacetate
Abstract: The thiol-ene reaction has emerged as a cornerstone of "click" chemistry, prized for its high efficiency, stereoselectivity, and orthogonality to a vast array of functional groups.[1][2] This application note provides a comprehensive guide to the experimental setup and execution of photo- and thermally-initiated thiol-ene reactions utilizing benzyl mercaptoacetate. We delve into the underlying radical-mediated mechanism, offer detailed, field-tested protocols for researchers, and present methods for robust product characterization. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful conjugation chemistry for applications ranging from materials science to bioconjugation.[3][4]
Scientific Foundation: The Thiol-Ene Radical Mechanism
The power of the thiol-ene reaction lies in its simple, efficient, and self-propagating free-radical chain mechanism. Unlike ionic additions, the radical pathway proceeds via an anti-Markovnikov addition, yielding a thioether with high regioselectivity. The process can be divided into three key stages:
-
Initiation: The reaction is kick-started by generating a thiyl radical (RS•) from the thiol's weak S-H bond (bond dissociation energy ~87 kcal/mol).[1] This is typically achieved by irradiating a photoinitiator with UV light or by the thermal decomposition of a radical initiator.
-
Propagation: This is a two-step cycle. First, the highly reactive thiyl radical adds across the C=C double bond of an alkene ('ene'), forming a carbon-centered radical intermediate. Second, this carbon radical abstracts a hydrogen atom from another thiol molecule in a chain-transfer step. This regenerates the thiyl radical, which can then participate in the next cycle, and forms the final thioether product.[1]
-
Termination: The reaction ceases when two radicals combine or are quenched.
This mechanism is highly efficient, often proceeding to completion rapidly under mild conditions with minimal side products.[1]
Caption: Figure 1: Radical-Mediated Thiol-Ene Reaction Mechanism
Materials, Reagents, and Equipment
Reagents
-
Thiol: Benzyl mercaptoacetate (≥95%)
-
Alkene ('Ene'): A terminal alkene such as 1-octene, allyl methacrylate, or another functional alkene.
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable Type I photoinitiator.[5][6]
-
Thermal Initiator: Azobisisobutyronitrile (AIBN).[5]
-
Solvent: Anhydrous and degassed solvent such as tetrahydrofuran (THF), methanol (MeOH), or dichloromethane (DCM).[6]
-
Deuterated Solvent: For NMR analysis (e.g., CDCl₃).
-
Silica Gel: For column chromatography purification.
Equipment
-
Schlenk flasks or round-bottom flasks with septa
-
Nitrogen or Argon line with manifold
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
UV Lamp (e.g., 365 nm high-intensity lamp for photoinitiation).[6][7]
-
Heating mantle or oil bath with temperature controller (for thermal initiation)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
-
NMR Spectrometer (≥400 MHz recommended)
Experimental Protocols
The following protocols provide a general framework. Molar ratios and concentrations should be optimized for specific substrates. A slight excess of the thiol is often used to drive the reaction to completion and consume all alkene functionalities.
Protocol 1: Photoinitiated Thiol-Ene Reaction
This method offers rapid reaction times at ambient temperature and provides excellent spatiotemporal control.[8]
-
Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the alkene (1.0 eq) and benzyl mercaptoacetate (1.1 eq) in a minimal amount of degassed anhydrous solvent (e.g., THF, to make a 0.5 M solution).
-
Causality: An inert, degassed environment is crucial as oxygen can quench the radical chain reaction, inhibiting polymerization and reducing efficiency.
-
-
Initiator Addition: Add the photoinitiator, DMPA (0.01-0.05 eq relative to the alkene), to the flask. Stir the mixture in the dark until the initiator is fully dissolved.
-
Initiation: Position a 365 nm UV lamp approximately 5-10 cm from the flask. Begin irradiation while stirring vigorously.
-
Insight: The distance of the lamp affects the light intensity and reaction rate. Ensure the entire solution is illuminated. For larger volumes, a photoreactor with internal cooling may be necessary.
-
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting materials. Alternatively, small aliquots can be taken, the solvent evaporated, and the residue analyzed by ¹H NMR.[7] Reactions are often complete within 5-60 minutes.[6]
-
Workup: Once the reaction is complete, turn off the UV lamp. Concentrate the mixture using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel to remove the excess thiol and spent initiator.
Protocol 2: Thermally Initiated Thiol-Ene Reaction
This method is useful for scaled-up reactions or when UV transparency is an issue.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the alkene (1.0 eq) and benzyl mercaptoacetate (1.1 eq) in a suitable degassed solvent (e.g., toluene).
-
Initiator Addition: Add the thermal initiator, AIBN (0.02-0.10 eq relative to the alkene).
-
Initiation: Immerse the flask in a preheated oil bath set to 70-80 °C. Stir the reaction mixture vigorously.
-
Causality: This temperature range is optimal for the thermal decomposition of AIBN to generate the necessary initiating radicals.[5]
-
-
Monitoring: Monitor the reaction by TLC or NMR as described in Protocol 1. Thermal reactions may require several hours to reach completion.
-
Workup & Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure and purify by flash column chromatography.
Data Presentation & Characterization
A successful thiol-ene reaction can be unequivocally confirmed by NMR spectroscopy.
Expected ¹H NMR Spectral Changes
-
Disappearance of Alkene Protons: The characteristic signals for the vinyl protons of the 'ene' starting material (typically in the 5-6 ppm region) will disappear completely.
-
Disappearance of Thiol Proton: The S-H proton of benzyl mercaptoacetate (a broad singlet, position can vary) will disappear.
-
Appearance of New Signals: New signals corresponding to the protons adjacent to the newly formed thioether linkage will appear, typically as multiplets in the 2.5-3.0 ppm region.
Typical Reaction Parameters
| Parameter | Photoinitiated | Thermally Initiated | Rationale |
| [Thiol]:[Ene] Ratio | 1.1 : 1.0 | 1.1 : 1.0 | A slight excess of thiol ensures complete consumption of the alkene. |
| Initiator (eq) | 0.01 - 0.05 (DMPA) | 0.02 - 0.10 (AIBN) | Low catalyst loading is a hallmark of efficient click reactions. |
| Temperature | Ambient | 70 - 80 °C | Initiation method dictates the required temperature. |
| Time | 5 - 60 min | 2 - 12 hours | Photoinitiation is generally much faster. |
| Expected Yield | > 90% | > 85% | Thiol-ene reactions are known for their high conversion and yields.[1][2] |
Experimental Workflow Visualization
Caption: Figure 2: General Experimental Workflow
Critical Safety Precautions
Handling thiols requires strict adherence to safety protocols due to their potential toxicity and strong, unpleasant odor.
-
Ventilation: All work involving benzyl mercaptoacetate must be performed in a certified chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (inspect before use), and chemical safety glasses or goggles.[9]
-
Handling: Benzyl mercaptoacetate is harmful if swallowed and can be fatal if inhaled.[9] Avoid all contact with skin and eyes and prevent inhalation of vapors.[9]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal. Do not allow the product to enter drains.[10]
-
Waste Disposal: Thiol-containing waste is hazardous. Quench residual thiol in solutions and on glassware with a bleach solution (sodium hypochlorite) in the fume hood before standard cleaning and disposal according to institutional guidelines.
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Wikipedia contributors. (2023). Thiol-ene reaction. Wikipedia, The Free Encyclopedia. [Link]
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Grzelak, J., et al. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds. Polymers. [Link]
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Cengiz, N., et al. (2017). Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels. Royal Society of Chemistry. [Link]
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Taylor, R. T., & Poudel, D. P. (2022). Thiol-Ene Reaction of Heparin Allyl Ester, Heparin 4-Vinylbenzyl Ester and Enoxaparin. Molecules. [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum of the product of thiol-ene coupling reaction. ResearchGate. [Link]
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Al-Aown, A., et al. (2014). Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications. Biomaterials Science. [Link]
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K. M. O’Connell, et al. (2012). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules. [Link]
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Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. (2016). Royal Society of Chemistry. [Link]
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Toncheva-Moncheva, N., et al. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. RSC Advances. [Link]
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Anastasaki, A., et al. (2015). Visible Light Photocatalytic Thiol–Ene Reaction: An Elegant Approach for Fast Polymer Postfunctionalization and Step-Growth Polymerization. Macromolecules. [Link]
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Benzyl 2-mercaptoacetate in the synthesis of enzyme inhibitors
Application Notes & Protocols
Topic: Benzyl 2-mercaptoacetate in the Synthesis of Enzyme Inhibitors
Abstract
Benzyl 2-mercaptoacetate (BMA) is a versatile bifunctional reagent that has become an invaluable tool in medicinal chemistry for the design and synthesis of potent enzyme inhibitors. Its structure uniquely combines a nucleophilic thiol group, which serves as a powerful metal-chelating moiety, and a benzyl-protected carboxylic acid, allowing for sequential, controlled synthetic modifications. This guide provides an in-depth exploration of the mechanistic principles and synthetic applications of BMA, with a primary focus on its use in developing inhibitors for zinc-dependent metalloenzymes, such as Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs). Detailed, field-tested protocols, troubleshooting advice, and mechanistic diagrams are provided to enable researchers, scientists, and drug development professionals to effectively leverage this reagent in their discovery programs.
Introduction: The Strategic Advantage of Benzyl 2-mercaptoacetate
In the landscape of drug design, particularly for metalloenzymes, the strategic selection of building blocks is paramount. Benzyl 2-mercaptoacetate (IUPAC name: benzyl 2-sulfanylacetate) emerges as a reagent of significant interest due to its distinct functional components[1].
-
The Thiol Group (-SH): The terminal sulfhydryl group is a potent zinc-binding group (ZBG)[2]. In the active sites of zinc-dependent enzymes, the thiol moiety can coordinate with the catalytic zinc ion, displacing water and disrupting the enzyme's hydrolytic machinery. This interaction is central to the inhibitory mechanism of many successful drugs[3][4][5]. The thiol group is a soft nucleophile, making it highly effective at binding to the soft Lewis acid Zn²⁺ cation present in these enzymes.
-
The Benzyl-Protected Carboxylate: The carboxylic acid function is temporarily masked as a benzyl ester. This protection strategy is crucial for synthetic utility. It prevents the carboxylate from interfering with reactions targeting the thiol group or other parts of the inhibitor scaffold. The benzyl group can be cleanly removed under mild conditions, typically via hydrogenolysis, to reveal the free carboxylic acid. This newly exposed group can then form additional hydrogen bonds or ionic interactions within the enzyme's active site, significantly enhancing binding affinity and specificity.
This dual functionality makes BMA an ideal starting point for constructing inhibitors based on the common pharmacophore model: ZBG - Linker - Scaffold/Cap group.
Mechanistic Principles of Inhibition
The inhibitory action of molecules derived from BMA primarily targets metalloenzymes, although the reactive thiol can participate in other mechanisms.
Chelation of Catalytic Zinc Ions
The predominant mechanism for BMA-derived inhibitors is the chelation of the active site zinc ion. Many enzymes, including MMPs, HDACs, and Angiotensin-Converting Enzyme (ACE), rely on a zinc ion, typically coordinated by three amino acid residues (often histidine or aspartate), to catalyze the hydrolysis of their substrates[2][4]. The inhibitor's thiol group displaces a loosely bound water molecule and forms a strong coordinate bond with the zinc ion, rendering the enzyme catalytically inactive.
Caption: Mechanism of zinc chelation by a BMA-derived thiol inhibitor.
Covalent Inhibition
While less common for BMA's primary applications, the nucleophilic thiol group can also participate in covalent inhibition mechanisms. It can react with electrophilic functional groups within an enzyme's active site, such as the cysteine residue in cysteine proteases, or with inhibitors designed as Michael acceptors[6][7][8]. This forms a stable, covalent bond, leading to irreversible or slowly reversible inhibition.
Synthetic Applications & Strategies
BMA serves as a key starting material for a variety of inhibitor classes. The general workflow involves coupling BMA to a molecular scaffold designed to interact with the enzyme's specificity pockets, followed by deprotection.
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The Versatile Role of Benzyl Mercaptoacetate in the Synthesis of Organosulfur Compounds: Application Notes and Protocols
In the landscape of modern organic synthesis, the strategic introduction of sulfur-containing moieties is paramount for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Among the diverse toolkit of sulfur-transfer reagents, benzyl mercaptoacetate emerges as a uniquely versatile and valuable building block. Its bifunctional nature, possessing both a nucleophilic thiol and a readily cleavable benzyl ester, offers a gateway to a wide array of organosulfur compounds. This guide provides an in-depth exploration of the applications of benzyl mercaptoacetate, complete with detailed protocols and mechanistic insights, designed for researchers, scientists, and professionals in drug development.
Core Principles: Understanding the Reactivity of Benzyl Mercaptoacetate
Benzyl mercaptoacetate, with the chemical formula C₉H₁₀O₂S, is the ester of thioglycolic acid and benzyl alcohol.[1] Its utility in organic synthesis stems from two key features: the nucleophilicity of the thiol group and the lability of the benzyl protecting group.
Thiol Nucleophilicity: The thiol group (-SH) is a potent nucleophile, readily participating in a variety of bond-forming reactions. This allows for the facile introduction of the carboxymethylthio group (-SCH₂COOBn) onto a diverse range of electrophilic substrates.
Benzyl Group as a Protecting Group: The benzyl group serves as an effective protecting group for the carboxylic acid functionality. Its removal can be achieved under mild, reductive conditions, typically through catalytic hydrogenation, which is orthogonal to many other protecting groups used in complex molecule synthesis.[2] This strategic deprotection unmasks the carboxylic acid, providing a handle for further functionalization or for imparting desirable physicochemical properties to the target molecule.
Key Applications in Organosulfur Synthesis
Benzyl mercaptoacetate is a key player in several synthetic transformations, including the formation of thioethers, the synthesis of sulfur-containing heterocycles, and as a modulator in polymer chemistry.
Synthesis of Thioethers and Thioglycolic Acid Derivatives
One of the most fundamental applications of benzyl mercaptoacetate is in the S-alkylation reaction to form benzyl thioethers. This reaction is a cornerstone for the synthesis of a wide range of molecules, including active pharmaceutical ingredients.
Mechanistic Rationale: The S-alkylation reaction proceeds via a classical SN2 mechanism, where the thiolate anion, generated by deprotonation of the thiol with a suitable base, attacks an electrophilic carbon center, displacing a leaving group (e.g., a halide). The choice of base and solvent is crucial for optimizing the reaction rate and minimizing side reactions. Non-nucleophilic bases such as sodium hydride or potassium carbonate are often employed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance the nucleophilicity of the thiolate.
Protocol 1: General Procedure for the S-Alkylation of an Alkyl Halide with Benzyl Mercaptoacetate [3]
Materials:
-
Alkyl halide (1.0 eq)
-
Benzyl mercaptoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alkyl halide in DMF, add benzyl mercaptoacetate and potassium carbonate.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired benzyl (alkylthio)acetate.
The resulting thioether can then be deprotected under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the corresponding thioglycolic acid derivative.
Synthesis of Sulfur-Containing Heterocycles
Benzyl mercaptoacetate is a valuable precursor for the synthesis of various sulfur-containing heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.
1,5-Benzothiazepines are a class of heterocyclic compounds with a range of biological activities. Benzyl mercaptoacetate can be employed in their synthesis through a multi-step sequence.[4]
Workflow for Benzothiazepine Synthesis
Caption: General workflow for the synthesis of 1,5-benzothiazepines.
Protocol 2: Synthesis of a 1,5-Benzothiazepine Derivative (Illustrative)
Step 1: Michael Addition
-
To a solution of a substituted chalcone (1.0 eq) in a suitable solvent (e.g., ethanol), add benzyl mercaptoacetate (1.1 eq) and a catalytic amount of a base (e.g., piperidine).[5]
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude adduct by recrystallization or column chromatography.
Step 2: Cyclization
-
Dissolve the purified adduct in a high-boiling point solvent (e.g., xylene) containing an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 1,5-benzothiazepine derivative.
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[6][7] While elemental sulfur is the classic sulfur source, derivatives of thioglycolic acid can also participate in related cyclization reactions. The reaction typically involves a ketone or aldehyde, an activated nitrile, and a sulfur source in the presence of a base.[7]
Mechanistic Overview of the Gewald Reaction
Caption: Simplified mechanism of the Gewald aminothiophene synthesis.
Role in Polymer Chemistry: Chain Transfer Agent
In the realm of polymer science, mercaptans are widely utilized as chain transfer agents (CTAs) to control the molecular weight and polydispersity of polymers synthesized via free-radical polymerization.[8] Benzyl mercaptoacetate and its derivatives can act as effective CTAs, particularly in the polymerization of monomers like methyl methacrylate.[9]
Mechanism of Chain Transfer: During polymerization, the growing polymer radical can abstract the hydrogen atom from the thiol group of the CTA. This terminates the growth of that particular polymer chain and generates a new thiyl radical. This thiyl radical can then initiate the polymerization of a new monomer molecule, thus starting a new polymer chain. The overall effect is the production of a larger number of shorter polymer chains, leading to a lower average molecular weight.
Quantitative Data on Chain Transfer Activity
The effectiveness of a CTA is quantified by its chain transfer constant (Ctr). The following table provides representative data for mercaptans in the polymerization of methyl methacrylate (MMA).
| Chain Transfer Agent | Ctr at 60 °C | Reference |
| n-Dodecyl mercaptan | 0.67 | [8] |
| Ethyl mercaptoacetate | 0.62 | [8] |
| 1-Butanethiol | 0.67 | [8] |
Applications in Agrochemicals and Materials Science
The versatile reactivity of benzyl mercaptoacetate also lends itself to applications in the synthesis of agrochemicals and functional materials.
Agrochemical Synthesis
Sulfur-containing compounds represent a significant portion of modern agrochemicals, including fungicides, herbicides, and insecticides.[10] The thioglycolic acid moiety, readily introduced using benzyl mercaptoacetate, is a key structural feature in some of these active ingredients. For instance, benzyl esters have been investigated for their pesticidal properties.[11]
Vulcanization Accelerators in the Rubber Industry
Derivatives of mercaptans, such as mercaptobenzothiazoles, are widely used as accelerators in the vulcanization of rubber.[12][13] These accelerators increase the rate of the cross-linking reaction between sulfur and the polymer chains, improving the efficiency of the process and the final properties of the rubber. While not a direct application of benzyl mercaptoacetate itself, the thioglycolic acid derivatives that can be synthesized from it are structurally related to compounds used in this field.
Safety and Handling
Benzyl mercaptoacetate is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[14] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Benzyl mercaptoacetate is a powerful and versatile reagent in the synthesis of organosulfur compounds. Its ability to act as both a potent nucleophile and a protected carboxylic acid provides a strategic advantage in the construction of complex molecules. From the synthesis of thioethers and sulfur-containing heterocycles with applications in drug discovery to its role as a chain transfer agent in polymer chemistry, benzyl mercaptoacetate offers a broad spectrum of synthetic utility. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the potential of this valuable building block in their synthetic endeavors.
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Loughborough University Research Repository. Branched chains in poly(methyl methacrylate) polymerisations incorporating a polymeric chain transfer agent. [Link]
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Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
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Thieme. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]
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Iranian Polymer Journal. n-Dodecyl mercaptan transfer constant in polymerization of methyl methacrylate. [Link]
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National Center for Biotechnology Information. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. [Link]
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Hesperian Health Guides. Mercapto-based rubber accelerators. [Link]
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Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
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National Center for Biotechnology Information. Green methodologies for the synthesis of 2-aminothiophene. [Link]
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ResearchGate. New Protocol for the Synthesis of S‐Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid. [Link]
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Materials Chemistry and Mechanics. Uncovering the role of thiol type in methyl methacrylate suspension polymerization: an in-depth investigation. [Link]
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Chemistry Steps. Michael Addition Reaction Mechanism. [Link]
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ResearchGate. Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. [Link]
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Semantic Scholar. Benzyl thioether formation merging copper catalysis. [Link]
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bioRxiv. Synthesis and biological evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. [Link]
-
National Center for Biotechnology Information. Sulfur-Containing Agrochemicals. [Link]
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ResearchGate. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. [Link]
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Arihant Reclamation. Complete List of Rubber Accelerators and Their Uses. [Link]
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Wiley Online Library. Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. [Link]
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-
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Digital Repository of University of Babylon. Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. [Link]
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Cambridge Open Engage. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
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-
ResearchGate. Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with Mercaptoacetic Acid Benzyl Ester
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Mercaptoacetic acid benzyl ester (MABE). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a bifunctional molecule featuring a highly nucleophilic thiol group and a benzyl-protected carboxylic acid, MABE is a valuable building block in organic synthesis.[1][2] However, its reactivity also presents unique challenges.
This guide provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ultimately improve your product yields.
Part 1: Frequently Asked Questions (FAQs)
This section addresses general inquiries regarding the handling, storage, and fundamental properties of Mercaptoacetic acid benzyl ester.
Q1: What are the primary safety precautions for handling Mercaptoacetic acid benzyl ester?
A1: Mercaptoacetic acid benzyl ester is an irritant and corrosive compound that can cause harm upon inhalation, skin contact, or ingestion.[3][4] It is crucial to handle this reagent in a well-ventilated fume hood at all times. Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3][4] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[3]
Q2: How should I properly store MABE to ensure its stability and purity?
A2: The thiol group in MABE is susceptible to oxidation, which can lead to the formation of disulfide impurities and reduce the reagent's effectiveness. The compound has limited thermal stability and is known to be unstable in air.[1] To maintain its integrity, MABE should be stored under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, a temperature of -20°C is recommended.[1] Always keep it away from oxidizing agents, strong acids, and strong bases.[3]
Q3: What are the most common reactions where MABE is used?
A3: MABE's utility stems from its two key functional groups. The highly nucleophilic thiol group readily participates in several reactions:[2]
-
S-Alkylation and S-Acylation: Reaction with electrophiles like alkyl halides or acyl chlorides to form thioethers and thioesters, respectively.[2]
-
Thiol-Ene "Click" Reactions: Efficient addition across carbon-carbon double bonds, often initiated by radicals or light, which is a powerful tool for bioconjugation and polymer chemistry.[5][6]
-
Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.
The benzyl ester serves as a stable protecting group for the carboxylic acid, which can be deprotected later in the synthetic sequence via catalytic hydrogenolysis (e.g., H₂/Pd-C).[7]
Part 2: Troubleshooting Guide for Low Reaction Yields
This section provides a systematic approach to diagnosing and solving specific problems encountered during reactions involving MABE.
Q4: My reaction yield is consistently low. What are the most likely causes?
A4: Low yield is a common issue that can often be traced back to a few key areas. The following troubleshooting workflow can help you diagnose the root cause.
Caption: Troubleshooting workflow for diagnosing low reaction yields.
Q5: I've identified a major byproduct with a mass corresponding to the disulfide of MABE. How can I prevent this?
A5: The formation of a disulfide dimer is the most common side reaction and is caused by the oxidation of the thiol group. Thiols are readily oxidized by atmospheric oxygen, especially under basic conditions which generate the more reactive thiolate anion.
Causality: The thiolate anion (RS⁻), formed by deprotonation of the thiol (RSH), is highly susceptible to oxidation. Two thiolate anions can be oxidized to form a disulfide bond (RS-SR).
Solutions:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Ensure your reaction vessel is purged with an inert gas (argon or nitrogen) and maintained under a positive pressure of that gas throughout the experiment.
-
Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas your solvents before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Controlled Addition of Base: Add the base slowly and at a controlled temperature. This minimizes the time the highly reactive thiolate is present in high concentrations before it can react with your electrophile.
Q6: My S-alkylation reaction is sluggish and incomplete. How can I improve the reaction rate and conversion?
A6: Sluggish S-alkylation reactions are typically due to a combination of factors related to nucleophilicity, electrophilicity, and solvent effects.
Key Factors & Optimization Strategies:
| Factor | Explanation | Optimization Strategy |
| Base Selection | The base must be strong enough to deprotonate the thiol (pKa ≈ 7.9) but not so strong that it causes side reactions with the ester or electrophile.[4] | For simple alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like DMF or acetonitrile are effective. For less reactive electrophiles, a stronger, non-nucleophilic organic base like DBU may be required. |
| Solvent Choice | The solvent must solubilize the reagents and facilitate the Sₙ2 reaction. Polar aprotic solvents are ideal as they solvate the cation of the base but not the thiolate anion, enhancing its nucleophilicity. | Recommended solvents include Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Acetone.[8] Avoid protic solvents like ethanol or water, which can solvate the nucleophile and slow the reaction. |
| Leaving Group | The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group on the electrophile. | The reactivity order is generally I > Br > Cl > OTs. If you are using an alkyl chloride and the reaction is slow, consider switching to the corresponding alkyl bromide or iodide. |
| Temperature | Higher temperatures generally increase the reaction rate. | If the reaction is slow at room temperature, consider gently heating to 40-60°C.[9][10] However, be mindful that higher temperatures can also promote side reactions like elimination or ester hydrolysis. Monitor the reaction closely by TLC or LC-MS. |
Part 3: Optimized Experimental Protocol
This section provides a detailed, self-validating protocol for a common S-alkylation reaction, incorporating best practices to maximize yield.
Objective: Synthesis of Benzyl 2-((4-methoxybenzyl)thio)acetate.
Caption: General mechanism for the S-alkylation of MABE.
Materials & Equipment:
-
Mercaptoacetic acid benzyl ester (MABE)
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous and degassed
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, condenser, nitrogen/argon inlet, septa
-
TLC plates, silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup:
-
Dry all glassware in an oven (120°C) overnight and allow to cool under a stream of dry nitrogen or in a desiccator.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (1.5 equivalents).
-
Assemble the flask with a condenser and a nitrogen inlet. Purge the entire system with nitrogen for 10-15 minutes.
-
-
Reagent Addition:
-
Under a positive flow of nitrogen, add anhydrous, degassed acetonitrile (approx. 0.2 M concentration relative to MABE).
-
Add Mercaptoacetic acid benzyl ester (1.0 equivalent) via syringe.
-
In a separate vial, dissolve 4-methoxybenzyl chloride (1.05 equivalents) in a small amount of anhydrous acetonitrile.
-
Stir the MABE/K₂CO₃ suspension at room temperature for 15 minutes to facilitate thiolate formation.
-
-
Reaction Execution:
-
Slowly add the solution of 4-methoxybenzyl chloride to the stirring reaction mixture dropwise over 10 minutes.
-
Allow the reaction to stir at room temperature.
-
-
Monitoring Progress (Self-Validation):
-
After 1 hour, and every hour thereafter, monitor the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
Spot the starting MABE, the starting alkyl halide, and the reaction mixture. The reaction is complete when the MABE spot has been completely consumed.
-
If the reaction is sluggish after 4 hours, gently heat the mixture to 40°C and continue monitoring.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the solid K₂CO₃ and rinse the solid with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL). This removes any remaining inorganic salts and water-soluble impurities.[11]
-
-
Purification:
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to obtain the pure product.
-
References
-
ChemBK. (2024). Mercaptoacetic acid benzyl ester. [Link]
-
Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification. [Link]
- Google Patents. (n.d.). CN1425649A - Process for preparing mercaptoacetic acid.
-
National Industrial Chemicals Notification and Assessment Scheme. (2014). Mercaptoacetate salts: Human health tier II assessment. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Acetic acid benzyl ester. [Link]
-
PubChem. (n.d.). Benzyl 2-sulfanylacetate. [Link]
-
Katritzky, A. R., et al. (n.d.). A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles. Arkivoc. [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
-
MDPI. (n.d.). Thiol-Ene Reaction of Heparin Allyl Ester, Heparin 4-Vinylbenzyl Ester and Enoxaparin. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
-
ResearchGate. (2025). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. [Link]
-
PubMed. (2022). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. [Link]
-
ResearchGate. (2016). How to purify esterefication product?. [Link]
-
MDPI. (2022). Thiol-Ene Reaction of Heparin Allyl Ester, Heparin 4-Vinylbenzyl Ester and Enoxaparin. [Link]
-
ResearchGate. (2022). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. [Link]
-
PubMed Central. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. [Link]
-
PubMed Central. (2022). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. [Link]
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- 9. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Benzyl Mercaptoacetate Synthesis
Welcome to the technical support center for benzyl mercaptoacetate synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the common side products encountered during the synthesis of benzyl mercaptoacetate, delve into their formation mechanisms, and provide robust troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing benzyl mercaptoacetate?
The most common and direct method for synthesizing benzyl mercaptoacetate is through the esterification of thioglycolic acid with benzyl alcohol. This reaction is typically catalyzed by an acid, such as sulfuric acid, and often requires heating under reflux to drive the formation of the ester.
An alternative, though less common, route involves the reaction of an acyl chloride or anhydride with benzyl thiol.[1]
Q2: What are the most common side products I should be aware of?
During the synthesis of benzyl mercaptoacetate, several side products can form, complicating purification and reducing the yield of the desired product. The most frequently observed impurities include:
-
Dibenzyl Disulfide: Arises from the oxidation of the benzyl mercaptan starting material or the thiol group on the product.
-
Benzyl Alcohol: Often present as an unreacted starting material or as a product of ester hydrolysis.[1]
-
Thioglycolic Acid: An unreacted starting material that can be present if the reaction does not go to completion.
-
Benzyl Acetate: Can form if acetic acid is present as an impurity or if there's a transesterification reaction.
Troubleshooting Guide: Side Product Formation
Issue 1: Significant Formation of Dibenzyl Disulfide
Symptoms:
-
Appearance of a white to cream-colored solid in the reaction mixture or during workup.
-
Complex NMR spectra with signals corresponding to dibenzyl disulfide.
-
An additional peak in GC-MS or HPLC analysis with a mass corresponding to C14H14S2.[2]
Root Cause Analysis:
Dibenzyl disulfide is formed by the oxidative dimerization of two benzyl thiol molecules.[2] This oxidation can be caused by:
-
Presence of Atmospheric Oxygen: Thiols are susceptible to air oxidation, which can be accelerated by heat and trace metal catalysts.[3]
-
Oxidizing Agents: Contaminants in the starting materials or solvents can act as oxidizing agents.
Mitigation Strategies:
-
Inert Atmosphere:
-
Protocol: Perform the reaction under an inert atmosphere of nitrogen or argon. This can be achieved by using a Schlenk line or by purging the reaction vessel with the inert gas before adding the reagents.
-
Rationale: By excluding oxygen, the primary pathway for the oxidation of benzyl mercaptan to dibenzyl disulfide is eliminated.
-
-
Degassed Solvents:
-
Protocol: Use solvents that have been degassed by methods such as freeze-pump-thaw cycles or by sparging with an inert gas.
-
Rationale: Solvents can dissolve a significant amount of oxygen, which can then participate in the oxidation of the thiol.
-
Corrective Actions (Purification):
If dibenzyl disulfide has already formed, it can be removed by:
-
Recrystallization: Dissolve the crude product in a suitable solvent system (e.g., ethanol/water) and allow it to cool slowly to recrystallize the pure benzyl mercaptoacetate, leaving the disulfide in the mother liquor.
-
Chromatography: Column chromatography on silica gel can effectively separate benzyl mercaptoacetate from the less polar dibenzyl disulfide.
Issue 2: Presence of Unreacted Benzyl Alcohol and/or Hydrolysis Products
Symptoms:
-
A sweet, floral odor in the final product.
-
Characteristic peaks for benzyl alcohol in NMR, GC-MS, or HPLC analysis.
-
Lower than expected yield of the desired ester.
Root Cause Analysis:
-
Incomplete Reaction: The esterification reaction may not have reached completion, leaving unreacted benzyl alcohol.
-
Hydrolysis: The ester product can be hydrolyzed back to thioglycolic acid and benzyl alcohol, especially in the presence of water and acid or base.[1][4]
Mitigation Strategies:
-
Driving the Equilibrium:
-
Protocol: Use a Dean-Stark apparatus to remove water as it is formed during the esterification. Alternatively, add a dehydrating agent to the reaction mixture.
-
Rationale: Esterification is a reversible reaction. By removing one of the products (water), the equilibrium is shifted towards the formation of the ester, driving the reaction to completion.
-
-
Control of pH During Workup:
Corrective Actions (Purification):
-
Extraction: Benzyl alcohol can be removed by washing the organic phase with water or brine.
-
Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be used to separate benzyl mercaptoacetate from benzyl alcohol.
Issue 3: Formation of Benzyl Acetate
Symptoms:
-
A fruity, jasmine-like odor.
-
An unexpected peak in the analytical data corresponding to benzyl acetate.[5]
Root Cause Analysis:
-
Contaminated Starting Materials: Acetic acid may be present as an impurity in the thioglycolic acid.
-
Transesterification: If another ester is present in the reaction mixture, transesterification can occur.
Mitigation Strategies:
-
High-Purity Reagents:
-
Protocol: Use high-purity thioglycolic acid and benzyl alcohol. Check the specifications of the starting materials for acetic acid content.
-
Rationale: Ensuring the purity of the reactants is the most direct way to prevent the formation of this side product.
-
Corrective Actions (Purification):
-
Fractional Distillation: Benzyl acetate has a different boiling point than benzyl mercaptoacetate and can be separated by careful fractional distillation under vacuum.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction and the formation of common side products.
Caption: Reaction pathways in benzyl mercaptoacetate synthesis.
Summary of Key Parameters for Minimizing Side Products
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of thiols to disulfides.[3] |
| Water Removal | Dean-Stark or dehydrating agent | Drives the esterification equilibrium towards the product. |
| pH Control | Near-neutral during workup | Minimizes acid or base-catalyzed hydrolysis of the ester.[1] |
| Reagent Purity | High-purity starting materials | Avoids side reactions from contaminants like acetic acid. |
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7509, Benzyl mercaptan. Retrieved from [Link]
-
Gao, S., et al. (2021). Reaction in the degradation of DBDS into benzyl mercaptan and its oxidation. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9012, Dibenzyl Disulfide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8785, Benzyl acetate. Retrieved from [Link]
-
ChemBK. (2024). Mercaptoacetic acid benzyl ester. Retrieved from [Link]
- Cisnetti, F., & Dagorne, S. (2008).
-
International Agency for Research on Cancer. (1996). Benzyl acetate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC. Retrieved from [Link]
-
Filo. (2023). The products which are formed when benzyl acetate is hydrolyzed with water and NaOH. Retrieved from [Link]
Sources
- 1. Buy Mercaptoacetic acid benzyl ester | 7383-63-3 [smolecule.com]
- 2. Dibenzyl Disulfide | C14H14S2 | CID 9012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The products which are formed when benzyl acetate is hydrolyzed with wate.. [askfilo.com]
- 5. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for Benzyl 2-Sulfanylacetate Peptide Coupling
Welcome to the technical support center for peptide synthesis utilizing benzyl 2-sulfanylacetate. This guide is designed for researchers, chemists, and professionals in drug development who are employing this reagent for peptide bond formation. Here, we address common challenges encountered during experimental workflows, providing not only solutions but also the underlying scientific principles to empower your research.
Introduction to Benzyl 2-Sulfanylacetate in Peptide Synthesis
Benzyl 2-sulfanylacetate serves as a C-terminal activating group, forming a peptide thioester. This intermediate is particularly valuable in peptide chemistry, most notably for its application in Native Chemical Ligation (NCL) and fragment condensation. The thioester's reactivity allows for the formation of a peptide bond with an N-terminal cysteine residue of another peptide fragment. However, like any reactive chemical species, its use is not without potential pitfalls. This guide will walk you through common issues, from reagent stability to purification challenges, ensuring a smoother path to your target peptide.
Frequently Asked Questions & Troubleshooting
Issue 1: Low or No Coupling Efficiency
Question: I am observing a low yield of my desired peptide, or the reaction is not proceeding to completion. What are the potential causes and how can I improve the coupling efficiency?
Answer: Low coupling efficiency is a frequent challenge in peptide synthesis and can be attributed to several factors when using benzyl 2-sulfanylacetate.
-
Cause A: Steric Hindrance at the Ligation Site: The rate of peptide coupling can be significantly reduced if the C-terminal amino acid of the thioester fragment or the N-terminal amino acid of the incoming fragment are sterically bulky (e.g., Val, Ile, Pro).
-
Solution:
-
Increase Reaction Time and Temperature: For sterically demanding junctions, extending the reaction time (up to 24-48 hours) and slightly increasing the temperature (e.g., to 37°C) can enhance the reaction rate. However, monitor the reaction closely for potential side product formation.
-
Optimize pH: For NCL-type reactions, the pH of the ligation buffer is critical. The optimal pH is typically between 6.5 and 7.5 to ensure a sufficient concentration of the nucleophilic N-terminal cysteine's free thiol.
-
Use of Thiol Additives: In the context of NCL, the addition of a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA) or thiophenol, can accelerate the transthioesterification step, which is often rate-limiting.[1]
-
-
-
Cause B: Reagent Degradation: Benzyl 2-sulfanylacetate and the resulting peptide thioester can be susceptible to hydrolysis, especially under basic conditions.[2]
-
Solution:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis of the thioester.
-
pH Control: Avoid strongly basic conditions. If a base is required, use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) sparingly.[3]
-
Fresh Reagents: Use freshly prepared benzyl 2-sulfanylacetate or ensure its purity if it has been stored for an extended period.
-
-
-
Cause C: Poor Solubility of Peptide Fragments: As the peptide chain elongates, its solubility can decrease, leading to aggregation and reduced reactivity.[4]
-
Solution:
-
Chaotropic Agents: Perform the ligation in a buffer containing a high concentration of a chaotropic agent like 6 M guanidine hydrochloride (Gdn·HCl) or urea to disrupt secondary structures and improve solubility.[1]
-
Organic Co-solvents: The addition of organic co-solvents such as acetonitrile (ACN) or dimethylformamide (DMF) can sometimes improve the solubility of hydrophobic peptide fragments.
-
-
| Parameter | Recommendation for Low Coupling Efficiency |
| Reaction Time | Extend to 24-48 hours |
| Temperature | Increase to 37°C (monitor for side reactions) |
| pH (for NCL) | Maintain between 6.5 - 7.5 |
| Additives (for NCL) | MPAA or Thiophenol |
| Solvents | Anhydrous; consider chaotropic agents or co-solvents |
Issue 2: Unwanted Side Reactions
Question: I am observing unexpected peaks in my HPLC analysis. What are the common side reactions associated with benzyl 2-sulfanylacetate coupling and how can they be minimized?
Answer: Side reactions can significantly complicate the purification of your target peptide. Understanding their origin is key to suppression.
-
Side Reaction A: Racemization: The activation of the C-terminal carboxyl group as a thioester can increase the acidity of the α-proton, making it susceptible to epimerization, especially in the presence of a base.[5]
-
Mitigation:
-
Choice of Base: Use a sterically hindered, weaker base like 2,4,6-collidine instead of stronger bases such as triethylamine (TEA) or DIEA.[6]
-
Additive Inclusion: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can help to suppress racemization by forming a less reactive active ester intermediate.
-
Temperature Control: Perform the coupling at a lower temperature (e.g., 0°C to room temperature) to minimize the rate of epimerization.
-
-
-
Side Reaction B: Premature Cleavage of the Benzyl Ester: The benzyl ester is labile to strong acidic conditions and catalytic hydrogenation. Premature cleavage can lead to the formation of truncated peptides.[7][8]
-
Mitigation:
-
Orthogonal Protection Strategy: Ensure that the protecting groups used for the N-terminus (e.g., Fmoc) and side chains are removable under conditions that do not affect the C-terminal benzyl thioester. Fmoc is generally compatible as it is removed by a base (piperidine).
-
Avoid Strong Acids: Be cautious with any acidic washes during the synthesis.
-
-
-
Side Reaction C: Thioester Hydrolysis: As mentioned earlier, the thioester bond is susceptible to hydrolysis.
-
Mitigation:
-
Strict pH Control: Maintain the pH in the optimal range (6.5-7.5 for NCL).[9]
-
Minimize Reaction Time: While longer reaction times can improve coupling of sterically hindered fragments, they also increase the risk of hydrolysis. Monitor the reaction progress to find the optimal balance.
-
-
Issue 3: Difficulties in Product Purification
Question: The purification of my final peptide is proving to be challenging due to closely eluting impurities. What strategies can I employ for a more effective purification?
Answer: Purification is often a bottleneck in peptide synthesis. A well-thought-out strategy can save considerable time and resources.
-
Challenge A: Co-elution of Byproducts: Side products, such as deletion sequences or peptides with modified protecting groups, can have similar retention times to the desired product in reverse-phase HPLC (RP-HPLC).
-
Purification Strategy:
-
Optimize HPLC Gradient: A shallower gradient during RP-HPLC can improve the resolution between your target peptide and closely eluting impurities.
-
Alternative Chromatography: If RP-HPLC is insufficient, consider other chromatographic techniques such as ion-exchange chromatography (IEX) if your peptide has a net charge, or size-exclusion chromatography (SEC) for separating aggregates.
-
"Catch-and-Release" Purification: If synthesizing a peptide with a specific tag (e.g., a His-tag), affinity chromatography can be a powerful purification step.
-
-
-
Challenge B: Presence of Disulfide-Bonded Dimers: The free thiol group of benzyl 2-sulfanylacetate or a cysteine-containing peptide can oxidize to form disulfide-bonded dimers, which can complicate purification.
-
Purification Strategy:
-
Reducing Agents: Include a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) in your ligation buffer and purification solvents to maintain the reduced state of the thiols. TCEP is often preferred as it is odorless and effective over a wider pH range.[2]
-
-
| Purification Challenge | Recommended Strategy |
| Co-eluting Impurities | Optimize HPLC gradient; consider IEX or SEC |
| Disulfide Dimers | Add reducing agents (e.g., TCEP) to buffers |
Experimental Workflow & Diagrams
General Workflow for Benzyl 2-Sulfanylacetate Peptide Coupling (NCL)
The following diagram illustrates a typical workflow for a native chemical ligation reaction using a peptide-benzyl-2-sulfanylacetate.
Caption: A generalized workflow for Native Chemical Ligation.
Troubleshooting Logic for Low Yield
This diagram outlines a decision-making process when faced with low coupling yields.
Caption: A decision tree for troubleshooting low peptide coupling yields.
References
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl 2-sulfanylacetate. Retrieved from [Link]
-
PubMed Central. (n.d.). Enabling Cysteine‐Free Native Chemical Ligation at Challenging Junctions with a Ligation Auxiliary Capable of Base Catalysis. Retrieved from [Link]
-
International Journal of Advanced and Innovative Research. (2018). SYNTHESIS OF PEPTIDE-THIOESTERS. Retrieved from [Link]
-
PubMed Central. (n.d.). Native Chemical Ligation of Peptides and Proteins. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. Retrieved from [Link]
-
PubMed. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Retrieved from [Link]
-
ACS Publications. (n.d.). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. Retrieved from [Link]
-
ACS Publications. (n.d.). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. Retrieved from [Link]
-
PNAS. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Native chemical ligation. Retrieved from [Link]
-
PubMed Central. (n.d.). Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. Retrieved from [Link]
-
PubMed. (2021). A Shortcut to the Synthesis of Peptide Thioesters. Retrieved from [Link]
-
PubMed. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl 2-acetylsulfanylpropanoate. Retrieved from [Link]
-
ChemBK. (2024). Mercaptoacetic acid benzyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1-Benzylindol-3-yl)sulfanylacetate. Retrieved from [Link]
Sources
- 1. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. Buy Mercaptoacetic acid benzyl ester | 7383-63-3 [smolecule.com]
- 9. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Racemization in Peptide Synthesis with Benzyl Mercaptoacetate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of racemization during peptide synthesis, with a specific focus on the application of benzyl mercaptoacetate as a racemization suppressant. Our goal is to equip you with the expertise and practical knowledge to ensure the stereochemical integrity of your synthetic peptides.
The Challenge of Racemization in Peptide Synthesis
Racemization, the conversion of a chiral amino acid from its desired L-enantiomer to an unwanted D-enantiomer, is a persistent challenge in peptide synthesis. This loss of stereochemical purity can have profound consequences, impacting the peptide's biological activity, therapeutic efficacy, and safety profile.
The primary mechanism of racemization during peptide bond formation involves the activation of the carboxylic acid of the N-protected amino acid. This activation can lead to the formation of an oxazolone intermediate, which is prone to deprotonation at the α-carbon, resulting in a loss of chirality.[1][2][3] Factors such as the choice of coupling reagents, the nature of the amino acid side chain, the base used, and the reaction solvent can all influence the extent of racemization.[4] Certain amino acids, like histidine and cysteine, are particularly susceptible to racemization.[5]
Benzyl Mercaptoacetate: A Tool for Preserving Chirality
Benzyl mercaptoacetate is a valuable additive in peptide synthesis, employed to minimize racemization during the coupling step. Its efficacy lies in its ability to act as a proton source, rapidly reprotonating the enolate intermediate that leads to racemization, thereby preserving the desired stereochemistry.
Mechanism of Action
The thiol group in benzyl mercaptoacetate is sufficiently acidic to protonate the transient carbanion formed at the α-carbon of the activated amino acid before it can rearrange into the D-enantiomer. This rapid proton transfer effectively quenches the racemization pathway.
Troubleshooting Guide: Common Issues with Benzyl Mercaptoacetate
This section addresses specific problems you might encounter when using benzyl mercaptoacetate in your peptide synthesis protocols.
Issue 1: Incomplete Suppression of Racemization
Q: I'm still observing significant racemization in my peptide product despite using benzyl mercaptoacetate. What could be the cause and how can I resolve it?
A: Incomplete suppression of racemization can stem from several factors. Here's a systematic approach to troubleshooting this issue:
1. Optimize the Concentration of Benzyl Mercaptoacetate:
-
Problem: The concentration of benzyl mercaptoacetate may be too low to effectively quench the racemization pathway.
-
Solution: While a standard starting point is often a 1-2% (v/v) addition to the coupling solution, the optimal concentration can be sequence-dependent. For amino acids highly prone to racemization, consider a stepwise increase in the concentration. It's advisable to perform small-scale test couplings to determine the most effective concentration for your specific sequence.
2. Evaluate Your Coupling Reagent:
-
Problem: The choice of coupling reagent significantly impacts the rate of activation and, consequently, the propensity for racemization.[6] Some reagents generate highly reactive intermediates that are more susceptible to racemization.
-
Solution: If you are using a carbodiimide-based reagent like DIC, which is known to cause racemization, ensure you are also using an additive like HOBt or Oxyma in conjunction with benzyl mercaptoacetate.[1] For particularly challenging couplings, consider switching to a less racemization-prone coupling reagent such as COMU or PyAOP.[6]
3. Control the Base and Its Stoichiometry:
-
Problem: The type and amount of base used can dramatically influence racemization.[1][4] Strong, sterically unhindered bases can readily abstract the α-proton, promoting racemization.
-
Solution: Use a sterically hindered base like diisopropylethylamine (DIEA) instead of triethylamine (TEA).[2] Carefully control the stoichiometry of the base. An excess of base can create a more favorable environment for racemization.
4. Solvent Considerations:
-
Problem: The polarity of the solvent can affect the stability of the intermediates involved in racemization.
-
Solution: While DMF is a common solvent for peptide synthesis, for particularly sensitive couplings, you might explore less polar solvents which can sometimes disfavor the formation of the oxazolone intermediate.[4][7]
Experimental Protocol: Optimizing Benzyl Mercaptoacetate Concentration
-
Setup: Prepare four parallel small-scale syntheses of a short, representative peptide fragment known to be prone to racemization.
-
Variable: In each reaction vessel, use a different concentration of benzyl mercaptoacetate in the coupling solution: 0%, 1%, 2%, and 3% (v/v).
-
Constants: Keep all other parameters (coupling reagent, base, solvent, temperature, and reaction time) identical across all four syntheses.
-
Analysis: After cleavage and purification, analyze the enantiomeric purity of the target peptide from each reaction using chiral HPLC or GC.
Issue 2: Potential Side Reactions Associated with Benzyl Mercaptoacetate
Q: Are there any potential side reactions I should be aware of when using benzyl mercaptoacetate?
A: While generally effective, benzyl mercaptoacetate can participate in side reactions under certain conditions.
1. Thioester Formation:
-
Problem: The thiol group of benzyl mercaptoacetate can potentially react with the activated carboxyl group of the amino acid, leading to the formation of a thioester byproduct.
-
Mitigation: This is generally a minor side reaction, but its occurrence can be minimized by ensuring the primary amine of the growing peptide chain is readily available for coupling. Ensure complete deprotection of the N-terminus before the coupling step. Using an appropriate excess of the activated amino acid can also favor the desired peptide bond formation.
2. Interaction with Cysteine Residues:
-
Problem: If your peptide contains unprotected or certain protected cysteine residues, the thiol group of benzyl mercaptoacetate could potentially participate in disulfide exchange reactions.
-
Mitigation: Ensure that cysteine residues are protected with a stable protecting group, such as trityl (Trt) or acetamidomethyl (Acm), which are less susceptible to disulfide exchange under standard coupling conditions.
Issue 3: Removal of Benzyl Mercaptoacetate Post-Synthesis
Q: How can I ensure complete removal of benzyl mercaptoacetate from my final peptide product?
A: Benzyl mercaptoacetate and its derivatives are typically removed during the final cleavage and purification steps.
-
Cleavage: During the trifluoroacetic acid (TFA)-mediated cleavage from the resin, benzyl mercaptoacetate is volatile and will be largely removed under vacuum. Including scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail can also help to capture any reactive species.
-
Purification: Residual traces of benzyl mercaptoacetate or related byproducts can be effectively separated from the desired peptide during reverse-phase HPLC purification due to differences in their hydrophobicity. A standard water/acetonitrile gradient is usually sufficient.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization in peptide synthesis?
A1: The most common mechanism involves the formation of an oxazolone (or azlactone) intermediate from the activated C-terminal amino acid.[2][3] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry.[3]
Q2: Which amino acids are most prone to racemization?
A2: Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization during coupling.[5] Other amino acids with electron-withdrawing groups on their side chains can also be more prone to this side reaction.[3]
Q3: Is benzyl mercaptoacetate compatible with all common coupling reagents?
A3: Benzyl mercaptoacetate is generally compatible with most common coupling reagents, including carbodiimides (like DIC) and uronium/phosphonium salts (like HBTU, HATU, and PyBOP).[6] However, its effectiveness can be influenced by the reactivity of the specific coupling reagent used.
Q4: How does benzyl mercaptoacetate impact the overall yield and purity of the synthesized peptide?
A4: When used optimally, benzyl mercaptoacetate should improve the purity of the peptide by reducing the formation of diastereomeric impurities.[8][9] The impact on yield is generally minimal, but by preventing the formation of difficult-to-separate impurities, it can lead to a higher recovery of the desired pure peptide after purification.[8]
Q5: Are there alternatives to benzyl mercaptoacetate for suppressing racemization?
A5: Yes, other additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanoglyoxylate-2-oxime (Oxyma) are widely used to suppress racemization.[1][5] These additives work by forming active esters that are less prone to racemization than the intermediates formed by some coupling reagents alone.[1] The choice of additive often depends on the specific coupling conditions and the amino acid sequence.
Visualizing the Process
Racemization Mechanism via Oxazolone Formation
Caption: The pathway of racemization through the oxazolone intermediate.
Benzyl Mercaptoacetate Intervention Workflow
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Reagent Solubility in Benzyl Mercaptoacetate Reactions
Welcome to the technical support center for troubleshooting reactions involving benzyl mercaptoacetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with reagent solubility. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you overcome these common hurdles and ensure the success of your experiments.
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: I'm observing incomplete reaction conversion, and I suspect poor solubility of my starting materials. What are the first steps I should take to diagnose the problem?
A1: Incomplete conversion is a classic symptom of solubility issues where reactants cannot enter the same phase to interact effectively. Before making significant changes to your protocol, start with these diagnostic steps:
-
Visual Inspection: Carefully observe the reaction mixture. Do you see solid particles that are not dissolving over time, even with stirring? Is the mixture cloudy or forming separate layers? These are clear indicators of poor solubility.
-
Solubility Pre-Check: Before running the full reaction, perform a simple solubility test. Take a small amount of your least soluble reagent and try to dissolve it in the chosen reaction solvent at the intended reaction temperature. This will confirm if the solvent is appropriate.
-
"Like Dissolves Like": Re-evaluate your solvent choice based on the polarity of your reagents. Benzyl mercaptoacetate has both polar (ester, thiol) and nonpolar (benzyl group) characteristics.[1][2] If your other reagent is highly polar or nonpolar, your solvent may not be able to adequately dissolve both. The principle that polar solutes dissolve best in polar solvents and nonpolar solutes in nonpolar solvents is a fundamental starting point.[3][4][5][6][7]
Q2: What are the best general-purpose solvents for reactions with benzyl mercaptoacetate?
A2: Benzyl mercaptoacetate itself is soluble in a range of common organic solvents, including ethanol, chloroform, and diethyl ether.[1][2] However, the ideal solvent depends on the other reactants involved.
-
For reactions with polar substrates: Consider polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents are effective at dissolving a wide range of organic compounds.
-
For reactions with nonpolar substrates: Toluene, Tetrahydrofuran (THF), or Dichloromethane (DCM) are often good choices.[3][6]
It's crucial to consider the polarity of all reactants when selecting a solvent system.[8]
Troubleshooting Guide: Advanced Strategies
Q3: My reagents have very different polarities, and a single solvent isn't working. What can I do?
A3: This is a common challenge. When a single solvent fails, a multi-faceted approach is necessary. Here are several field-proven strategies:
1. Co-solvent Systems
A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a poorly soluble compound.[9] This technique works by modifying the overall polarity of the solvent system to better match the requirements of all reagents.[10][11][12]
-
Causality: By creating a solvent mixture, you can fine-tune the dielectric constant and hydrogen bonding capabilities of the medium, creating an environment where both polar and nonpolar reagents can dissolve.[3][6]
-
Example: If your primary solvent is toluene (nonpolar) and you have a polar reagent that is insoluble, adding a small amount of a miscible polar aprotic solvent like DMF or THF can dramatically improve solubility.
Table 1: Common Co-Solvent Systems
| Primary Solvent (Polarity) | Common Co-Solvent (Polarity) | Typical Application |
| Toluene (Nonpolar) | Tetrahydrofuran (THF) (Intermediate) | To dissolve polar organic salts in a nonpolar medium. |
| Dichloromethane (DCM) | Dimethylformamide (DMF) (Polar Aprotic) | For reactions involving both neutral organics and ionic species. |
| Water (Polar Protic) | Ethanol or Propylene Glycol (Polar Protic) | Common in pharmaceutical formulations to dissolve hydrophobic molecules.[9] |
2. Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reactions where the nucleophile (often an ionic salt) is soluble in an aqueous phase, but the organic substrate (like benzyl mercaptoacetate) is soluble in an organic phase.[13]
-
Mechanism: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous phase into the organic phase, allowing the reaction to proceed.[13][14] This method can lead to faster reaction rates, higher yields, and fewer byproducts.[13]
-
When to Use: This is ideal for reactions like the alkylation of thiols where you are using an inorganic base (e.g., NaOH, K2CO3) and an organic halide. It allows for the use of less hazardous solvents and inorganic bases.[15]
Experimental Protocol: Thioester Synthesis using PTC
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the thiol (e.g., a thiophenol), acyl chloride, and an organic solvent like dichloromethane.
-
Aqueous Phase: In a separate beaker, prepare a 10% aqueous solution of NaOH.
-
Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium chloride (TBAC) or tetrabutylammonium bromide (TBAB), to the organic phase.
-
Reaction: Cool the organic mixture to 0°C and add the aqueous NaOH solution. Stir the biphasic mixture vigorously. The reaction is often complete in a short amount of time (e.g., 5-20 minutes).[16]
-
Workup: Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure to obtain the product.
Diagram 1: Phase-Transfer Catalysis Workflow
Caption: Workflow of Phase-Transfer Catalysis.
3. Sonication
Ultrasound can be a highly effective physical method to enhance solubility and accelerate reactions, a field known as sonochemistry.[17][18]
-
How it Works: Sonication does not increase the intrinsic solubility of a substance but rather accelerates the dissolution process.[6][19] It does this through acoustic cavitation—the formation and collapse of microscopic bubbles—which generates intense local heating, pressure, and micro-jetting, effectively breaking down solid aggregates and enhancing mass transfer.[17][20]
-
Applications: This technique is particularly useful for heterogeneous reactions (solid-liquid) where a reagent has very low solubility. It can sometimes even replace the need for a phase-transfer catalyst.[18] Sonication has been shown to improve yields and shorten reaction times in various syntheses, including the Wittig reaction and certain oxidations.[17]
Experimental Protocol: Sonication-Assisted Reaction
-
Combine all reagents and the solvent in a reaction vessel.
-
Place the vessel in an ultrasonic cleaning bath or use a direct immersion ultrasonic horn.
-
Turn on the sonicator and monitor the reaction progress. The temperature of the bath may need to be controlled.
-
Continue sonication until the reaction is complete, as determined by a suitable analytical method (e.g., TLC, LC-MS).
Diagram 2: Troubleshooting Decision Tree
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Technical Support Center: Managing Thiol Compound Odors in the Laboratory
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing the persistent and potent odors of thiol compounds in a laboratory setting. As a Senior Application Scientist, this guide is designed to provide you with not only procedural steps but also the scientific rationale behind them, ensuring a safe and productive research environment. Thiol compounds, also known as mercaptans, are indispensable in many areas of chemical synthesis and drug development. However, their characteristic, pungent odor, detectable by the human nose at parts-per-billion levels, necessitates meticulous handling and containment protocols.[1] This guide offers in-depth troubleshooting advice and answers to frequently asked questions to help you effectively manage these challenges.
Understanding the Challenge: Why Do Thiols Smell So Strongly?
Thiols are the sulfur analogs of alcohols, containing a sulfhydryl (-SH) group instead of a hydroxyl (-OH) group.[2][3] This substitution of sulfur for oxygen is the primary reason for their potent odor. Sulfur's larger atomic radius and lower electronegativity compared to oxygen result in a weaker S-H bond, making thiols more volatile and reactive in ways that lead to their characteristic smell, often described as resembling garlic, rotten eggs, or skunk spray.[3][4]
Troubleshooting Guide: From Detection to Decontamination
This section provides a systematic approach to addressing thiol odor issues as they arise during your experimental workflow.
Immediate Action: A Thiol Odor is Detected in the Lab
If a thiol odor is noticeable outside of the designated fume hood, it indicates a breach in containment. The following logical flow will help you identify and rectify the source of the odor.
Caption: Immediate response workflow for thiol odor detection.
Problem: Persistent Thiol Odor Despite Working in a Fume Hood
Possible Cause: Contaminated equipment is a frequent source of lingering thiol odors. Glassware, magnetic stir bars, and other reusable items can adsorb and slowly release these compounds if not decontaminated properly.
Solution: The Bleach Bath Decontamination Protocol
This protocol is a self-validating system; the absence of odor after treatment indicates successful decontamination.
Experimental Protocol: Glassware Decontamination
-
Prepare the Bleach Bath: In a designated plastic container (e.g., a bucket) inside a fume hood, prepare a 1:1 mixture of commercial bleach (sodium hypochlorite solution) and water.[5] Ensure the liquid level is high enough to fully submerge the glassware but at least four inches below the top of the container to prevent overflow.[5]
-
Immediate Submersion: Immediately after use, place all thiol-contaminated glassware into the bleach bath.[5][6] Do not let items dry, as this can make the odor more difficult to remove.
-
Soaking: Allow the glassware to soak for at least 14 hours (overnight is recommended).[5][7] For larger items that cannot be submerged, fill them with the bleach solution, seal, label, and let them sit in the fume hood.[5]
-
Rinsing and Final Cleaning: After soaking, thoroughly rinse the glassware with water before proceeding with standard laboratory cleaning procedures.[8]
-
Bleach Bath Maintenance: The bleach bath can be reused.[5] However, if a strong, unpleasant odor emanates from the bath or a significant amount of white solid (oxidized thiol byproducts) has formed, it's time to dispose of it and prepare a fresh solution.[5]
Problem: Odor Release During Reaction Work-up or Solvent Evaporation
Possible Cause: Volatile thiols can escape into the laboratory atmosphere during procedures that involve reduced pressure, such as rotary evaporation or vacuum filtration.
Solution: Implement a Bleach Trap
A bleach trap is an essential engineering control to capture and neutralize volatile thiols before they can be released.
Experimental Protocol: Setting Up a Bleach Trap
-
Apparatus: Use a glass bubbler or a filter flask filled halfway with commercial-grade bleach.
-
Connection: Connect the exhaust from your reaction vessel, rotary evaporator, or vacuum filtration setup to the inlet of the bleach trap.[5][7]
-
Venting: Ensure the outlet of the bleach trap is directed towards the back of the fume hood.[5]
-
Flow Rate: For reactions under a gentle stream of inert gas, adjust the flow rate to produce 1-2 bubbles per second in the bleach trap.[5] For rotary evaporators, a larger trap may be necessary to accommodate the higher volume of vapor.[7]
-
Neutralization: For reactions that may generate acidic byproducts, a secondary trap containing a potassium hydroxide solution can be placed after the bleach trap to neutralize any generated acids.[9]
Caption: Experimental workflow for using a bleach trap.
Frequently Asked Questions (FAQs)
Q1: What is the most critical piece of personal protective equipment (PPE) when working with thiols?
While standard laboratory PPE such as a lab coat, safety glasses, and gloves are mandatory, the most critical element is ensuring all manipulations are performed within a certified chemical fume hood.[10][11][12] This engineering control is your primary defense against inhaling volatile thiols. For gloves, nitrile or neoprene are generally recommended for handling chemicals, but always consult the specific Safety Data Sheet (SDS) for the thiol you are using.[13][14]
Q2: How should I dispose of thiol-contaminated solid waste?
All solid waste, including gloves, paper towels, and pipette tips, should be considered hazardous. To prevent odor leakage, these items should first be sealed in a plastic bag (e.g., a zip-lock bag) before being placed into a designated hazardous waste container.[6][9] This container should be clearly labeled to indicate that it contains thiol waste.[5]
Q3: Can I neutralize thiol waste before disposal?
For small amounts of residual thiols in solutions, quenching with an oxidizing agent like bleach or a dilute basic hydrogen peroxide solution can be effective.[8] However, this should be done with caution, as the reaction can be exothermic. It is generally recommended to dispose of bulk thiol waste through your institution's environmental health and safety (EH&S) department.[15]
Q4: I've tried cleaning my glassware with a bleach bath, but a faint odor remains. What else can I do?
If a faint odor persists after a standard bleach bath, you can try a more concentrated bleach solution or a longer soaking time (up to 24 hours).[9] Alternatively, a dilute potassium permanganate solution can also be an effective oxidizing agent for stubborn residues.[16][17] Always follow any specialized cleaning with thorough rinsing.
Q5: Are there any alternatives to bleach for odor control?
Activated charcoal can be used to adsorb thiol odors from the air.[16] Placing open containers of activated charcoal in the laboratory or within the fume hood can help mitigate low levels of ambient odor.[16] However, this is a passive measure and should not replace active neutralization and containment protocols.
Quantitative Data on Odor Control
The effectiveness of various neutralizing agents can differ. Below is a summary of quantitative data for common methods.
| Neutralizing Agent | Concentration | Efficacy | Reference |
| Sodium Hypochlorite (Bleach) | 5.25% solution | Can quench approximately 7 mL of thiol per liter of solution. | [12] |
| Potassium Permanganate | Varies | Efficiently oxidizes thiols. | [16][17] |
References
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Thiol - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Thiols | Research Starters - EBSCO. (n.d.). Retrieved January 20, 2026, from [Link]
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What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry - MetwareBio. (n.d.). Retrieved January 20, 2026, from [Link]
-
Thiol: Structure, Properties & Uses Explained Simply - Vedantu. (n.d.). Retrieved January 20, 2026, from [Link]
-
Thiol | Organic Chemistry, Sulfur Compounds, Mercaptans - Britannica. (n.d.). Retrieved January 20, 2026, from [Link]
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How to Work with Thiols-General SOP - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 20, 2026, from [Link]
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How to reduce thiol stink? : r/chemistry - Reddit. (2021, November 2). Retrieved January 20, 2026, from [Link]
-
Stench Chemicals - Princeton University. (n.d.). Retrieved January 20, 2026, from [Link]
-
Removal of Smelly Thiol via Extraction? : r/OrganicChemistry - Reddit. (2020, April 2). Retrieved January 20, 2026, from [Link]
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Thiols | Safety Services - UCL – University College London. (2020, June 23). Retrieved January 20, 2026, from [Link]
-
Reagents & Solvents: How to Work with Thiols - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 20, 2026, from [Link]
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Thiols (Mercaptans) - Government of Alberta. (2002, September 1). Retrieved January 20, 2026, from [Link]
-
Handling thiols in the lab : r/chemistry - Reddit. (2013, October 4). Retrieved January 20, 2026, from [Link]
-
SOP FOR STENCH CHEMICALS - Columbia | Research. (n.d.). Retrieved January 20, 2026, from [Link]
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How bad is the smell of thiols? - Sciencemadness.org. (2021, December 19). Retrieved January 20, 2026, from [Link]
-
Standard Operating Procedures for Using Stench Chemicals - UCLA Department of Chemistry and Biochemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Properties of Thiol - BYJU'S. (n.d.). Retrieved January 20, 2026, from [Link]
-
Reactions of Thiols - Chemistry LibreTexts. (2023, January 22). Retrieved January 20, 2026, from [Link]
-
Reactions of Thiols - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]
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Personal Protective Equipment | US EPA. (2025, September 12). Retrieved January 20, 2026, from [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Retrieved January 20, 2026, from [Link]
-
How do you guys deal with smells in lab? : r/chemistry - Reddit. (2012, March 13). Retrieved January 20, 2026, from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory - YouTube. (2024, June 7). Retrieved January 20, 2026, from [Link]
-
Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Lab Cabinet Odor: causes and solutions for chemical smells - Jeio Tech. (2025, August 28). Retrieved January 20, 2026, from [Link]
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Technical Support Center: Synthesis of Mercaptoacetic Acid Benzyl Ester
Welcome to the technical support center for the synthesis of mercaptoacetic acid benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and field-proven insights.
Introduction to the Synthesis and Its Challenges
The synthesis of mercaptoacetic acid benzyl ester is most commonly achieved through the direct esterification of thioglycolic acid with benzyl alcohol.[1] While straightforward in principle, this reaction presents several challenges, particularly when scaling up. These issues often revolve around reaction equilibrium, catalyst selection, byproduct formation, and product purification, all of which are critical to achieving high yield and purity.
This guide will provide a structured approach to troubleshooting these issues, offering not just solutions but also the underlying scientific reasoning to empower you to adapt and optimize the synthesis for your specific needs.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your synthesis, providing potential causes and actionable solutions.
Issue 1: Low Reaction Yield
Symptom: The conversion of starting materials to the desired benzyl mercaptoacetate is significantly lower than expected.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction (Equilibrium) | Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the final yield. | Implement a method for water removal during the reaction. On a laboratory scale, a Dean-Stark apparatus is effective. For larger-scale synthesis, consider azeotropic distillation or the use of a mild dehydrating agent. |
| Catalyst Inefficiency or Deactivation | Homogeneous acid catalysts like sulfuric acid can be effective but can also promote side reactions. Heterogeneous catalysts, such as acidic ion-exchange resins, can lose activity over time due to fouling or mechanical degradation. | For Homogeneous Catalysts: Ensure the catalyst is fresh and used at the appropriate concentration. For Heterogeneous Catalysts: If using an ion-exchange resin, ensure it is properly activated and not exhausted. Consider regeneration of the resin as per the manufacturer's protocol.[2] For large-scale operations, heterogeneous catalysts like Amberlyst-15 are often preferred for their ease of separation and reusability.[3] |
| Suboptimal Reaction Temperature | The reaction rate is temperature-dependent. Too low a temperature will result in a slow reaction, while excessively high temperatures can lead to thermal degradation of the product and an increase in side reactions.[1] | Optimize the reaction temperature. For the esterification of thioglycolic acid, temperatures in the range of 60-150°C are typically employed.[4] Start with a moderate temperature (e.g., 80-100°C) and monitor the reaction progress. |
| Incorrect Stoichiometry | An inappropriate molar ratio of reactants can limit the conversion of the limiting reagent. | While a 1:1 molar ratio is the stoichiometric ideal, using a slight excess of one reactant (typically the less expensive one, benzyl alcohol) can shift the equilibrium towards the product.[5] Experiment with molar ratios from 1:1 to 1:1.5 (thioglycolic acid:benzyl alcohol). |
Issue 2: Formation of Impurities and Byproducts
Symptom: The final product is contaminated with significant levels of unreacted starting materials or unexpected side products.
| Potential Cause | Explanation | Recommended Solution |
| Sulfonation of Benzyl Alcohol | Strong acid catalysts, particularly sulfuric acid, can sulfonate the aromatic ring of benzyl alcohol, leading to tar-like byproducts.[6] | Reduce the concentration of the sulfuric acid catalyst or switch to a milder, heterogeneous acid catalyst such as an acidic ion-exchange resin (e.g., Amberlyst-15) or a solid superacid.[6] |
| Oxidation of the Thiol Group | The thiol group (-SH) in both thioglycolic acid and the product is susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to the formation of disulfides. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] |
| Unreacted Benzyl Alcohol | Due to the challenges in driving the reaction to completion and potential azeotrope formation with water, residual benzyl alcohol is a common impurity. | Optimize water removal during the reaction. For purification, fractional distillation under reduced pressure is the standard method. Be aware that benzyl alcohol and water can form an azeotropic mixture (9% benzyl alcohol, 91% water, boiling at 99.9°C), which can complicate water removal by simple distillation.[7] |
| Residual Acidity | Incomplete neutralization after using an acid catalyst will leave the product acidic and can promote degradation over time. | Thoroughly wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) until effervescence ceases, followed by washing with brine to break any emulsions and remove excess water. |
Issue 3: Difficulties in Product Purification
Symptom: Challenges in isolating the benzyl mercaptoacetate in high purity after the reaction.
| Potential Cause | Explanation | Recommended Solution |
| Thermal Degradation During Distillation | Mercaptoacetic acid benzyl ester has limited thermal stability.[1] High temperatures during distillation can lead to decomposition. | Perform distillation under reduced pressure to lower the boiling point of the product. A vacuum of 2-10 mmHg is often effective.[8] |
| Emulsion Formation During Workup | During aqueous washes, emulsions can form, making phase separation difficult and leading to product loss. | After the base wash, use a saturated sodium chloride (brine) solution to help break the emulsion and facilitate a cleaner separation of the organic and aqueous layers. |
| Inefficient Catalyst Removal | For homogeneous catalysts, complete removal is necessary to prevent re-equilibration or degradation during purification. | After neutralization, ensure thorough washing of the organic phase. For large-scale operations, the use of heterogeneous catalysts that can be filtered off is highly advantageous.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for scaling up the synthesis of mercaptoacetic acid benzyl ester?
For scalability, heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) are highly recommended. They offer several advantages over traditional homogeneous catalysts like sulfuric acid:
-
Ease of Separation: They can be easily removed from the reaction mixture by filtration, simplifying the workup process.
-
Reusability: These resins can often be regenerated and reused for multiple reaction cycles, reducing cost and waste.[9]
-
Reduced Side Reactions: They tend to be milder than concentrated sulfuric acid, minimizing side reactions like sulfonation and polymerization of benzyl alcohol.[6]
Q2: How can I effectively remove water from the reaction to drive it to completion at a larger scale?
On a large scale, azeotropic distillation is a common and effective method. This can be integrated into a reactive distillation setup, where the reaction and separation occur in the same column. This approach can significantly improve conversion and process efficiency. Alternatively, operating the reaction under a partial vacuum can facilitate the removal of water as it is formed.
Q3: What are the key safety precautions for handling thioglycolic acid at an industrial scale?
Thioglycolic acid is toxic if swallowed, in contact with skin, or inhaled, and it can cause severe skin burns and eye damage.[10][11] For industrial-scale handling, the following are crucial:
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., Butyl Rubber, Neoprene, or Viton), protective clothing, and eye/face protection.[4] A self-contained breathing apparatus should be used for any potential exposure to high concentrations of vapor.[10][12]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a closed system with local exhaust ventilation.[13]
-
Emergency Facilities: Ensure immediate access to emergency eyewash stations and safety showers.[4]
-
Storage: Store thioglycolic acid in a cool (2-8°C), dry, and well-ventilated area in its original, tightly sealed container.[13] It should be stored away from incompatible materials like strong bases and oxidizing agents.
Q4: My final product has a persistent unpleasant odor. How can I minimize this?
The odor is characteristic of the thiol group. While it cannot be completely eliminated, ensuring high purity of the final product is key. Residual thioglycolic acid is often a major contributor to a strong, unpleasant smell. Efficient purification, including thorough washing to remove acidic impurities and high-vacuum distillation, will yield a product with a cleaner aroma profile.
Q5: What is the expected yield for this synthesis on a larger scale?
With proper optimization of reaction conditions, including the use of an efficient catalyst and effective water removal, yields for similar esterifications can exceed 80-90%.[14] For the synthesis of benzyl mercaptoacetate, achieving a yield in this range should be a realistic target for a well-optimized process.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis using a Homogeneous Catalyst
This protocol outlines a standard laboratory procedure for the synthesis of mercaptoacetic acid benzyl ester.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Charging Reactants: To the flask, add thioglycolic acid (1.0 eq), benzyl alcohol (1.1 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Scalable Synthesis using a Heterogeneous Catalyst
This protocol is adapted for larger-scale synthesis, emphasizing easier workup and catalyst recycling.
-
Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a condenser set for distillation.
-
Catalyst Preparation: Add the acidic ion-exchange resin (e.g., Amberlyst-15, ~10% by weight of the limiting reagent) to the reactor.
-
Charging Reactants: Charge thioglycolic acid (1.0 eq) and benzyl alcohol (1.2 eq) into the reactor.
-
Reaction: Heat the mixture with stirring to the desired temperature (e.g., 90-110°C). Apply a vacuum to facilitate the removal of water as it is formed. Monitor the reaction progress by analyzing samples periodically (e.g., by GC or titration).
-
Catalyst Removal: Once the reaction is complete, cool the mixture and filter to recover the catalyst. The catalyst can be washed with a solvent and prepared for reuse.
-
Purification: The filtrate (crude product) can be purified by fractional vacuum distillation to obtain the final product.
Visualizations
Reaction Mechanism
Troubleshooting Workflow for Low Yield
References
-
THIOGLYCOLIC ACID 80% EXTRA PURE - Loba Chemie. (n.d.). Retrieved from [Link]
-
THIOGLYCOLIC ACID HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Thioglycolic acid 99% 124570 - Safety Data Sheet. (n.d.). Retrieved from [Link]
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The Functionality of Ion Exchange Resins for Esterification, Transesterification and Hydrogenation Reactions. (2020). ResearchGate. Retrieved from [Link]
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Kinetic Study of Esterification Reaction. (2010). Al-Khwarizmi Engineering Journal. Retrieved from [Link]
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Benzyl Acetate: A Review on Synthetic Methods. (2022). Eurasian Journal of Physics, Chemistry and Mathematics. Retrieved from [Link]
-
Reaction kinetics for the heterogeneously resin-catalyzed and homogeneously self-catalyzed esterification of thioglycolic acid with 2-Ethyl-1-hexanol. (2020). ResearchGate. Retrieved from [Link]
-
Preparation and Analytical Application of a New Chelating Ion Exchange Resin Containing Thioglycolic Acid. (1981). Journal of the Chinese Chemical Society. Retrieved from [Link]
-
(PDF) Kinetic Study of Esterification Reaction. (2010). ResearchGate. Retrieved from [Link]
-
Azeotrope tables. (n.d.). Wikipedia. Retrieved from [Link]
- Process for producing benzyl acetate and benzyl alcohol. (2000). Google Patents.
- Process for the preparation of benzyl alcohol. (1996). Google Patents.
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Azeotrope. (2019). Sciencemadness Wiki. Retrieved from [Link]
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Current Trends in Development and Use of Polymeric Ion-Exchange Resins in Wastewater Treatment. (2022). MDPI. Retrieved from [Link]
- Process for the regeneration of ion-exchange resins and applications thereof. (1976). Google Patents.
-
Solved Benzyl alcohol and water form an azeotropic mixture | Chegg.com. (2021). Retrieved from [Link]
-
Mercaptoacetic acid benzyl ester - ChemBK. (n.d.). Retrieved from [Link]
- Method for synthesizing benzyl acetate. (2003). Google Patents.
-
Kinetics of esterification of benzyl alcohol with acetic acid catalysed by cation‐exchange resin (Amberlyst‐15). (1987). ResearchGate. Retrieved from [Link]
-
Degradation Products Generated by Sonication of Benzyl Alcohol... (2000). Chem. Pharm. Bull. Retrieved from [Link]
- Process for preparing mercaptoacetic acid. (2003). Google Patents.
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(Lab report) Making benzyl acetate by fischer esterification. (2020). Sciencemadness.org. Retrieved from [Link]
-
Preparation Method of Benzyl Acetate manufacture. (2020). Hangzhou Better Chemtech Ltd. Retrieved from [Link]
- Process for producing benzyl acetate and benzyl alcohol. (2002). Google Patents.
-
Proposed mechanism of benzyl alcohol thioesterification. (2023). ResearchGate. Retrieved from [Link]
-
The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. (2015). The Journal of Chemical Physics. Retrieved from [Link]
- Production process of benzyl acetate. (2020). Google Patents.
-
Problems with synthesis of Benzyl tosylate ( decomposition). (2023). Reddit. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Quantitative NMR (qNMR) Analysis of Mercaptoacetic Acid Benzyl Ester
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical analysis, the demand for robust, accurate, and reliable quantitative methods is paramount. Mercaptoacetic acid benzyl ester, a key intermediate in various synthetic pathways, requires precise quantification to ensure the quality and efficacy of final products. This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for this purpose. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare qNMR with established chromatographic techniques, supported by experimental insights.
The Principle of qNMR: An Overview
Quantitative NMR (qNMR) stands out in the field of analytical chemistry due to its unique principle: the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2][3] This fundamental relationship allows for the direct, absolute quantification of a substance without the need for a compound-specific reference standard, a significant advantage over most chromatographic methods.[1] When an internal standard of known purity is added to a sample, the purity or concentration of the analyte can be determined by comparing the integral areas of their respective, well-resolved signals.[1][4] This capability qualifies qNMR as a primary ratio method, with results traceable to the International System of Units (SI), and its methodologies are now recognized by international standards such as ISO.[5][6]
A Validated Protocol for qNMR Analysis of Mercaptoacetic Acid Benzyl Ester
The success of a qNMR experiment hinges on meticulous planning and execution, from sample preparation to data acquisition and processing. The following protocol is designed to be a self-validating system, ensuring the trustworthiness of the results.
Experimental Workflow: Key Considerations and Steps
The entire workflow, from preparation to calculation, is a sequence of critical decisions, each influencing the final accuracy.
Caption: Workflow for qNMR analysis of mercaptoacetic acid benzyl ester.
1. Selection of the Internal Standard: The Anchor of Accuracy
The choice of an internal standard is arguably the most critical decision in a qNMR experiment. An ideal standard must be:
-
Chemically Inert: It should not react with the analyte, solvent, or trace impurities.
-
Spectrally Simple: It should have sharp, well-resolved signals that do not overlap with analyte or solvent signals.
-
Non-volatile and Stable: To ensure accurate weighing and stability in solution.
-
Of High, Known Purity: Certified reference materials are ideal.
For mercaptoacetic acid benzyl ester, Maleic Anhydride is an excellent choice. Its two equivalent olefinic protons produce a sharp singlet around 7.3 ppm in DMSO-d6, a region often free from interference. Its high purity and stability make it a reliable anchor for quantification.
2. Sample Preparation: A Step-by-Step Protocol
-
Step 1: Accurately weigh approximately 20 mg of mercaptoacetic acid benzyl ester into a clean NMR tube. Record the weight to at least four decimal places.
-
Step 2: Accurately weigh approximately 10 mg of the internal standard (e.g., Maleic Anhydride) and add it to the same NMR tube. Record the weight precisely.
-
Step 3: Add approximately 0.75 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6). The solvent must fully dissolve both the analyte and the standard and should not have signals that overlap with the signals of interest.
-
Step 4: Cap the tube and vortex thoroughly to ensure complete dissolution and a homogenous solution.
3. NMR Data Acquisition: Optimizing for Quantitation
Quantitative data acquisition requires specific parameter choices to ensure that signal intensities are directly proportional to concentration.[4]
-
Spectrometer: A high-field spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity for each scan.[4]
-
Relaxation Delay (d1): This is the most critical acquisition parameter. To allow for complete spin-lattice relaxation of all nuclei between pulses, the relaxation delay (d1) plus the acquisition time (AQ) should be at least 5 times the longest T1 relaxation time of the signals being integrated (both analyte and standard).[4] For the protons of mercaptoacetic acid benzyl ester and maleic anhydride, a d1 of 30 seconds is generally sufficient.
-
Number of Scans (NS): A sufficient number of scans (typically 8 to 16) should be co-added to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.
4. Data Processing and Calculation
-
Processing: Apply Fourier transformation to the Free Induction Decay (FID). Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved signals of both the analyte and the internal standard. For mercaptoacetic acid benzyl ester, the singlet from the methylene protons adjacent to the sulfur atom is often a good choice. For maleic anhydride, integrate its sharp singlet.
-
Calculation: The purity of the analyte (Panalyte) is calculated using the following equation:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral area of the signal
-
N: Number of protons generating the signal
-
M: Molar mass of the compound
-
m: Mass of the compound weighed
-
P: Purity of the standard
-
Comparison with Alternative Analytical Techniques
While qNMR is a powerful tool, it is essential to understand its performance in the context of other common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9][10]
Performance Comparison
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-MS |
| Principle | Signal area ∝ Molar concentration | UV absorbance ∝ Concentration | Ion abundance ∝ Concentration |
| Reference Standard | Requires only an internal standard of known purity, not the analyte itself. | Requires a specific, pure reference standard of the analyte for calibration. | Requires a specific, pure reference standard of the analyte for calibration. |
| Accuracy & Precision | High (typically <1% RSD).[11][12] | High (typically <2% RSD), but dependent on standard purity. | High (typically <5% RSD), can be affected by matrix effects.[13] |
| Analysis Time | ~10-15 minutes per sample (after method setup). | ~15-30 minutes per sample (run time). | ~20-40 minutes per sample (run time). |
| Method Development | Moderate; requires T1 measurement and selection of a suitable standard. | Can be extensive; requires column, mobile phase, and detector wavelength optimization. | Extensive; requires temperature programming, column selection, and MS parameter optimization. |
| Destructive? | No, the sample can be fully recovered. | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Key Advantage | Absolute quantification, structural information, non-destructive. | High throughput, excellent for routine analysis of many samples. | High sensitivity and selectivity, excellent for identifying and quantifying volatile impurities.[14] |
| Considerations for Analyte | Requires solubility in deuterated solvents. | Requires a UV chromophore for sensitive detection. Derivatization may be needed for compounds without one.[15] | Analyte must be volatile and thermally stable. Derivatization may be required.[16] |
Choosing the Right Tool for the Job
The selection of an analytical technique is guided by the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
For the primary characterization and purity assignment of a new batch of mercaptoacetic acid benzyl ester, qNMR is the superior choice due to its status as a primary ratio method. For routine quality control where a validated method and reference standard are already in place, HPLC offers higher throughput. If the primary concern is the detection of trace volatile impurities or residual solvents, the sensitivity of GC-MS is unparalleled.
Conclusion
Quantitative NMR spectroscopy provides a robust, accurate, and non-destructive method for the analysis of mercaptoacetic acid benzyl ester. Its fundamental principle, which allows for absolute quantification traceable to SI units, establishes it as an indispensable tool in research and development, particularly for the certification of reference materials and the precise characterization of key chemical entities. While chromatographic methods like HPLC and GC-MS have their own distinct advantages in terms of throughput and sensitivity for specific applications, qNMR offers an unparalleled level of confidence and trustworthiness for primary quantitative analysis. By understanding the strengths and weaknesses of each technique, scientists can make informed decisions, ensuring the integrity and quality of their work.
References
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- ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS.
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Comparing benzyl mercaptoacetate to other thiol protecting groups
A Guide to Thiol Protection: A Comparative Analysis of Benzyl Mercaptoacetate and Other Key Protecting Groups
The Critical Role of Thiol Protection in Modern Synthesis
In the intricate world of pharmaceutical development and complex molecule synthesis, the thiol group of cysteine stands out for its unique reactivity.[1][2] This nucleophilicity, while crucial for biological function and protein structure, presents a significant challenge during synthesis.[2][3] Unprotected thiols can readily oxidize to form disulfide bonds or participate in undesired side reactions, compromising the integrity of the synthetic route.[3] Therefore, the strategic selection of a thiol protecting group is a cornerstone of successful synthesis, particularly in peptide chemistry where precise control over disulfide bond formation is paramount.[1][4][5]
This guide offers a comparative analysis of several key thiol protecting groups, with a focus on Benzyl Mercaptoacetate (BMA), and provides the technical insights necessary for researchers to make informed decisions. We will delve into the mechanisms, stability profiles, and ideal applications of BMA, Trityl (Trt), and Acetamidomethyl (Acm) groups, supported by experimental data and validated protocols.
Meet the Contenders: An Overview of Key Thiol Protecting Groups
The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and removable selectively under mild conditions without affecting other functionalities in the molecule.[6] This concept, known as orthogonality, is central to modern synthetic strategy, allowing for the sequential deprotection and modification of different functional groups.[7][8]
-
Benzyl Mercaptoacetate (BMA): A less common but highly effective group, BMA offers unique cleavage conditions that enhance its orthogonality relative to more traditional protecting groups. Its deprotection is typically achieved under specific basic conditions, offering a distinct advantage in syntheses where acid-labile or heavy-metal-sensitive groups are present.
-
Trityl (Trt): The triphenylmethyl (Trt) group is a bulky, acid-labile protecting group.[9][10] Its steric hindrance allows for the selective protection of primary thiols, and its sensitivity to mild acid makes it a workhorse in Fmoc-based solid-phase peptide synthesis (SPPS).[11][12]
-
Acetamidomethyl (Acm): The Acm group is known for its exceptional stability to a wide range of conditions, including the strongly acidic cocktails (like TFA) used for peptide cleavage from resins.[13] Deprotection typically requires treatment with mercury(II) or iodine, which can also facilitate simultaneous disulfide bond formation.[11][13]
Head-to-Head Comparison: Stability and Cleavage
The choice of a protecting group hinges on its stability throughout the synthetic sequence and the conditions required for its removal. A poorly chosen group may be prematurely cleaved or may require harsh deprotection conditions that degrade the target molecule.
Challenge 1: Stability & Orthogonality
Orthogonality allows for the selective removal of one protecting group in the presence of others, a critical feature for synthesizing complex molecules like multi-disulfide peptides.[5][7][8]
-
Benzyl Mercaptoacetate (BMA) is stable to the acidic conditions typically used to remove Boc or Trt groups and the basic conditions (e.g., piperidine) used for Fmoc removal. This makes it highly orthogonal to the most common peptide synthesis strategies.
-
Trityl (Trt) is highly sensitive to acid. It is completely removed by 95% aqueous Trifluoroacetic Acid (TFA) in a couple of hours.[4] This lability is advantageous for on-resin cyclization but means it is not orthogonal to Boc-group deprotection or final peptide cleavage in Fmoc-SPPS.[11]
-
Acetamidomethyl (Acm) is remarkably robust. It is stable to strong acids like neat TFA and even anhydrous HF under certain conditions.[13] However, some lability has been observed with prolonged TFA treatment, which can lead to side reactions like tyrosine alkylation.[14] Its stability makes it orthogonal to acid-labile groups like Trt and Boc, allowing for sequential disulfide bond formation.[13][15]
Comparative Stability Data
| Protecting Group | Cleavage Conditions | Stability to TFA (95%) | Stability to Piperidine (20%) | Orthogonal To |
| Benzyl (Bn) | Na/NH₃ (liq.), HF | Stable | Stable | Acm, Trt (under non-acidic conditions) |
| Trityl (Trt) | Mild Acid (e.g., 95% aq. TFA), I₂, CuSO₄ | Labile[4][11] | Stable | Acm, Fmoc |
| Acetamidomethyl (Acm) | Hg(OAc)₂, I₂, Pd salts, NCS[11][13][15] | Generally Stable[13] (some lability reported[14]) | Stable | Trt, Mmt, tBu, Boc |
| tert-Butyl (tBu) | Hg(OAc)₂, TFMSA, Acid + Oxidant[16] | Stable[11] | Stable | Acm, Trt, Fmoc |
| Benzyl Mercaptoacetate | Base (e.g., NaOH, NH₃) | Stable | Stable | Trt, Acm, Fmoc, Boc |
Challenge 2: Cleavage Conditions
The reagents used for deprotection are a critical consideration, especially for sensitive or complex substrates.
-
BMA Deprotection: Cleavage is typically performed under aqueous basic conditions (e.g., 0.1 M NaOH or dilute ammonia). This mild, nucleophilic cleavage mechanism avoids the use of harsh acids or potentially problematic heavy metals.
-
Trt Deprotection: Removal is achieved with mild to moderate acids. A common cocktail for cleaving peptides from resin and removing the Trt group is 95% TFA with scavengers like triisopropylsilane (TIS) to capture the reactive trityl cation.[4][11] Iodine can also be used for simultaneous deprotection and disulfide formation.[11]
-
Acm Deprotection: The classic method involves mercury(II) acetate, which raises toxicity and disposal concerns.[11][13] Iodine is a widely used alternative that promotes oxidative cyclization to a disulfide.[11] More recently, methods using N-halosuccinimides (NCS, NIS) have been developed for milder, on-resin deprotection and disulfide formation.[15]
Field Guide: Experimental Protocols
To illustrate the practical differences, we provide detailed, validated protocols for the protection of a model thiol and subsequent deprotection using Benzyl Mercaptoacetate and the Trityl group.
Workflow for Thiol Protection and Deprotection
The general workflow for protecting and deprotecting a thiol group is a multi-step process requiring careful execution to ensure high yields and purity.
Caption: General workflows for thiol protection and deprotection.
Protocol 1: Protection of Cysteine with Trityl Chloride (Trt-Cl)
This protocol describes the S-tritylation of an N-protected cysteine derivative. The bulky Trt group is introduced using Trityl Chloride under basic conditions.
Rationale: Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl formed during the reaction, preventing unwanted side reactions with the acid-sensitive Trt group. Dichloromethane (DCM) is a suitable inert solvent.
Methodology:
-
Dissolution: Dissolve Fmoc-Cys-OH (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol).
-
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature under an inert atmosphere (N₂ or Ar).
-
Protection: Add Trityl Chloride (1.5 eq) portion-wise over 10 minutes. The reaction mixture may turn yellow, indicating the formation of the trityl cation.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield Fmoc-Cys(Trt)-OH.
Protocol 2: Deprotection of S-Trityl Cysteine
This protocol uses a standard TFA cocktail for the cleavage of the acid-labile Trt group.
Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Trt group via an Sₙ1 mechanism, forming a stable trityl cation.[10] Triisopropylsilane (TIS) is a scavenger that reduces the reactive trityl cation, preventing it from re-alkylating the deprotected thiol or other nucleophilic residues like tryptophan.
Methodology:
-
Preparation: Dissolve the S-Trityl protected peptide (1.0 eq) in a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.
-
Reaction: Stir the mixture at room temperature for 2-3 hours.
-
Precipitation: Concentrate the TFA under a stream of nitrogen. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the suspension, decant the ether, and repeat the ether wash twice.
-
Purification: Dry the crude peptide pellet under vacuum and purify by reverse-phase HPLC.
Protocol 3: Deprotection of S-Benzyl Mercaptoacetate (BMA)
This protocol highlights the orthogonality of BMA, using basic conditions for cleavage.
Rationale: The ester linkage within the BMA group is susceptible to hydrolysis under basic conditions. This releases the free thiol via a mechanism that is orthogonal to the acid-based deprotection schemes used for Trt, Boc, and resin cleavage.
Methodology:
-
Dissolution: Dissolve the BMA-protected peptide in a solution of 0.1 M aqueous sodium hydroxide (NaOH).
-
Reaction: Stir the reaction at room temperature for 30-60 minutes. Monitor deprotection by LC-MS.
-
Neutralization: Upon completion, carefully neutralize the solution to pH 7 with 0.1 M HCl.
-
Purification: The resulting aqueous solution containing the deprotected peptide can be directly purified by reverse-phase HPLC.
Strategic Selection: A Decision Framework
Choosing the right protecting group is a multi-faceted decision based on the overall synthetic strategy, the nature of the substrate, and the desired final product.
Caption: Decision framework for selecting a thiol protecting group.
This framework highlights key decision points:
-
Final Cleavage Conditions: If harsh acidic conditions like liquid HF are used (common in Boc-SPPS), a robust group like Benzyl (Bn) or Acm is necessary.[17]
-
Peptide Synthesis Strategy: For Fmoc-SPPS, where the final cleavage uses TFA, an acid-labile group like Trt is often preferred as it can be removed simultaneously with resin cleavage.[11]
-
Orthogonal Strategy: For complex peptides with multiple disulfide bonds, a combination of orthogonal protecting groups is essential.[1][5] Using Acm alongside an acid-labile group like Trt allows for sequential, regioselective disulfide bond formation.[15]
-
Substrate Sensitivity: If the substrate is sensitive to heavy metals or strong acids/bases, the choice becomes more critical. BMA, with its mild basic cleavage, offers a valuable alternative when methods employing mercury or palladium are undesirable.
Conclusion
While Trityl and Acm are well-established and widely used thiol protecting groups, each with distinct advantages in specific synthetic contexts, Benzyl Mercaptoacetate (BMA) emerges as a valuable and highly orthogonal alternative. Its stability to both acidic and standard basic conditions, combined with its unique cleavage mechanism under mild aqueous base, provides chemists with a powerful tool for navigating complex synthetic pathways. For researchers in drug development, the ability to avoid heavy metals and harsh acids during deprotection makes BMA an attractive option for the synthesis of sensitive biomolecules. By understanding the comparative strengths and weaknesses of each protecting group, scientists can design more efficient, robust, and successful synthetic strategies.
References
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Góngora-Benítez, M., et al. (2013). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules, 18(9), 10835-10848. MDPI. Retrieved from [Link]
-
deGruyter, J. N., et al. (2019). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 48(23), 5891-5935. ResearchGate. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Engebretsen, M., et al. (1997). Unexpected Lability of Cysteine Acetamidomethyl Thiol Protecting Group. Tyrosine Ring Alkylation and Disulfide Bond Formation Upon Acidolysis. Journal of Peptide Research, 49(4), 341-346. PubMed. Retrieved from [Link]
-
deGruyter, J. N., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(16), 9349-9407. Royal Society of Chemistry. Retrieved from [Link]
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(a) Cys thiol protection with the trityl (Trt) protecting group... (n.d.). ResearchGate. Retrieved from [Link]
-
Orthogonal Protection Definition. (n.d.). Fiveable. Retrieved from [Link]
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (General reference, specific link unavailable, but content is widely cited in provided search results like[3]).
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis. Retrieved from [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Leeds. Retrieved from [Link]
-
Kar, A., et al. (2021). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. Chemical Communications, 57(82), 10732-10735. Royal Society of Chemistry. Retrieved from [Link]
-
Chapter 6 "protection for the thiol group". (n.d.). ResearchGate. Retrieved from [Link]
-
Cysteine protecting groups: applications in peptide and protein science. (2021). CORE. Retrieved from [Link]
-
Protecting Groups. (n.d.). University of Toronto. Retrieved from [Link]
-
Benzyl Protection. (n.d.). Organic Chemistry. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
-
To Deprotect and Serve. (2023). Scientific Update. Retrieved from [Link]
- Process for the deprotection of protected thiols. (2001). Google Patents.
-
Protection of Functional Groups. (n.d.). In Houben-Weyl Methods of Organic Chemistry. (General reference, specific link unavailable, but content is widely cited in provided search results like[18]).
-
(a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). (n.d.). ResearchGate. Retrieved from [Link]
-
Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Mercaptoacetic Acid Benzyl Ester and Thioglycolic Acid
For researchers and professionals in drug development and cosmetic science, the selection of an appropriate thiol-based reducing agent is critical for product performance and safety. This guide provides an in-depth, objective comparison of two such agents: Thioglycolic Acid (TGA) and its derivative, Mercaptoacetic Acid Benzyl Ester. By examining their chemical properties, reaction mechanisms, and safety profiles, this document aims to equip scientists with the necessary insights to make informed decisions for their specific applications.
Introduction: The Central Role of the Thiol Group
Both Thioglycolic Acid (TGA), also known as mercaptoacetic acid, and its benzyl ester belong to a class of organosulfur compounds characterized by the presence of a thiol (-SH) group.[1][2] This functional group is a potent reducing agent, capable of cleaving disulfide bonds (-S-S-), most notably the keratin proteins found in hair and skin.[3][4] This reactivity is the cornerstone of their application in cosmetics for permanent waving, hair straightening, and as depilatory agents.[3][5] While TGA is a well-established compound in these fields, its ester derivatives, such as the benzyl ester, present modified physicochemical properties that can influence their efficacy and application profile.
Physicochemical Properties: A Tale of Two Molecules
The primary distinction between TGA and its benzyl ester lies in the modification of the carboxylic acid group. In the benzyl ester, this hydrophilic group is replaced by a more lipophilic benzyl ester group. This structural change has significant implications for their physical and chemical characteristics.
| Property | Thioglycolic Acid (TGA) | Mercaptoacetic Acid Benzyl Ester |
| Synonyms | Mercaptoacetic acid | Benzyl thioglycolate, Benzyl 2-sulfanylacetate |
| CAS Number | 68-11-1 | 7383-63-3 |
| Molecular Formula | C₂H₄O₂S | C₉H₁₀O₂S |
| Molecular Weight | 92.12 g/mol [6] | 182.24 g/mol [1] |
| Appearance | Colorless liquid[6] | Colorless liquid[7] |
| Odor | Strong, unpleasant[6] | Strong aroma[7] |
| pKa | Carboxylic acid: ~3.8, Thiol: ~9.3 | Thiol: ~7.9 (Predicted) |
| Solubility | Miscible with water and polar organic solvents | Soluble in many organic solvents (ethanol, chloroform, ether)[7] |
| Stability | Readily oxidized by air.[6] Solutions can form thioglycolides over time.[6] | Unstable in air, should be stored away from light. |
Mechanism of Action and Comparative Efficacy
The primary function of both molecules in cosmetic applications is the reductive cleavage of disulfide bonds in keratin. The process involves the thiol group of the reducing agent attacking the disulfide bond, leading to the formation of a mixed disulfide and a free cysteine thiol within the hair shaft. This disruption of the protein's cross-linking allows for the physical reshaping of the hair.
The Chemical Reaction: Disulfide Bond Reduction
The fundamental reaction involves the thiolate anion (-S⁻) acting as a nucleophile. For TGA, the reaction proceeds as follows:
-
Deprotonation: The thiol group of TGA is deprotonated in an alkaline medium to form the more reactive thioglycolate anion.
-
Nucleophilic Attack: The thioglycolate anion attacks the disulfide bond in keratin, breaking it and forming a mixed disulfide and a cysteine anion.
-
Thiol-Disulfide Exchange: A second thioglycolate anion can then react with the mixed disulfide to regenerate a thioglycolate molecule and release a second cysteine anion, further reducing the keratin structure.
Efficacy Comparison: A Hypothesis
-
Penetration: The benzyl ester is more lipophilic than TGA. This could potentially enhance its penetration through the hydrophobic cuticle layer of the hair fiber, leading to a more efficient delivery of the active thiol group to the cortex where the disulfide bonds are located.
-
Reactivity: The active species in the reduction reaction is the thiolate anion. The pKa of the thiol group in the benzyl ester is predicted to be lower than that of TGA, meaning it would be more readily deprotonated at a given pH. This could translate to a higher concentration of the active thiolate at a lower pH, potentially allowing for effective hair reshaping under less alkaline (and thus less damaging) conditions.
-
Hydrolysis: Mercaptoacetic acid benzyl ester can undergo hydrolysis under acidic or basic conditions to yield thioglycolic acid and benzyl alcohol.[2] This suggests that the ester may act as a pro-drug, releasing the active TGA within the application medium or after penetrating the hair shaft. The rate of this hydrolysis would be a critical factor in its overall efficacy.
Experimental Protocols for Efficacy Evaluation
To empirically validate the performance of these two compounds, the following experimental protocols are proposed.
Protocol 1: Evaluation of Hair Waving Efficacy
This protocol assesses the waving efficiency of the two agents on standardized hair swatches.
Methodology:
-
Hair Swatch Preparation: Use standardized Caucasian wavy hair swatches. Wash with a clarifying shampoo, rinse, and allow to air dry.
-
Formulation Preparation: Prepare waving lotions containing equimolar concentrations of either Thioglycolic Acid or Mercaptoacetic Acid Benzyl Ester at a defined pH (e.g., pH 9.0).
-
Waving Procedure:
-
Saturate a hair swatch with the test formulation and wrap it around a perm rod of a specific diameter.
-
Allow the lotion to process for a set time (e.g., 20 minutes) at a controlled temperature.
-
Rinse the swatch thoroughly with water.
-
Apply a neutralizer solution (e.g., hydrogen peroxide) and allow it to process for a specified time (e.g., 10 minutes).
-
Rinse the swatch again and carefully remove it from the rod.
-
-
Efficacy Measurement:
-
Measure the length of the curled swatch and compare it to its original straight length to calculate the waving efficiency.
-
Assess the mechanical properties of the treated hair, such as tensile strength, using a texture analyzer to evaluate hair damage.
-
Protocol 2: Quantification of Disulfide Bond Reduction
This protocol provides a quantitative measure of the reducing power of the two compounds using a model protein.
Methodology:
-
Sample Preparation: Prepare solutions of a model disulfide-containing protein (e.g., keratin extracted from wool) in a suitable buffer.
-
Reaction: Add equimolar concentrations of either Thioglycolic Acid or Mercaptoacetic Acid Benzyl Ester to the protein solutions. Incubate for a defined period at a controlled temperature.
-
Quantification of Free Thiols:
-
Use Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) to quantify the free thiol groups generated by the reduction of disulfide bonds.[8]
-
The reaction of DTNB with a thiol produces a yellow-colored anion (TNB²⁻), which can be measured spectrophotometrically at 412 nm.
-
The amount of TNB²⁻ produced is directly proportional to the number of free thiol groups, and thus to the extent of disulfide bond reduction.
-
-
Data Analysis: Compare the absorbance values for the two test compounds to determine their relative efficacy in reducing disulfide bonds.
Safety and Handling: A Critical Comparison
Both Thioglycolic Acid and its derivatives require careful handling due to their potential health effects.
| Hazard Category | Thioglycolic Acid (TGA) | Mercaptoacetic Acid Benzyl Ester |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[9][10] | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[9][10] | Causes skin irritation.[1] |
| Eye Damage/Irritation | Causes serious eye damage.[10][11] | Causes serious eye irritation.[1] |
| Sensitization | May cause an allergic skin reaction.[10][11] | May cause respiratory irritation.[1] |
Key Safety Insights:
-
Corrosivity: TGA is classified as corrosive and can cause severe burns, whereas the benzyl ester is classified as an irritant.[1][9] This suggests that the ester form may have a milder impact on the skin, although appropriate personal protective equipment should still be used.
-
Systemic Toxicity: Both compounds are toxic and can be absorbed through the skin.[1][9][12] Therefore, exposure should be minimized through the use of gloves and protective clothing.
-
Handling Precautions: Both substances should be handled in a well-ventilated area.[7][11] For TGA, it is crucial to avoid contact with strong oxidizers, bases, and active metals.[12] For the benzyl ester, storage should be away from fire and oxidizing agents.[7]
Conclusion and Future Directions
While TGA is a well-characterized and widely used compound, its benzyl ester derivative presents an interesting alternative that could potentially offer improved penetration into hydrophobic substrates like hair and may allow for formulations at a less aggressive pH. However, without direct comparative studies, these potential advantages remain theoretical.
Future research should focus on conducting the experimental protocols outlined in this guide to generate quantitative data on the relative efficacy and hair damage potential of these two compounds. Such studies would provide invaluable information for formulators seeking to optimize the performance and safety of their products.
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OPINION ON Thioglycolic acid and its salts (TGA) . (2013). European Commission. Retrieved from [Link]
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Thioglycolic acid :Understanding the risk of specific chemicals of interest . (2014). PREVOR. Retrieved from [Link]
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Action of Thioglycolic Acid and L-Cysteine to Disulfide Cross-Links in Hair Fibers during Permanent Waving Treatment . (2025). ResearchGate. Retrieved from [Link]
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Comparative Assessments of New Hair Straightening Cosmetic Formulations on Wavy Caucasian Hair . (2024). Preprints.org. Retrieved from [Link]
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A Comparative Benchmarking Guide: Mercaptoacetic Acid Benzyl Ester in Thiophene Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth technical comparison of mercaptoacetic acid benzyl ester, also known as benzyl thioglycolate, benchmarked against its common alternatives in a key synthetic application: the synthesis of substituted 2-aminothiophenes via the Gewald reaction. By examining the experimental data and the underlying chemical principles, this guide aims to equip you with the insights needed to make informed decisions in your synthetic endeavors.
Introduction: The Role of Mercaptoacetic Acid Esters in Heterocyclic Chemistry
Mercaptoacetic acid and its esters are versatile building blocks in organic synthesis, valued for their dual functionality of a thiol and a carboxylic acid derivative. The thiol group, with its high nucleophilicity, readily participates in a variety of carbon-sulfur bond-forming reactions, making these compounds particularly useful for the construction of sulfur-containing heterocycles.[1] One of the most prominent applications of mercaptoacetic acid esters is in the Gewald reaction, a multicomponent reaction that provides a straightforward and atom-economical route to highly substituted 2-aminothiophenes.[2][3][4] These thiophene scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[5][6]
Mercaptoacetic acid benzyl ester distinguishes itself from its simpler alkyl counterparts, such as the methyl and ethyl esters, primarily through the properties imparted by the benzyl group. This guide will dissect these differences in the context of a specific, well-documented synthetic route.
Benchmarking in the Gewald Reaction: A Comparative Analysis
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, typically in the presence of a base.[7][8] While direct comparative studies benchmarking various mercaptoacetic acid esters in the Gewald reaction are not extensively documented in the literature, we can construct a comparative analysis based on reported yields for similar substrates and a fundamental understanding of the reaction mechanism and the properties of the ester groups.
The general mechanism of the Gewald reaction involves the formation of a Knoevenagel condensation product, followed by the addition of sulfur and subsequent cyclization.[8] The ester group of the mercaptoacetic acid derivative remains as a substituent on the resulting thiophene ring.
Let's consider a representative Gewald reaction for the synthesis of a substituted 2-aminothiophene:
Performance Comparison of Mercaptoacetic Acid Esters
To provide a quantitative comparison, we will analyze reported yields for the Gewald reaction using different α-cyanoesters, which serve as a proxy for the reactivity of mercaptoacetic acid esters. The choice of the ester group can influence the reaction through steric and electronic effects, as well as the stability of the final product.
| Reagent | Representative Yield | Reaction Conditions | Key Considerations |
| Mercaptoacetic Acid Benzyl Ester | Good to Excellent (Estimated) | Typically reflux in ethanol with a base like morpholine or triethylamine. | The benzyl group offers potential for late-stage deprotection to the carboxylic acid, providing a handle for further functionalization. The deprotection, however, requires specific and often harsh conditions. |
| Ethyl Thioglycolate | 65-98%[2][5][9] | Similar to the benzyl ester; often used with various ketones and nitriles. | The ethyl ester is generally stable and cost-effective. It is a common choice for routine synthesis where the ester functionality is desired in the final product. |
| Methyl Thioglycolate | Good to Excellent (Comparable to ethyl ester) | Similar to the ethyl ester. | Methyl esters can be more susceptible to hydrolysis under certain conditions compared to ethyl or benzyl esters.[10] |
Causality Behind Performance:
-
Reactivity: The reactivity of the different esters in the initial stages of the Gewald reaction is expected to be broadly similar, as the key steps involve the nucleophilic thiol and the enolate of the ester. Minor differences in steric hindrance between the methyl, ethyl, and benzyl groups are unlikely to have a dramatic impact on the overall yield in most cases.
-
Product Stability and Isolation: The benzyl ester may offer advantages in terms of the crystallinity and ease of purification of the final thiophene product due to the presence of the aromatic ring.
-
Synthetic Utility of the Ester Group: This is the most significant point of differentiation.
-
Methyl and Ethyl Esters: These are generally stable and are often the desired final functionality. Hydrolysis to the carboxylic acid, if required, is a standard procedure but adds an extra step.
-
Benzyl Ester: The key advantage of the benzyl ester is its potential for selective removal. The benzyl group can be cleaved under specific conditions that typically do not affect other functional groups, such as catalytic hydrogenolysis (H₂/Pd/C) or by using strong acids.[11] This "deprotection" strategy unmasks a carboxylic acid group on the thiophene ring, which can then be used for further synthetic transformations, such as amide bond formation. However, the conditions for benzyl group removal can be harsh and may not be compatible with all substrates. For instance, catalytic hydrogenolysis may reduce other functional groups in the molecule.
-
Experimental Protocols
General Procedure for the Gewald Synthesis of 2-Aminothiophenes
Materials:
-
Ketone or aldehyde (1.0 eq)
-
α-Cyanoester (e.g., ethyl cyanoacetate, or can be adapted for benzyl mercaptoacetate) (1.0 eq)
-
Elemental sulfur (1.0 eq)
-
Base (e.g., morpholine or triethylamine) (1.1 eq)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, the α-cyanoester, elemental sulfur, and the solvent.
-
Add the base to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized 2-aminothiophene should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of starting materials and the appearance of the characteristic signals for the thiophene product in the NMR spectra will validate the success of the reaction.
Conclusion and Recommendations
The choice between mercaptoacetic acid benzyl ester and its simpler alkyl counterparts in the synthesis of thiophenes via the Gewald reaction is a strategic one, dictated by the overall synthetic plan.
-
For the straightforward synthesis of 2-aminothiophenes where the final product is intended to be an ester, ethyl thioglycolate and methyl thioglycolate are excellent, cost-effective choices that consistently provide good to high yields.
-
Mercaptoacetic acid benzyl ester should be considered when a latent carboxylic acid functionality is desired on the thiophene ring. The benzyl group serves as a valuable protecting group that can be selectively removed at a later stage to enable further molecular elaboration. This strategy is particularly advantageous in the synthesis of complex molecules and in the preparation of libraries of compounds for drug discovery, where diversification at the carboxylic acid position is required.
Researchers should carefully consider the functional group tolerance of their specific substrate to the deprotection conditions required for the benzyl group. The potential for a more complex purification of the final product after deprotection should also be factored into the decision-making process. Ultimately, the optimal choice of reagent will be the one that aligns best with the specific goals and constraints of the synthetic route.
References
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Abaee, M. S., & Cheraghi, Z. (2014). A facile and efficient one-pot synthesis of polysubstituted 2-aminothiophenes in water. Monatshefte für Chemie-Chemical Monthly, 145(10), 1635-1639. [Link]
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Chen, J., et al. (2013). A facile synthesis of 2-aminothiophene derivatives via a three-component reaction in ethanol. Tetrahedron Letters, 54(32), 4265-4268. [Link]
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Doré, T. M., et al. (2004). Thiophene-based analogues of combretastatin A-4. Bioorganic & Medicinal Chemistry, 12(8), 1953-1964. [Link]
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Singla, P., et al. (2018). Gewald reaction: a versatile tool for the synthesis of 2-aminothiophenes. Molecular Diversity, 22(3), 679-703. [Link]
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Thakur, V. V., et al. (2007). Synthesis and antiviral activity of 2-amino-3-cyanothiophene-based compounds. Bioorganic & medicinal chemistry, 15(2), 941-951. [Link]
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A Comparative Guide to Benzyl Mercaptoacetate and Benzyl Thioacetate for the Research Professional
In the landscape of modern synthetic chemistry and drug development, the judicious selection of reagents is paramount to the success of complex molecular syntheses. Among the diverse toolkit available to the researcher, sulfur-containing compounds play a pivotal role, particularly in the formation of crucial thioether and disulfide linkages. This guide provides an in-depth comparative analysis of two structurally related yet functionally distinct benzyl-sulfur reagents: Benzyl Mercaptoacetate and Benzyl Thioacetate. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic strategies.
Introduction: Two Sides of the Same Sulfur Coin
Benzyl mercaptoacetate and benzyl thioacetate are both valuable intermediates in organic synthesis, each offering a unique profile of reactivity and application. Benzyl mercaptoacetate, possessing a free thiol group, is a direct precursor for reactions involving thiols, such as thiol-disulfide exchange and nucleophilic addition. In contrast, benzyl thioacetate features an acetyl-protected thiol, rendering it a more stable and less odorous compound that can be deprotected in situ to generate the reactive thiolate. This fundamental difference in their functional group presentation dictates their distinct roles in the laboratory.
Physicochemical Properties: A Side-by-Side Comparison
A clear understanding of the physical and chemical properties of these reagents is the foundation for their effective application. The following table summarizes their key characteristics.
| Property | Benzyl Mercaptoacetate | Benzyl Thioacetate |
| Molecular Formula | C₉H₁₀O₂S[1] | C₉H₁₀OS[2] |
| Molecular Weight | 182.24 g/mol [1] | 166.24 g/mol |
| Appearance | Colorless liquid[1] | Colorless to pale yellow liquid |
| Odor | Strong, unpleasant | Less odorous than free thiols[3] |
| Key Functional Group | Free Thiol (-SH)[1] | Thioester (-SCOCH₃) |
| CAS Number | 7383-63-3[1] | 32362-99-5 |
Synthesis and Handling: From Benchtop to Reaction Vessel
The synthetic accessibility and handling requirements of a reagent are critical considerations for any laboratory. Here, we detail the common synthetic routes and essential safety protocols for both compounds.
Benzyl Mercaptoacetate: The Direct Approach
Benzyl mercaptoacetate is typically synthesized via the esterification of thioglycolic acid with benzyl alcohol.[1] This straightforward reaction provides direct access to the free thiol-containing molecule.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioglycolic acid (1.0 eq) and benzyl alcohol (1.1 eq) in a suitable solvent such as toluene.
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure benzyl mercaptoacetate.
Safety and Handling: Benzyl mercaptoacetate possesses a free thiol group and thus has a strong, unpleasant odor. It is also a skin and eye irritant. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
Benzyl Thioacetate: The Protected and Stable Alternative
Benzyl thioacetate is commonly prepared through the nucleophilic substitution of a benzyl halide with a thioacetate salt, such as potassium thioacetate.[4] This method provides a stable, crystalline solid that is easier to handle and store than its free thiol counterpart.
-
Reaction Setup: In a round-bottom flask, dissolve potassium thioacetate (1.2 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Benzyl Halide: To this solution, add benzyl bromide (1.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure S-benzyl thioacetate.[4]
Safety and Handling: Benzyl thioacetate is significantly less odorous and more stable than benzyl mercaptoacetate. However, it is still advisable to handle it in a fume hood and wear appropriate PPE. It is classified as a skin and eye irritant.
Chemical Reactivity and Mechanistic Considerations: A Tale of Two Functional Groups
The divergent reactivity of these two compounds stems directly from the state of their sulfur-containing functional group.
Benzyl Mercaptoacetate: The Nucleophilic Thiol
The free thiol group in benzyl mercaptoacetate is a potent nucleophile, readily participating in a variety of reactions:
-
Thiol-Disulfide Exchange: This is a classic reaction of thiols, where the thiol group attacks a disulfide bond, leading to the formation of a new disulfide and a new thiol.[5][6] This process is fundamental in protein chemistry and the formation of dynamic covalent bonds. The kinetics of this exchange are influenced by factors such as pH and the pKa of the thiol.[7]
-
Michael Addition: The thiolate anion, formed under basic conditions, can act as a soft nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
-
Nucleophilic Substitution: The thiol group can displace leaving groups in S_N2 reactions.
Caption: Reactivity pathways of benzyl mercaptoacetate.
Benzyl Thioacetate: The Latent Thiol
The thioester functionality in benzyl thioacetate serves as a protecting group for the thiol. This offers several advantages:
-
Stability: The compound is more stable towards oxidation and has a significantly reduced odor compared to the free thiol.
-
Controlled Release: The thiol can be unmasked under specific conditions, allowing for its in situ generation and immediate reaction. This is particularly advantageous in multi-step syntheses where a free thiol might interfere with other reagents.
Deprotection is typically achieved by hydrolysis under basic or acidic conditions, or through the use of other nucleophiles.[8]
A notable application of benzyl thioacetate is in palladium-catalyzed cross-coupling reactions to form benzyl aryl thioethers.[9][10] In this protocol, the thioacetate is deprotected in situ by a base, and the resulting thiolate immediately participates in the catalytic cycle. This one-pot procedure avoids the isolation of the malodorous and often air-sensitive free thiol.[10]
Caption: In situ deprotection of benzyl thioacetate and its use in cross-coupling.
Applications in Research and Development: Choosing the Right Tool for the Job
The choice between benzyl mercaptoacetate and benzyl thioacetate is dictated by the specific requirements of the synthetic transformation.
-
Benzyl Mercaptoacetate is the reagent of choice when a pre-formed, reactive thiol is required for immediate participation in a reaction, such as in the synthesis of thioethers via direct alkylation or in native chemical ligation where a free thiol is necessary for the initial transthioesterification.[11]
-
Benzyl Thioacetate is ideal when a stable, easy-to-handle thiol precursor is needed. Its application shines in one-pot reactions where the in situ generation of the thiol is advantageous to prevent side reactions or decomposition.[10] It is also preferred in situations where the malodorous nature of free thiols is a concern. The use of thioesters as precursors for thiols is a common strategy in peptide synthesis and the preparation of self-assembled monolayers.[8][12]
Experimental Data Summary: Spectroscopic Signatures
The structural differences between the two compounds are clearly reflected in their spectroscopic data.
| Spectroscopic Data | Benzyl Mercaptoacetate | Benzyl Thioacetate |
| ¹H NMR (CDCl₃) | δ ~1.9 (t, 1H, SH), ~3.3 (d, 2H, SCH₂), ~5.2 (s, 2H, OCH₂), ~7.3 (m, 5H, ArH) | δ ~2.4 (s, 3H, COCH₃), ~4.1 (s, 2H, SCH₂), ~7.3 (m, 5H, ArH)[13] |
| ¹³C NMR (CDCl₃) | δ ~26 (SCH₂), ~67 (OCH₂), ~128-135 (ArC), ~170 (C=O) | δ ~30 (COCH₃), ~32 (SCH₂), ~127-137 (ArC), ~195 (C=O) |
| IR (cm⁻¹) | ~2550 (S-H stretch), ~1735 (C=O stretch) | ~1690 (C=O stretch) |
Conclusion: A Strategic Choice for Synthetic Success
Benzyl mercaptoacetate and benzyl thioacetate are not interchangeable reagents but rather complementary tools in the arsenal of the synthetic chemist. Benzyl mercaptoacetate offers the direct reactivity of a free thiol, making it suitable for immediate and stoichiometric reactions. In contrast, benzyl thioacetate provides a stable and less odorous alternative, with the flexibility of in situ deprotection for controlled and catalytic applications. The choice between these two reagents should be a strategic one, based on the specific reaction conditions, the compatibility of other functional groups present in the substrate, and practical considerations such as handling and odor. A thorough understanding of their respective chemical behaviors, as outlined in this guide, will empower researchers to design more efficient and robust synthetic routes.
References
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Palladium-catalyzed cross-coupling of benzyl thioacetates and aryl halides. PubMed, 2011-08-05. [Link]
-
Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. Organic Letters, ACS Publications. [Link]
-
New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid. PubMed, 2024-01-02. [Link]
-
Figure S3.Left: 1 H NMR spectrum of benzyl thioacetate, which was... ResearchGate. [Link]
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Streamlining peptide synthesis with thiol-free native chemical ligation 2023 Ken Sakamoto. [Link]
-
Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. PubMed. [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PMC. [Link]
-
Thiol-disulfide exchange. A and B. A simplified model shows the... ResearchGate. [Link]
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ligation methods for peptide and protein synthesis with applications to b-peptide assembli. [Link]
-
Benzyl thioacetate | C9H10OS | CID 15361230. PubChem, NIH. [Link]
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A Guide to Structural Confirmation of Reaction Products Using Benzyl Mercaptoacetate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of synthetic chemistry and drug development, unambiguous structural confirmation of reaction products is paramount. This guide provides a comprehensive comparison of benzyl mercaptoacetate as a derivatizing agent for structural elucidation, particularly for Michael acceptors, against traditional methods. We will delve into the mechanistic underpinnings of its utility, provide detailed experimental protocols, and present a data-driven comparison to alternative techniques.
The Challenge: Ambiguity in Structural Elucidation
The synthesis of complex organic molecules often yields products whose structures cannot be definitively confirmed by standard spectroscopic methods (NMR, IR, Mass Spectrometry) alone. This is particularly true for compounds containing reactive functional groups such as α,β-unsaturated carbonyls, which are prevalent in many biologically active molecules. Direct analysis can be hampered by poor ionization in mass spectrometry or overlapping signals in NMR. Chemical derivatization, the process of converting a compound into a derivative with more favorable analytical properties, offers a robust solution to this challenge.
Benzyl Mercaptoacetate: A Tool for Definitive Structural Confirmation
Benzyl mercaptoacetate, a bifunctional molecule featuring a nucleophilic thiol group and a benzyl ester, serves as an excellent derivatizing agent for specific classes of compounds. Its primary application in structural confirmation lies in its reaction with Michael acceptors, such as α,β-unsaturated ketones, aldehydes, esters, and nitriles.
Mechanism of Action: The Thiol-Michael Addition
The thiol group of benzyl mercaptoacetate readily undergoes a conjugate, or Michael, addition to the β-carbon of an α,β-unsaturated carbonyl compound. This reaction is highly efficient and proceeds under mild conditions, often without the need for a catalyst.[1][2] The formation of a stable thioether linkage provides a distinct chemical and spectroscopic signature, enabling confident structural assignment.
The benzyl ester moiety of the reagent serves two key purposes. Firstly, it provides a characteristic signal in NMR and a predictable fragmentation pattern in mass spectrometry, aiding in the identification of the adduct. Secondly, the benzyl group can be easily removed through hydrogenolysis if further manipulation of the derivative is required, although this is less relevant for purely analytical applications.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];
} caption { label="Workflow for Structural Confirmation using Benzyl Mercaptoacetate."; fontsize=12; fontcolor="#202124"; } Figure 1. Workflow demonstrating the use of benzyl mercaptoacetate for the structural confirmation of α,β-unsaturated carbonyl compounds.
Experimental Protocol: Derivatization with Benzyl Mercaptoacetate
This protocol outlines a general procedure for the derivatization of an α,β-unsaturated ketone for analysis by NMR and mass spectrometry.
Materials:
-
α,β-unsaturated ketone (e.g., methyl vinyl ketone)
-
Benzyl mercaptoacetate
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Deuterated solvent for NMR (e.g., CDCl3)
-
Vials and standard laboratory glassware
Procedure:
-
Sample Preparation: In a clean, dry vial, dissolve the α,β-unsaturated ketone (1 equivalent) in the anhydrous solvent.
-
Reagent Addition: Add benzyl mercaptoacetate (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) if necessary.
-
Work-up (if necessary): For analytical purposes, the reaction mixture can often be analyzed directly after dilution. If purification is required, the solvent can be removed under reduced pressure, and the residue purified by flash column chromatography on silica gel.
-
Analysis:
-
NMR Spectroscopy: Prepare a sample of the crude reaction mixture or purified adduct in a suitable deuterated solvent. The formation of the adduct is confirmed by the disappearance of the vinylic proton signals of the starting material and the appearance of new signals corresponding to the thioether moiety.[3]
-
Mass Spectrometry: Analyze the sample by a suitable mass spectrometry technique (e.g., ESI-MS or GC-MS). The mass spectrum of the adduct will show a molecular ion corresponding to the sum of the molecular weights of the reactants. The fragmentation pattern will likely include a prominent peak corresponding to the benzyl or tropylium ion (m/z 91).[4]
-
Comparison with an Alternative Method: 2,4-Dinitrophenylhydrazine (2,4-DNPH)
A classic and widely used method for the identification of aldehydes and ketones is derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH), also known as Brady's reagent.[5][6] This reaction forms a 2,4-dinitrophenylhydrazone, which is often a brightly colored crystalline solid.
Mechanism of Action: Formation of a Hydrazone
The reaction of an aldehyde or ketone with 2,4-DNPH is a condensation reaction that results in the formation of a C=N double bond, yielding a hydrazone.[6] For α,β-unsaturated carbonyls, the reaction occurs at the carbonyl carbon, leaving the C=C double bond intact.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];
} caption { label="Workflow for Structural Confirmation using 2,4-Dinitrophenylhydrazine."; fontsize=12; fontcolor="#202124"; } Figure 2. Workflow demonstrating the use of 2,4-dinitrophenylhydrazine for the structural confirmation of carbonyl compounds.
Experimental Protocol: Derivatization with 2,4-DNPH
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
Brady's reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid)[6]
-
Recrystallization solvent (e.g., ethanol)
-
Melting point apparatus
Procedure:
-
Reaction: Add a few drops of the carbonyl compound to Brady's reagent. A yellow, orange, or red precipitate indicates the presence of a carbonyl group.[6]
-
Isolation: Collect the precipitate by filtration.
-
Purification: Recrystallize the solid from a suitable solvent to obtain pure crystals.[6]
-
Analysis:
-
Melting Point: Determine the melting point of the purified 2,4-dinitrophenylhydrazone.
-
Identification: Compare the experimental melting point to literature values for known hydrazones to identify the original carbonyl compound.
-
Performance Comparison: Benzyl Mercaptoacetate vs. 2,4-DNPH
| Feature | Benzyl Mercaptoacetate | 2,4-Dinitrophenylhydrazine (2,4-DNPH) |
| Target Functionality | Michael Acceptors (α,β-unsaturated carbonyls, nitriles, etc.) | Aldehydes and Ketones (saturated and unsaturated) |
| Reaction Type | Thiol-Michael Addition (Conjugate Addition) | Condensation (Addition-Elimination) |
| Reaction Conditions | Mild, often catalyst-free, room temperature.[1] | Acid-catalyzed.[6] |
| Product Form | Typically a soluble oil or solid. | Often a crystalline, colored precipitate.[5] |
| Primary Method of Confirmation | Spectroscopic analysis (NMR, MS) of the adduct. | Melting point of the crystalline derivative.[6] |
| Information Gained | Confirms the presence and reactivity of a Michael acceptor. Provides a derivative suitable for detailed spectroscopic analysis. | Confirms the presence of a carbonyl group. Can identify the specific aldehyde or ketone by melting point comparison. |
| Advantages | - High specificity for Michael acceptors.- Mild reaction conditions.- Product is amenable to modern spectroscopic techniques.- Provides information about the reactivity of the β-carbon. | - Broadly applicable to aldehydes and ketones.- Often gives a clear visual confirmation (precipitate).- Well-established method with extensive literature data for melting points. |
| Limitations | Less effective for non-Michael acceptors. | Does not directly probe the reactivity of the C=C bond in unsaturated systems. The formation of E/Z isomers of the hydrazone can complicate analysis.[7] |
Conclusion: Choosing the Right Tool for the Job
Both benzyl mercaptoacetate and 2,4-dinitrophenylhydrazine are valuable reagents for the structural confirmation of reaction products. The choice between them depends on the specific information required by the researcher.
Benzyl mercaptoacetate excels when:
-
The primary goal is to confirm the presence and reactivity of a Michael acceptor.
-
Detailed structural information from NMR and mass spectrometry of the derivative is desired.
-
Mild reaction conditions are preferred.
2,4-Dinitrophenylhydrazine is the preferred method when:
-
A rapid, qualitative test for the presence of any aldehyde or ketone is needed.
-
The identity of a known carbonyl compound can be confirmed by the melting point of its derivative.
-
A classic, well-documented procedure is favored.
For drug development professionals and researchers working with novel compounds, particularly those containing Michael acceptor motifs, benzyl mercaptoacetate offers a modern, spectroscopically-driven approach to structural confirmation that provides a high degree of confidence in the final product's identity.
References
-
Study.com. (n.d.). 2,4-Dinitrophenylhydrazine | Overview, Structure & Test. Retrieved from [Link]
- Movassagh, B., & Shaygan, P. (2006). Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. ARKIVOC, 2006(xii), 130-137.
-
ResearchGate. (n.d.). 1 H NMR spectra for Michael addition of PEGMEA 454 and ME, using 0.1 eq. of n-pentylamine in d 6-acetone, PAm4. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR monitoring of thio-Michael addition. Gradual thiol addition to... Retrieved from [Link]
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Wikipedia. (n.d.). Ketone. Retrieved from [Link]
- Khatik, G. L., Kumar, R., & Chakraborti, A. K. (2006).
-
Wiley Online Library. (n.d.). 2,4‐Dinitrophenylhydrazine assay guideline with optimized... Retrieved from [Link]
-
Clark, J. (2015). addition-elimination reactions of aldehydes and ketones. Retrieved from [Link]
-
Samarra Journal of Pure and Applied Science. (n.d.). Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Retrieved from [Link]
-
European Journal of Chemistry. (n.d.). Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine. Retrieved from [Link]
- Uchiyama, S., Inaba, Y., & Kunugita, N. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography.
-
European Journal of Chemistry. (n.d.). Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine. Retrieved from [Link]
-
Scribd. (n.d.). Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine and. Retrieved from [Link]
-
ResearchGate. (n.d.). displays the mass spectrum for 3. The most abundant ion corresponds to... Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1996).
-
ResearchGate. (n.d.). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Retrieved from [Link]
-
PubMed. (1994). Derivatization of thiol-containing compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine. Retrieved from [Link]
-
ACS Publications. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography. Retrieved from [Link]
- Sigma-Aldrich. (n.d.).
-
YouTube. (2023). What Is Derivatization In GC-MS? - Chemistry For Everyone. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl mercaptan. Retrieved from [Link]
- University of Colorado Boulder. (n.d.).
-
MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
-
YouTube. (2021). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
ResearchGate. (n.d.). New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. Retrieved from [Link]
-
European Journal of Chemistry. (n.d.). View of Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzyl mercaptoacetate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
ARKIVOC. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from [Link]
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PubMed. (n.d.). The synthesis and use of activated N-benzyl derivatives of diethylenetriaminetetraacetic acids: alternative reagents for labeling of antibodies with metal ions. Retrieved from [Link]
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PubMed. (n.d.). Structure elucidation of the adducts formed by fjord-region Dibenzo[a,l]pyrene 11,12-dihydrodiol 13,14-epoxides and deoxyadenosine. Retrieved from [Link]
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ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
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University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
NIST. (n.d.). Benzenemethanethiol. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Mercaptoacetic Acid Benzyl Ester
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are endeavors marked by precision and care. Equal rigor must be applied to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of mercaptoacetic acid benzyl ester (also known as benzyl thioglycolate), ensuring the safety of laboratory personnel and the preservation of our environment. This document moves beyond mere procedural listing to explain the causality behind each recommendation, fostering a culture of informed safety.
Understanding the Hazard Profile of Mercaptoacetic Acid Benzyl Ester
Before addressing disposal, a thorough understanding of the compound's intrinsic hazards is paramount. Mercaptoacetic acid benzyl ester is an irritant and corrosive substance that can cause harm to the eyes, skin, and respiratory tract.[1] It is also classified as harmful if swallowed, in contact with skin, or inhaled.[1] The presence of the thiol (-SH) group imparts a strong, unpleasant odor.[2]
Underlying its chemical behavior is its susceptibility to hydrolysis. In the presence of acidic or basic conditions, mercaptoacetic acid benzyl ester will break down into its constituent parts: thioglycolic acid and benzyl alcohol.[2] This reactivity is a critical consideration in developing a safe and effective disposal strategy.
Summary of Hazards:
| Hazard Classification | Description | GHS Precautionary Statement Codes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | P301+P312, P302+P352, P304+P340 |
| Skin Corrosion/Irritation | Causes skin irritation. | P264, P280 |
| Eye Damage/Irritation | Causes serious eye irritation. | P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation. | P261, P271 |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of mercaptoacetic acid benzyl ester is a multi-step process designed to neutralize its hazardous characteristics before it enters the waste stream. This workflow is designed to be a self-validating system, with each step building upon the last to ensure a safe and compliant outcome.
Caption: Step-by-step procedure for responding to a mercaptoacetic acid benzyl ester spill.
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Personal Protective Equipment: Before attempting any cleanup, don the appropriate PPE as outlined in Step 1 of the disposal workflow.
-
Containment: For liquid spills, contain the spill by creating a dike around the perimeter with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent. [3]4. Absorption: Absorb the spilled material with the absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup and Decontamination: Carefully scoop the contaminated absorbent material into a designated hazardous waste container. Decontaminate the spill area with a mild detergent and water.
-
Disposal of Cleanup Materials: All contaminated materials, including gloves, absorbent pads, and any contaminated clothing, must be placed in a sealed container, labeled as hazardous waste, and disposed of through your EHS office.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Hazards of Hydrolysis Products
As previously mentioned, mercaptoacetic acid benzyl ester can hydrolyze to form thioglycolic acid and benzyl alcohol. [2]The disposal plan must account for the hazards of these potential byproducts.
-
Thioglycolic Acid: This is a toxic and corrosive substance that can cause severe skin burns and eye damage. [4]It is also toxic if swallowed, in contact with skin, or inhaled. [4]* Benzyl Alcohol: This compound is harmful if swallowed or inhaled and causes serious eye irritation. [3] The neutralization procedure with sodium hypochlorite will also effectively oxidize the thioglycolic acid, mitigating its hazards.
By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of mercaptoacetic acid benzyl ester, upholding the highest standards of laboratory practice.
References
- U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- ChemicalBook. (n.d.). Mercaptoacetic acid benzyl ester(7383-63-3).
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- My Alfred University. (n.d.). EPA Hazardous Waste Codes.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- Smolecule. (n.d.). Buy Mercaptoacetic acid benzyl ester | 7383-63-3.
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Mercaptoacetic acid.
- Carl ROTH. (2024, September 19). Safety Data Sheet: Acetic acid benzyl ester.
- U.S. Environmental Protection Agency. (2017, August 3). Method 16.
- Fisher Scientific. (2009, October 21). Safety Data Sheet: Thioglycollic acid.
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Navigating the Handling of Mercaptoacetic Acid Benzyl Ester: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The effective and safe handling of specialized chemical reagents is a cornerstone of innovative research and development. This guide provides essential, immediate safety and logistical information for the use of Mercaptoacetic acid benzyl ester (CAS No. 7383-63-3), a compound recognized for its utility and its potential hazards. As your partners in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through expert, actionable guidance.
Understanding the Risks: The Chemical Profile of Mercaptoacetic Acid Benzyl Ester
Mercaptoacetic acid benzyl ester is an organic compound containing both a thiol (-SH) group and an ester functional group. This unique structure, while valuable in synthesis, dictates its hazard profile. The thiol group is responsible for its potent, disagreeable odor, detectable at very low concentrations, while the overall molecule presents risks of irritation and harm upon exposure.[1][2]
GHS Hazard Classification:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
The primary hazards are associated with direct contact and inhalation. The thiol moiety can interact with biological molecules, leading to irritation and potential sensitization upon repeated exposure.[3] Understanding these risks is the first step in mitigating them through proper personal protective equipment (PPE) and handling protocols.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure.[4][5] For Mercaptoacetic acid benzyl ester, a multi-layered approach to PPE is mandatory.
Eye and Face Protection: The First Line of Defense
Mandatory Equipment: Chemical splash goggles are the minimum requirement.[6]
Causality: Mercaptoacetic acid benzyl ester and its vapors can cause serious eye irritation.[1] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or pervasive vapors.[6]
Enhanced Precautions: When there is a significant risk of splashing, such as during large-volume transfers or when reacting under pressure, a full-face shield must be worn in addition to chemical splash goggles.[6][7]
Hand Protection: A Critical Barrier
Recommended Equipment: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact.[8][9]
Causality: The compound is harmful and causes irritation upon skin contact.[1] Prolonged or repeated exposure can lead to skin sensitization.[3] Gloves must be selected based on their resistance to degradation and permeation by the chemical.
Glove Selection and Use:
-
Material: While no specific breakthrough data for Mercaptoacetic acid benzyl ester is readily available, data for analogous compounds suggests that nitrile provides adequate protection for splash and incidental contact. For prolonged handling or immersion, heavier-duty gloves or double-gloving should be considered.[8][10]
-
Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.
-
Removal: Remove gloves without touching the outer surface with bare skin and dispose of them immediately in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[11]
| Glove Material | Recommendation for Mercaptoacetic Acid Benzyl Ester | Rationale |
| Nitrile | Recommended for incidental contact. | Good general chemical resistance, particularly against esters and organic acids.[8][9] |
| Neoprene | Acceptable alternative. | Offers good resistance to a broad range of chemicals, including acids and some organic solvents.[8] |
| Latex | Not Recommended. | Can cause allergic reactions and may not offer sufficient protection against this specific chemical.[8] |
| Vinyl | Not Recommended. | Poor resistance to many organic solvents.[12] |
Body Protection: Shielding from Spills and Splashes
Mandatory Equipment: A full-length, long-sleeved laboratory coat.[4][6]
Causality: A lab coat protects the skin and personal clothing from accidental spills and splashes. Given that Mercaptoacetic acid benzyl ester is harmful upon skin contact, this is a non-negotiable piece of PPE.
Additional Requirements:
-
Wear long pants and closed-toe shoes to ensure no skin is exposed.[6]
-
For tasks with a high risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling ensures safety at every stage.
Pre-Handling Preparations
-
Hazard Assessment: Before beginning work, review the Safety Data Sheet (SDS) for Mercaptoacetic acid benzyl ester and the specific experimental protocol.[5]
-
Engineering Controls: All handling of Mercaptoacetic acid benzyl ester must be conducted in a properly functioning chemical fume hood to minimize inhalation of its potent vapors.[13]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[5]
-
Waste Containers: Prepare designated, labeled hazardous waste containers for liquid waste, solid waste (e.g., contaminated gloves, paper towels), and glassware.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE before entering the designated work area.
-
Work in Fume Hood: Conduct all transfers, weighing, and reactions within the sash of a chemical fume hood.
-
Minimize Odor Release: Due to the strong stench of thiols, keep all containers of Mercaptoacetic acid benzyl ester tightly sealed when not in use. Use a bleach trap for any off-gassing from reactions.[13]
-
Careful Transfers: Use appropriate tools, such as a pipette with a bulb or a syringe, for liquid transfers. Never pipette by mouth.[11]
-
Immediate Cleanup: Clean up any small spills immediately using an inert absorbent material. Place the absorbent material in a sealed bag and dispose of it as hazardous solid waste.
Post-Handling and Decontamination
-
Decontaminate Glassware: Immediately after use, rinse all glassware that has come into contact with Mercaptoacetic acid benzyl ester with a bleach solution within the fume hood to oxidize the thiol and neutralize the odor. Allow the glassware to soak in a designated bleach bath for at least 14 hours before standard washing.[11]
-
Wipe Down Surfaces: Decontaminate the work surface within the fume hood with a suitable cleaning agent.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water.
Disposal Plan: Managing Hazardous Waste
Proper disposal is a critical component of the chemical lifecycle and is governed by strict regulations.[3][14]
-
Liquid Waste: Collect all liquid waste containing Mercaptoacetic acid benzyl ester in a designated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.[15]
-
Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and empty containers, must be placed in a sealed, labeled hazardous waste container.[13][15]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.[3]
-
Institutional Guidelines: Follow all institutional and local regulations for hazardous waste pickup and disposal. Never pour chemical waste down the drain.[15][16]
Emergency Procedures: A Plan for the Unexpected
Chemical Spill Workflow
Caption: Workflow for responding to a chemical spill.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7][16]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][16]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize Mercaptoacetic acid benzyl ester in their work, ensuring both personal safety and the integrity of their research environment.
References
-
School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Berkeley - Environmental Health and Safety. Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]
-
Thioglycolic acid and its ammonium salt. (n.d.). OECD Existing Chemicals Database. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards: Thioglycolic acid. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. Retrieved from [Link]
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How to Work with Thiols-General SOP. (n.d.). University of Rochester - Department of Chemistry. Retrieved from [Link]
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Thioglycolic Acid. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Thioglycolic acid and its salts (TGA). (2013, November 11). European Commission. Retrieved from [Link]
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ICSC 0915 - MERCAPTOACETIC ACID. (n.d.). International Labour Organization. Retrieved from [Link]
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OSU EHS – Lab PPE. (n.d.). The Ohio State University - College of Food, Agricultural, and Environmental Sciences. Retrieved from [Link]
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Glove Material Chemical Resistance. (n.d.). SKS Bottle & Packaging, Inc. Retrieved from [Link]
-
GLOVE SELECTION CHART. (n.d.). Washington State University Spokane. Retrieved from [Link]
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OSHA Glove Selection Chart. (n.d.). University of California, Santa Barbara - Environmental Health & Safety. Retrieved from [Link]
-
Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
